Product packaging for 3-Hydroxycyclobutanecarboxylic acid(Cat. No.:CAS No. 194788-10-8)

3-Hydroxycyclobutanecarboxylic acid

Cat. No.: B068608
CAS No.: 194788-10-8
M. Wt: 116.11 g/mol
InChI Key: ZSHGVMYLGGANKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxycyclobutanecarboxylic acid is a highly valuable, synthetically versatile chiral building block prized in medicinal chemistry and organic synthesis. This constrained β-hydroxy acid features a four-membered cyclobutane ring, which imparts significant ring strain and a defined spatial orientation to its functional groups. This unique structure makes it an excellent precursor for designing conformationally restricted analogs of biologically active compounds, such as peptidomimetics and enzyme inhibitors, where it can be used to lock peptide backbones into specific conformations and explore structure-activity relationships (SAR). Its applications extend to the synthesis of complex natural products and as a key intermediate for the development of novel polymers and fine chemicals. The carboxylic acid and hydroxyl moieties provide orthogonal handles for diverse synthetic manipulations, including cyclization, esterification, and amide bond formation. Researchers utilize this compound to introduce steric and electronic complexity into target molecules, potentially enhancing their binding affinity, metabolic stability, and pharmacological profile. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B068608 3-Hydroxycyclobutanecarboxylic acid CAS No. 194788-10-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-4-1-3(2-4)5(7)8/h3-4,6H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHGVMYLGGANKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941231, DTXSID001273220, DTXSID801279191
Record name 3-Hydroxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Hydroxycyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Hydroxycyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194788-10-8, 1268521-85-2, 552849-33-9
Record name 3-Hydroxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Hydroxycyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Hydroxycyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxycyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 3-hydroxycyclobutanecarboxylic Acid

Introduction

This compound (CAS Number: 194788-10-8) is a bifunctional organic compound that has garnered interest in the pharmaceutical and chemical synthesis sectors. Its rigid cyclobutane core, substituted with both a hydroxyl and a carboxylic acid group, provides a unique three-dimensional scaffold that is valuable for the design of novel therapeutic agents and other complex molecules. The inherent ring strain of the cyclobutane moiety influences the molecule's conformation and reactivity, offering distinct synthetic opportunities compared to more common cyclic structures. This document provides a comprehensive overview of the known chemical and physical properties of this compound, along with relevant experimental protocols and conceptual workflows.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₅H₈O₃[1]
Molecular Weight 116.11 g/mol [1]
IUPAC Name 3-hydroxycyclobutane-1-carboxylic acid[1]
CAS Number 194788-10-8[1]
Appearance Solid
Boiling Point 290.13 °C at 760 mmHg[2][3]
Density 1.448 g/cm³[2][3]
Flash Point 143.5 °C[2][3]
Vapor Pressure 0 mmHg at 25°C[2][3]
Refractive Index 1.565[2]
pKa (Predicted) ~4-5 (Typical for carboxylic acids)[4]
LogP -0.15810[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following table outlines the expected spectral characteristics based on its functional groups.

Spectroscopy TypeExpected Peaks and FeaturesReference(s)
¹H NMR - -COOH Proton: A broad singlet typically appearing far downfield (~10-13 ppm).[5] - -CH-OH Proton: A multiplet in the region of ~3.5-4.5 ppm. - Cyclobutane Protons: A series of complex multiplets in the upfield region (~1.5-3.0 ppm).[6] - -OH Proton: A broad singlet with a variable chemical shift, often exchangeable with D₂O.
¹³C NMR - -COOH Carbon: A signal in the downfield region (~170-185 ppm).[5] - -CH-OH Carbon: A signal in the range of ~60-75 ppm. - Cyclobutane Carbons: Signals in the upfield region (~20-45 ppm).
Infrared (IR) - O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~2500-3300 cm⁻¹.[5][7] - C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.[5][7] - O-H Stretch (Alcohol): A broad absorption band around 3200-3600 cm⁻¹, which may be obscured by the carboxylic acid O-H stretch. - C-O Stretch: An absorption band in the region of 1210-1320 cm⁻¹.[7]
Mass Spectrometry - Molecular Ion (M+): A peak at m/z = 116. - Common Fragments: Loss of H₂O (m/z = 98), loss of -COOH (m/z = 71), and other fragmentation patterns characteristic of cyclic alcohols and carboxylic acids.[8] A prominent peak at m/z = 60 can be indicative of a McLafferty rearrangement in larger carboxylic acids.[9]

Chemical Structure and Reactivity

The presence of both a hydroxyl and a carboxylic acid group allows for a wide range of chemical transformations. The strained cyclobutane ring can also participate in unique ring-opening reactions under certain conditions.

Caption: Chemical structure and primary reaction sites of this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful application and study of this compound. Below are generalized protocols for its synthesis and spectroscopic analysis.

Synthesis and Purification Workflow

Start Starting Materials (e.g., malonate esters, dibromoalkanes) Cyclization Cyclization Reaction (e.g., base-mediated alkylation) Start->Cyclization Intermediate Cyclobutane Intermediate (e.g., 3-oxocyclobutanecarboxylate) Cyclization->Intermediate Reduction Selective Reduction (e.g., NaBH₄) Intermediate->Reduction Hydrolysis Ester Hydrolysis (Acid or Base Catalyzed) Reduction->Hydrolysis Purification Purification (e.g., Recrystallization, Chromatography) Hydrolysis->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Analysis Protocols

The following are standard procedures for obtaining NMR, IR, and Mass Spectrometry data for a small organic molecule like this compound.[13]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Solid): Grind a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of a pure KBr pellet. Place the sample pellet in the beam path and record the sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a solvent such as methanol or acetonitrile, often with a trace amount of formic acid or ammonium hydroxide to aid ionization.

  • Data Acquisition: Introduce the sample solution into a mass spectrometer, commonly equipped with an electrospray ionization (ESI) source. Acquire mass spectra in both positive and negative ion modes to observe different adducts and fragmentation patterns over a relevant m/z range (e.g., 50-300).

Sample Purified Sample NMR NMR Analysis (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Correlate Spectroscopic Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Elucidation & Purity Assessment Data_Analysis->Structure_Confirmation

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Safety and Handling

According to GHS classifications, this compound is considered an irritant.[1] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile building block with significant potential in medicinal chemistry and organic synthesis. Its unique structural and chemical properties, stemming from the combination of a strained cyclobutane ring and two reactive functional groups, make it an attractive scaffold for creating novel molecules. A thorough understanding of its physical properties, spectroscopic signatures, and reactivity is essential for its effective utilization in research and development.

References

An In-depth Technical Guide to 3-Hydroxycyclobutanecarboxylic Acid: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycyclobutanecarboxylic acid, a deceptively simple molecule, has emerged as a pivotal building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold that has proven invaluable in the design of highly specific and potent therapeutic agents. The inherent ring strain of the cyclobutane moiety, combined with the versatile hydroxyl and carboxylic acid functional groups, offers a rich chemical space for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

While the initial synthesis of the parent cyclobutane molecule was achieved in the early 20th century, the precise historical details of the first preparation of this compound are not extensively documented in readily available literature.[1] Its prominence grew significantly with the recognition of the cyclobutane motif as a valuable component in bioactive molecules.[2][3] Today, it is recognized as a key structural element in a number of drug candidates and approved pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₈O₃[4]
Molecular Weight 116.11 g/mol [4]
CAS Number 194788-10-8 (for the mixture of isomers)[4]
Appearance Colorless to white solid[5]
Melting Point Data not readily available
Boiling Point ~290.1 °C at 760 mmHg (Predicted)[5]
Density ~1.447 g/cm³ (Predicted)[5]
pKa Data not readily available
LogP -0.4 (Predicted)[4]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of its precursor, 3-oxocyclobutanecarboxylic acid. Numerous synthetic routes to this key intermediate have been developed and patented, reflecting its industrial importance.

Synthesis of the Precursor: 3-Oxocyclobutanecarboxylic Acid

Several multi-step synthetic pathways to 3-oxocyclobutanecarboxylic acid have been reported. These methods often start from readily available and inexpensive starting materials. Below are detailed experimental protocols for two common approaches.

Method 1: From Acetone, Bromine, and Malononitrile

This three-step synthesis provides a reliable route to 3-oxocyclobutanecarboxylic acid with good overall yield and high purity.[6]

Experimental Protocol:

  • Step 1: Synthesis of 1,3-dibromoacetone. To a solution of acetone in ethanol, bromine is added dropwise at room temperature. The reaction is stirred for 10-16 hours. The ethanol, excess acetone, and generated hydrogen bromide are then removed by distillation to yield 1,3-dibromoacetone.

  • Step 2: Synthesis of 3,3-dicyanocyclobutanone. 1,3-dibromoacetone and malononitrile are reacted in dimethylformamide (DMF) in the presence of potassium carbonate, sodium iodide as an activator, and tetrabutylammonium bromide as a phase-transfer catalyst. The reaction mixture is stirred at a controlled temperature to facilitate the cyclization reaction.

  • Step 3: Hydrolysis to 3-oxocyclobutanecarboxylic acid. The resulting 3,3-dicyanocyclobutanone is hydrolyzed using aqueous hydrochloric acid under reflux for 16-24 hours. After cooling, the product is extracted with an organic solvent, dried, and concentrated. Recrystallization from a suitable solvent system, such as methyl tert-butyl ether, affords pure 3-oxocyclobutanecarboxylic acid.

Quantitative Data:

StepReactantsReagents/SolventsConditionsProductYieldPurity
1Acetone, BromineEthanolRoom temperature, 10-16 h1,3-dibromoacetoneNot specifiedNot specified
21,3-dibromoacetone, MalononitrileDMF, K₂CO₃, NaI, TBABControlled temperature3,3-dicyanocyclobutanoneNot specifiedNot specified
33,3-dicyanocyclobutanone6M HCl (aq)Reflux, 16-24 h3-oxocyclobutanecarboxylic acid52-68%99-99.2%

Method 2: From Diisopropyl Malonate and 2,2-dimethoxy-1,3-dibromopropane

This method involves a cyclization followed by hydrolysis and decarboxylation to yield the target precursor.[7]

Experimental Protocol:

  • Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate. To a solution of N,N-dimethylformamide (DMF) and potassium tert-butoxide, diisopropyl malonate dissolved in DMF is added dropwise at low temperature (-5 °C). After stirring, 2,2-dimethoxy-1,3-dibromopropane is added, and the mixture is heated to 140 °C for 4 days. After workup and extraction with n-heptane, the product is obtained by reduced pressure distillation.

  • Step 2: Hydrolysis and Decarboxylation. The product from step 1 is heated with concentrated hydrochloric acid and water at 75-80 °C for 30 hours, followed by heating at 102-106 °C for 120 hours. After removing a portion of the solvent, the product is extracted with dichloromethane, dried, and concentrated. Recrystallization from dichloromethane and n-heptane yields the final product.

Quantitative Data:

StepReactantsReagents/SolventsConditionsProductYield
1Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropaneDMF, Potassium tert-butoxide-5 °C to 140 °C, 4 daysDiisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylateNot specified
2Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylateConcentrated HCl, Water75-80 °C (30 h), then 102-106 °C (120 h)3-oxocyclobutanecarboxylic acidNot specified
Reduction to this compound

The conversion of 3-oxocyclobutanecarboxylic acid to this compound is a standard ketone reduction. This can be achieved using a variety of reducing agents.

Experimental Protocol (General):

  • 3-Oxocyclobutanecarboxylic acid is dissolved in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).

  • A reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), is added portion-wise at a controlled temperature (often 0 °C to room temperature).

  • The reaction is monitored by thin-layer chromatography (TLC) or other analytical techniques until the starting material is consumed.

  • The reaction is quenched by the careful addition of water or an acidic solution.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford this compound. The stereochemical outcome (cis/trans ratio) will depend on the reducing agent and reaction conditions.

The following diagram illustrates the general synthetic workflow from a common starting material to this compound.

G cluster_0 Synthesis of 3-Oxocyclobutanecarboxylic Acid cluster_1 Reduction Step Starting Materials Starting Materials Cyclization Cyclization Starting Materials->Cyclization Step 1 Hydrolysis Hydrolysis Cyclization->Hydrolysis Step 2 3-Oxo Precursor 3-Oxocyclobutanecarboxylic Acid Hydrolysis->3-Oxo Precursor Step 3 Reduction Reduction 3-Oxo Precursor->Reduction Step 4 Final Product 3-Hydroxycyclobutanecarboxylic Acid Reduction->Final Product

Caption: General synthetic workflow for this compound.

Role in Drug Discovery and Development

The cyclobutane ring is a bioisostere for various other cyclic systems, such as phenyl and cyclopentyl rings. Its rigid, non-planar structure can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target.[2] this compound, with its defined stereochemistry and functional handles, serves as an ideal starting point for introducing this valuable motif into drug candidates.

While there is limited information on the intrinsic biological activity of this compound itself, its derivatives have been extensively explored in drug discovery programs. The precursor, 3-oxocyclobutanecarboxylic acid, is a key intermediate in the synthesis of a wide range of therapeutics, including inhibitors of Janus kinase (JAK), CETP, and PDE10, as well as MDM2 antagonists and thrombin inhibitors.[6]

The following diagram illustrates the logical relationship of how this compound serves as a foundational building block in the drug discovery process.

G A 3-Hydroxycyclobutanecarboxylic Acid B Chemical Modification A->B Versatile Scaffold C Diverse Library of Cyclobutane Derivatives B->C Synthesis D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Role of this compound in drug discovery.

Conclusion

This compound has transitioned from a niche chemical entity to a cornerstone in the edifice of modern drug discovery. While its own historical discovery remains somewhat obscure, its synthetic accessibility through its keto-acid precursor is well-established, with robust and scalable protocols available to researchers. The true value of this compound lies in its role as a versatile and powerful building block, enabling the construction of complex and highly specific drug candidates. Its rigid cyclobutane core offers a unique conformational constraint that is increasingly sought after by medicinal chemists to enhance the pharmacological properties of new therapeutics. As our understanding of the structure-activity relationships of complex biological targets continues to grow, the demand for innovative and precisely functionalized scaffolds like this compound is certain to increase, ensuring its continued importance in the future of medicine.

References

An In-depth Technical Guide to the Stereoisomers of 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycyclobutanecarboxylic acid is a fascinating small molecule that holds significant potential in medicinal chemistry and drug development. Its rigid cyclobutane core, decorated with hydroxyl and carboxylic acid functional groups, provides a valuable scaffold for the synthesis of complex molecular architectures. The stereochemistry of this compound is of paramount importance, as the spatial arrangement of its substituents can dramatically influence its biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structure, synthesis, and physical properties.

Stereoisomeric Landscape

This compound possesses two stereogenic centers, giving rise to a total of four possible stereoisomers. These consist of two pairs of enantiomers, which are diastereomeric to each other. The diastereomers are classified as cis and trans based on the relative orientation of the hydroxyl and carboxylic acid groups on the cyclobutane ring.

  • Cis Isomers: The hydroxyl and carboxylic acid groups are on the same face of the cyclobutane ring. This pair of enantiomers are (1R,3S)-3-hydroxycyclobutanecarboxylic acid and (1S,3R)-3-hydroxycyclobutanecarboxylic acid.

  • Trans Isomers: The hydroxyl and carboxylic acid groups are on opposite faces of the cyclobutane ring. This pair of enantiomers are (1R,3R)-3-hydroxycyclobutanecarboxylic acid and (1S,3S)-3-hydroxycyclobutanecarboxylic acid.

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_cis cis-Diastereomer cluster_trans trans-Diastereomer (1R,3S) (1R,3S) (1S,3R) (1S,3R) (1R,3S)->(1S,3R) Enantiomers (1R,3R) (1R,3R) (1R,3S)->(1R,3R) Diastereomers (1S,3S) (1S,3S) (1R,3S)->(1S,3S) Diastereomers (1S,3R)->(1R,3R) Diastereomers (1S,3R)->(1S,3S) Diastereomers (1R,3R)->(1S,3S) Enantiomers

Stereoisomeric relationships of this compound.

Data Presentation: Physical and Chemical Properties

A critical aspect of working with stereoisomers is understanding their distinct physical properties. However, experimentally determined data for the individual enantiomers of this compound is scarce in publicly available literature. The following table summarizes the available information, with a clear distinction between experimental and predicted values. Researchers are strongly advised to experimentally verify these properties for their specific samples.

StereoisomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)Specific Optical Rotation ([α]D)
cis-racemate 552849-33-9C₅H₈O₃116.12Not Available290.1 ± 33.0 (Predicted)[1]1.447 ± 0.06 (Predicted)[1]
(1R,3S)Not AvailableC₅H₈O₃116.12Not AvailableNot AvailableNot AvailableNot Available
(1S,3R)Not AvailableC₅H₈O₃116.12Not AvailableNot AvailableNot AvailableNot Available
trans-racemate 1268521-85-2C₅H₈O₃116.12Not AvailableNot AvailableNot Available
(1R,3R)1268521-85-2C₅H₈O₃116.12Not AvailableNot AvailableNot AvailableNot Available
(1S,3S)Not AvailableC₅H₈O₃116.12Not AvailableNot AvailableNot AvailableNot Available

Experimental Protocols

The synthesis of stereochemically pure cyclobutane derivatives is a known challenge in organic chemistry. The following sections outline general strategies and a specific, documented protocol for the synthesis of the trans-isomer.

General Synthetic Strategies

The primary precursor for the synthesis of this compound isomers is often 3-oxocyclobutanecarboxylic acid . The general approach involves:

  • Synthesis of 3-oxocyclobutanecarboxylic acid: This starting material can be synthesized through various routes, often involving multi-step processes.

  • Stereoselective Reduction: The ketone functionality of 3-oxocyclobutanecarboxylic acid (or its ester derivative) is reduced to a hydroxyl group. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of this step, favoring either the cis or trans alcohol.

  • Chiral Resolution/Enantioselective Synthesis: To obtain enantiomerically pure isomers, two main strategies can be employed:

    • Chiral Resolution: The racemic cis or trans mixture is separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral amine) followed by fractional crystallization, or by enzymatic resolution.

    • Enantioselective Synthesis: A chiral catalyst or auxiliary is used to directly synthesize a specific enantiomer. This can involve asymmetric reduction of the ketone or other enantioselective transformations.

Detailed Protocol: Synthesis of trans-3-Hydroxycyclobutanecarboxylic Acid

The following protocol describes a multi-step synthesis to obtain the trans-isomer, starting from a 3-oxocyclobutane carboxylate ester. This process involves a stereoselective reduction to the cis-alcohol, followed by a stereochemical inversion using a Mitsunobu reaction.

synthesis_workflow start 3-Oxocyclobutane carboxylate Ester step1 Stereoselective Reduction start->step1 intermediate1 cis-3-Hydroxycyclobutane carboxylate Ester step1->intermediate1 step2 Mitsunobu Reaction (Stereochemical Inversion) intermediate1->step2 intermediate2 trans-3-Acyloxycyclobutane carboxylate Ester step2->intermediate2 step3 Hydrolysis intermediate2->step3 end trans-3-Hydroxycyclo- butanecarboxylic Acid step3->end

Workflow for the synthesis of trans-3-hydroxycyclobutanecarboxylic acid.

Step 1: Stereoselective Reduction to cis-3-Hydroxycyclobutanecarboxylate

This step aims to reduce the ketone of a 3-oxocyclobutane carboxylate ester with high diastereoselectivity to the corresponding cis-alcohol.

  • Reactants: Methyl 3-oxocyclobutanecarboxylate, Lithium tri-tert-butoxyaluminum hydride.

  • Solvent: Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve methyl 3-oxocyclobutanecarboxylate in anhydrous THF and cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a solution of a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride, in THF. The steric bulk of the reducing agent favors attack from the less hindered face, leading to the formation of the cis-isomer.

    • Monitor the reaction by a suitable technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction carefully with an acidic aqueous solution.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude cis-3-hydroxycyclobutanecarboxylate.

Step 2: Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol. In this step, the cis-alcohol is converted to a trans-ester.

  • Reactants: cis-3-Hydroxycyclobutanecarboxylate, a carboxylic acid (e.g., p-nitrobenzoic acid), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

  • Solvent: Anhydrous aprotic solvent such as THF or dichloromethane.

  • Procedure:

    • Dissolve the cis-3-hydroxycyclobutanecarboxylate, the carboxylic acid, and triphenylphosphine in the anhydrous solvent under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add the dialkyl azodicarboxylate to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Purify the product by column chromatography to isolate the trans-acyloxycyclobutane carboxylate.

Step 3: Hydrolysis to trans-3-Hydroxycyclobutanecarboxylic Acid

The final step is the hydrolysis of the ester groups to yield the desired carboxylic acid.

  • Reactants: trans-3-Acyloxycyclobutane carboxylate, a base (e.g., lithium hydroxide, sodium hydroxide).

  • Solvent: A mixture of water and a water-miscible organic solvent (e.g., THF or methanol).

  • Procedure:

    • Dissolve the trans-ester in the solvent mixture.

    • Add an aqueous solution of the base and stir the mixture at room temperature.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to protonate the carboxylate.

    • Extract the product with an organic solvent.

    • Dry the organic layer and remove the solvent under reduced pressure to obtain the crude trans-3-hydroxycyclobutanecarboxylic acid. Further purification can be achieved by recrystallization or chromatography.

Conclusion

The stereoisomers of this compound represent a valuable class of building blocks for the development of novel therapeutics. While their synthesis and separation can be challenging, a systematic approach involving stereoselective reduction, stereochemical inversion, and chiral resolution techniques can provide access to the individual, enantiomerically pure compounds. The significant lack of experimentally verified physical data for these isomers highlights an area ripe for further investigation. It is anticipated that as the importance of this scaffold in drug discovery grows, more detailed synthetic protocols and comprehensive characterization data will become available, further enabling the exploration of their therapeutic potential.

References

3-Hydroxycyclobutanecarboxylic Acid: An In-Depth Technical Guide on Its Emerging Role in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycyclobutanecarboxylic acid, a structurally unique cyclobutane derivative, has garnered significant attention in medicinal chemistry as a versatile scaffold for the synthesis of novel therapeutic agents. While its direct mechanism of action as a standalone entity remains largely uncharacterized in publicly available literature, its incorporation into a diverse range of biologically active molecules underscores its importance as a key building block. This technical guide synthesizes the current, albeit limited, understanding of this compound's role in pharmacology, drawing inferences from the targets of the complex molecules it helps create and the established pharmacology of structurally related compounds. This document will explore its utility in the development of inhibitors for targets such as Tropomyosin receptor kinase A (TrkA), Protein Kinase B (Akt), and Factor Xa, as well as modulators for G-protein coupled receptors like GPR120.

Introduction

This compound is a four-membered carbocyclic compound possessing both a hydroxyl and a carboxylic acid functional group. This unique arrangement on a strained cyclobutane ring imparts specific conformational rigidity and stereochemical properties that are attractive for drug design. While extensive research details its synthesis and utility as a synthetic intermediate, data on its intrinsic biological activity is sparse. This guide will, therefore, focus on the mechanistic pathways influenced by compounds that incorporate the this compound moiety.

Role as a Scaffold in Drug Development

Patent literature reveals the use of this compound as a fundamental component in the synthesis of several classes of therapeutic agents. Its structural features are leveraged to achieve desired potency, selectivity, and pharmacokinetic profiles of the final drug candidates.

Tropomyosin Receptor Kinase A (TrkA) Inhibitors

This compound has been utilized as a scaffold in the design of inhibitors of TrkA. TrkA is a receptor tyrosine kinase that plays a crucial role in pain, inflammation, and cancer. The cyclobutane ring can position key pharmacophoric elements in a specific orientation to interact with the ATP-binding pocket of the kinase.

Logical Relationship: From Scaffold to TrkA Inhibition

TrkA_Inhibition Scaffold 3-Hydroxycyclobutanecarboxylic Acid Scaffold Synthesis Chemical Synthesis Scaffold->Synthesis TrkA_Inhibitor TrkA Inhibitor (Complex Molecule) Synthesis->TrkA_Inhibitor TrkA TrkA Receptor TrkA_Inhibitor->TrkA Binds to ATP pocket Signaling_Pathway Downstream Signaling (e.g., MAPK, PI3K) TrkA->Signaling_Pathway Inhibits phosphorylation Biological_Effect Analgesia, Anti-inflammatory, Anti-cancer Effects Signaling_Pathway->Biological_Effect Blocks signal transduction

Caption: Role of this compound in TrkA inhibitor synthesis.

Protein Kinase B (Akt) Inhibitors

The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its dysregulation is implicated in cancer and other diseases. This compound has been incorporated into molecules designed to inhibit Akt activity. The rigid cyclobutane core can serve to orient substituents to effectively interact with the allosteric or ATP-binding sites of the Akt kinase.

Factor Xa (FXa) Inhibitors

As a key enzyme in the coagulation cascade, Factor Xa is a major target for anticoagulant therapies. Patent literature describes the use of this compound in the synthesis of FXa inhibitors. The defined stereochemistry of the cyclobutane ring can be crucial for fitting into the S1 and S4 pockets of the FXa active site.

Signaling Pathway: Coagulation Cascade and FXa Inhibition

FXa_Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin FXa Factor Xa FXa->Thrombin Activates FXa_Inhibitor FXa Inhibitor with 3-Hydroxycyclobutanecarboxylic Acid Scaffold FXa_Inhibitor->FXa Inhibits

Caption: Inhibition of the coagulation cascade by a Factor Xa inhibitor.

GPR120 Modulators

GPR120 is a G-protein coupled receptor that is activated by free fatty acids and is involved in metabolic regulation, including insulin sensitization and anti-inflammatory processes. This compound has been used as a structural element in the development of GPR120 modulators, suggesting its utility in creating ligands for GPCRs.

Hypothetical Mechanism of Action: Analogy to other Hydroxy-Carboxylic Acids

While direct evidence is lacking, the structural similarity of this compound to endogenous hydroxy-carboxylic acids, such as 3-hydroxybutyric acid, raises the possibility of it acting as a ligand for the Hydroxy-Carboxylic Acid (HCA) receptors (HCA1/GPR81, HCA2/GPR109A, and HCA3/GPR109B). These are Gi-coupled GPCRs that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Hypothesized Signaling Pathway: HCA Receptor Activation

HCA_Activation Ligand This compound (Hypothetical Ligand) HCA_Receptor HCA Receptor (e.g., GPR109A) Ligand->HCA_Receptor Binds and Activates Gi_Protein Gi Protein HCA_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Lipolysis) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Hypothesized activation of HCA receptors by this compound.

Experimental Protocols for Future Investigation

To elucidate the direct mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are proposed experimental workflows.

Receptor Binding Assays

Objective: To determine if this compound directly binds to HCA receptors or other GPCRs.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay Start Prepare cell membranes expressing target receptor (e.g., GPR109A) Incubate Incubate membranes with radioligand (e.g., [3H]-niacin) and varying concentrations of This compound Start->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine IC50 and Ki values Measure->Analyze

An In-depth Technical Guide to the Spectroscopic Data of 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-hydroxycyclobutanecarboxylic acid. Due to the limited availability of experimentally derived spectra for this specific compound in the public domain, this guide presents a comparative analysis based on predicted data and experimental data from structurally related analogs, namely cyclobutanecarboxylic acid and 3-oxocyclobutanecarboxylic acid. This approach allows for a robust estimation of the expected spectroscopic characteristics of this compound, a valuable building block in medicinal chemistry and organic synthesis.

Predicted Spectroscopic Data of this compound

Computational models provide a reliable estimate of the NMR chemical shifts for both the cis and trans isomers of this compound. These predicted values are crucial for the identification and characterization of this molecule in the absence of extensive experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

IsomerAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
cisC1-~178
C2, C42.2 - 2.6 (m)~35
C34.2 - 4.6 (m)~65
CH (on C1)2.9 - 3.3 (m)-
OHVariable (broad s)-
transC1-~179
C2, C42.1 - 2.5 (m)~36
C34.1 - 4.5 (m)~66
CH (on C1)2.8 - 3.2 (m)-
OHVariable (broad s)-

Note: Predicted values are based on computational models and may vary from experimental results.

Comparative Spectroscopic Data of Analogs

The following tables summarize the experimental spectroscopic data for cyclobutanecarboxylic acid and 3-oxocyclobutanecarboxylic acid. This data serves as a valuable reference for interpreting the spectra of substituted cyclobutane derivatives.

Table 2: Experimental Spectroscopic Data for Cyclobutanecarboxylic Acid

SpectroscopyPeak/SignalDescription
¹H NMR ~12.0 ppm (s, 1H)Carboxylic acid proton (-COOH)
~3.2 ppm (quintet, 1H)Methine proton (-CH)
~2.4 ppm (m, 4H)Methylene protons (-CH₂)
~2.0 ppm (m, 2H)Methylene protons (-CH₂)
IR (cm⁻¹) 2500-3300 (broad)O-H stretch (hydrogen-bonded)
~2950C-H stretch
~1700 (strong)C=O stretch
~1420O-H bend
~1220C-O stretch

Table 3: Experimental Spectroscopic Data for 3-Oxocyclobutanecarboxylic Acid

SpectroscopyPeak/SignalDescription
¹H NMR (CDCl₃) 10.80 ppm (br. s, 1H)Carboxylic acid proton (-COOH)
3.43-3.51 ppm (m, 2H)Methylene protons adjacent to C=O
3.26-3.40 ppm (m, 3H)Methine and other methylene protons
¹³C NMR (CDCl₃) 203.14 ppmCarbonyl carbon (C=O) of ketone
180.17 ppmCarbonyl carbon (C=O) of carboxylic acid
51.64 ppmMethylene carbons adjacent to C=O
27.32 ppmMethine carbon
MS (ESI) m/z 115 [M+H]⁺Protonated molecule

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.[1]

    • Typical parameters include a 30-degree pulse angle, a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid) :

    • KBr Pellet Method : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film Method : Dissolve a small amount of the solid in a volatile solvent. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.[2]

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is typically an average of 16-32 scans with a resolution of 4 cm⁻¹. The spectrum is usually recorded from 4000 cm⁻¹ to 400 cm⁻¹.[3]

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : Dissolve a small amount of the sample (typically at a concentration of 1-10 µg/mL) in a suitable solvent system, such as a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.[4]

  • Instrumentation : Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min).[4]

    • Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[5]

    • Acquire the mass spectrum in either positive or negative ion mode over a relevant mass-to-charge (m/z) range.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the comparative approach used in this guide.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS ESI-MS Spectrometer Prep_MS->MS Data_NMR NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation Comparative_Analysis_Logic cluster_data Data Sources Target This compound (Target Molecule) Analysis Comparative Analysis Target->Analysis Predicted Predicted Spectroscopic Data (NMR) Predicted->Analysis Analog1 Cyclobutanecarboxylic Acid (Experimental Data) Analog1->Analysis Analog2 3-Oxocyclobutanecarboxylic Acid (Experimental Data) Analog2->Analysis Conclusion Estimated Spectroscopic Profile of Target Molecule Analysis->Conclusion

References

An In-depth Technical Guide to the Physical Properties of 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycyclobutanecarboxylic acid (CAS No: 194788-10-8) is a small, functionalized alicyclic carboxylic acid. Its rigid cyclobutane core, substituted with both a hydroxyl and a carboxylic acid group, makes it an interesting building block in medicinal chemistry and materials science. The stereochemistry of the substituents (cis or trans) can significantly influence its physical and biological properties. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for its characterization.

Molecular and Physical Properties

The physical properties of this compound are summarized in the tables below. It is important to note that while some properties have been experimentally determined and are available in chemical databases, others are predicted based on computational models.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₈O₃[1]
Molecular Weight 116.11 g/mol [1]
Appearance White solid
Boiling Point 290.1 ± 33.0 °C (Predicted)[2]
Density 1.448 g/cm³ (Predicted)[2][3]
Flash Point 143.5 °C[3]
pKa 4.54 ± 0.40 (Predicted)
Refractive Index 1.565 (Predicted)[3]

Table 2: Spectroscopic Data Summary for this compound

Spectroscopic TechniqueKey Features (Expected)
¹H NMR Signals corresponding to the methine proton of the C-OH group, the methine proton of the C-COOH group, and the methylene protons of the cyclobutane ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid, the carbon bearing the hydroxyl group, the carbon bearing the carboxylic acid group, and the methylene carbons of the ring.
Infrared (IR) Spectroscopy A broad O-H stretching band from the carboxylic acid (typically 2500-3300 cm⁻¹), another O-H stretching band from the alcohol group (around 3200-3600 cm⁻¹), a strong C=O stretching band from the carboxylic acid (around 1700-1725 cm⁻¹), and C-O stretching bands.[4][5]
Mass Spectrometry The molecular ion peak (M+) may be observed. Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[6]

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

Determination of pKa (Acid Dissociation Constant)

The pKa value is a measure of the acidity of the carboxylic acid group.

Methodology: Potentiometric Titration

  • Solution Preparation: A known mass of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.01 M NaOH) is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point.

Determination of Solubility

Solubility is determined in various solvents to understand the polarity and potential applications of the compound.

Methodology: Visual Assessment in Various Solvents

  • Solvent Selection: A range of solvents of varying polarities should be used, including water, ethanol, acetone, and a nonpolar solvent like hexane.

  • Procedure:

    • To a series of small, labeled test tubes, add a small, accurately weighed amount of this compound (e.g., 10 mg).

    • To each tube, add a specific volume of a single solvent (e.g., 1 mL) in small increments.

    • After each addition, the mixture is vortexed or agitated vigorously for a set period (e.g., 1 minute).

    • The sample is visually inspected for the absence of solid particles.

  • Classification: The solubility can be qualitatively classified (e.g., soluble, partially soluble, insoluble) or quantitatively determined by finding the mass of solute that dissolves in a given volume of solvent to form a saturated solution.

Spectroscopic Analysis

Spectroscopic techniques are employed to elucidate the molecular structure of the compound.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). The spectra are acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

  • Infrared (IR) Spectroscopy:

    • A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The IR spectrum is recorded, and the frequencies of the absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS):

    • A dilute solution of the sample is introduced into the mass spectrometer (e.g., via electrospray ionization, ESI). The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of this compound.

G Workflow for Physical Property Characterization cluster_synthesis Sample Preparation cluster_physprop Physical Property Determination cluster_spec Spectroscopic Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis & Purification of This compound Purity Purity Assessment (e.g., HPLC, NMR) Synthesis->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint pKa pKa Determination (Potentiometric Titration) Purity->pKa Solubility Solubility Profiling (Aqueous & Organic Solvents) Purity->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS Report Comprehensive Technical Report MeltingPoint->Report pKa->Report Solubility->Report NMR->Report IR->Report MS->Report

Caption: A workflow diagram for the characterization of this compound.

Conclusion

This technical guide provides a summary of the currently available physical property data for this compound and outlines the standard experimental procedures for their determination. While some experimental values are not yet reported in the literature, the provided protocols offer a robust framework for researchers to characterize this compound in their own laboratories. The combination of its structural features suggests its potential utility in various fields, and a thorough understanding of its physical properties is the first step towards unlocking its full potential in research and development.

References

In-Depth Structural Analysis of 3-Hydroxycyclobutanecarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive structural analysis of 3-hydroxycyclobutanecarboxylic acid, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed examination of the molecule's spectroscopic and structural characteristics.

Molecular Structure and Properties

This compound (C₅H₈O₃) is a versatile scaffold characterized by a four-membered cyclobutane ring substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1][2][3][4] This combination of functional groups on a strained ring system provides unique conformational constraints and diverse opportunities for chemical modification. The molecule exists as cis and trans diastereomers, with the relative orientation of the functional groups significantly influencing its physical and chemical properties.

A summary of the key physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC₅H₈O₃[1][2][3][4]
Molecular Weight116.11 g/mol
IUPAC Name3-hydroxycyclobutane-1-carboxylic acid
CAS Number194788-10-8 (unspecified stereochemistry)[2]
552849-33-9 (cis-isomer)[1]
1268521-85-2 (trans-isomer)

Table 1: General Properties of this compound

Spectroscopic Analysis

A thorough understanding of the spectroscopic signature of this compound is crucial for its identification, characterization, and quality control in synthetic processes. This section details the expected features in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region, typically between 10 and 13 ppm. The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The chemical shifts and coupling constants are highly dependent on the stereochemistry (cis or trans).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-185 ppm. The carbons of the cyclobutane ring will appear in the aliphatic region, with the carbon bearing the hydroxyl group shifted downfield compared to the other ring carbons.

A detailed table of expected NMR chemical shifts and coupling constants for the cis-isomer is provided below, based on typical values for similar structures.

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
-COOH10.0 - 13.0br s170 - 185
CH-OH3.5 - 4.5m60 - 75
CH-COOH2.5 - 3.5m40 - 55
-CH₂-1.8 - 2.8m25 - 40

Table 2: Predicted NMR Data for cis-3-Hydroxycyclobutanecarboxylic Acid

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is characterized by the following absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • O-H Stretch (Alcohol): A broad band typically appearing around 3400-3200 cm⁻¹. This may overlap with the carboxylic acid O-H stretch.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclobutane ring.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band in the range of 1760-1690 cm⁻¹.

  • C-O Stretch: A moderate to strong band in the region of 1320-1210 cm⁻¹ for the carboxylic acid and alcohol C-O bonds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
AlcoholO-H Stretch3400 - 3200Broad, Medium
CyclobutaneC-H Stretch< 3000Sharp, Medium
CarbonylC=O Stretch1760 - 1690Strong, Sharp
Carboxylic Acid/AlcoholC-O Stretch1320 - 1210Medium-Strong

Table 3: Characteristic Infrared Absorption Bands for this compound

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW = 116.11 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 116. Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the hydroxyl group (M-17), and the loss of the carboxyl group (M-45).

A summary of predicted mass spectral fragments is provided in Table 4.

m/z Fragment Ion Possible Neutral Loss
116[C₅H₈O₃]⁺(Molecular Ion)
99[C₅H₇O₂]⁺H₂O
98[C₅H₆O₂]⁺H₂O
71[C₄H₇O]⁺COOH
70[C₄H₆O]⁺HCOOH

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

Experimental Protocols

Standard analytical techniques are employed for the structural characterization of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Utilize a standard pulse sequence with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm and a sufficient number of scans.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

  • Analysis: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range appropriate for the expected molecular weight and fragments.

Visualization of Structural Relationships

The following diagrams illustrate key aspects of the structural analysis workflow and the molecular structure itself.

molecular_structure cluster_molecule This compound C1 C1 C2 C2 C1->C2 COOH COOH C1->COOH C3 C3 C2->C3 C4 C4 C3->C4 OH OH C3->OH C4->C1

Caption: Molecular graph of this compound.

analytical_workflow substance This compound Sample nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr ir IR Spectroscopy substance->ir ms Mass Spectrometry substance->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for the structural analysis of the compound.

Conclusion

This technical guide has provided a detailed overview of the structural analysis of this compound. The presented spectroscopic data and experimental protocols offer a valuable resource for researchers working with this important chemical entity. A thorough understanding of its structural features is paramount for its effective utilization in the design and synthesis of novel therapeutic agents.

References

reactivity of the hydroxyl group in 3-hydroxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 3-Hydroxycyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound featuring a strained cyclobutane ring, a hydroxyl group, and a carboxylic acid moiety.[1][2] This unique structural combination makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1] The inherent ring strain of the cyclobutane core influences bond angles and reactivity, often leading to unique chemical transformations.[1] While both the hydroxyl and carboxylic acid groups are reactive centers, this guide focuses specifically on the chemical reactivity of the hydroxyl group, exploring its transformations and the experimental methodologies to achieve them. The ability to selectively modify this hydroxyl group is crucial for the development of novel molecular scaffolds for drug discovery.[3]

Reactivity of the Hydroxyl Group

The secondary hydroxyl group in this compound undergoes several key reactions, including oxidation, esterification, and etherification. These transformations are fundamental to modifying the molecule's structure and physicochemical properties. Due to the presence of the acidic carboxylic acid group, protection of one functional group may be necessary to achieve selective reaction at the other.

Oxidation

The oxidation of the secondary hydroxyl group yields the corresponding ketone, 3-oxocyclobutanecarboxylic acid, a crucial intermediate in pharmaceutical synthesis.[4] This transformation can be achieved using various oxidizing agents.

Data Summary: Oxidation of Secondary Alcohols

Oxidizing AgentTypical ConditionsProductReported Yield (%)Reference
CrO₃/H₂SO₄ (Jones Reagent)0°C, Acetone3-Oxocyclobutanecarboxylic acid~72% (general)[5]
KMnO₄ (aq)Acidic, 25–50°C3-Oxocyclobutanecarboxylic acid65–78% (general)[5]
TEMPO/NaOCl/NaClO₂Catalytic TEMPO, Stoichiometric NaClO₂3-Oxocyclobutanecarboxylic acidHigh[6]

Experimental Protocol: Jones Oxidation of a Secondary Alcohol

This protocol is a general procedure for the oxidation of a secondary alcohol to a ketone and is applicable to this compound.

  • Dissolution: Dissolve the alcohol (1.0 equivalent) in acetone at 0°C in a flask equipped with a magnetic stirrer.

  • Titration: Slowly add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise to the stirred solution. The reaction is exothermic and the color will change from orange to green. Maintain the temperature at 0°C.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding isopropanol until the orange color disappears completely.

  • Work-up: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Esterification (Acylation of the Hydroxyl Group)

While the carboxylic acid moiety is more commonly esterified, the hydroxyl group can undergo acylation to form an ester. This reaction is typically performed using an acid anhydride or acyl chloride in the presence of a base catalyst. To achieve this selectively, the carboxylic acid group would likely need to be protected first, for example, as a methyl or benzyl ester.[7][8]

Data Summary: Acylation of Alcohols

Acylating AgentCatalyst/BaseConditionsProductReported Yield (%)Reference
Acetic AnhydrideDMAP (cat.)Solvent-free, warming3-Acetoxycyclobutanecarboxylic acid derivativeHigh (general)[9]
Benzoyl ChlorideTriethylamine0°C to RT, DCM3-(Benzoyloxy)cyclobutanecarboxylic acid derivativeNot specified[3]

Experimental Protocol: Acylation with Acetic Anhydride and DMAP

This protocol describes a general method for the acylation of an alcohol.

  • Reactant Mixture: To a flask containing the protected this compound (1.0 equivalent), add acetic anhydride (1.2 equivalents).

  • Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle warming.

  • Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Etherification

The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis or reductive etherification. This functionalization can significantly alter the lipophilicity and hydrogen-bonding capacity of the molecule, which is a key consideration in drug design.[10]

Experimental Protocol: Reductive Etherification

This is a general protocol for the reductive etherification of an aldehyde with an alcohol, which can be adapted. A more direct approach like the Williamson ether synthesis would involve deprotonating the hydroxyl group with a strong base followed by reaction with an alkyl halide.

  • Catalyst and Reagents: In a reaction vessel, combine the alcohol (e.g., this compound derivative), a Lewis acid catalyst, and an aldehyde or ketone. The reaction is typically performed in a solvent that also acts as the hydrogen source, such as isopropanol.[11]

  • Heating: Heat the mixture to a temperature between 100-160°C.[11]

  • Monitoring: Monitor the formation of the ether product by GC-MS or LC-MS.

  • Work-up: After cooling, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent.

  • Purification: Dry the organic phase, concentrate it, and purify the resulting ether by column chromatography.

Interplay with the Carboxylic Acid Group

The hydroxyl and carboxylic acid groups on the cyclobutane ring influence each other's reactivity. The electron-withdrawing hydroxyl group increases the acidity of the carboxylic acid through an inductive effect.[12] Conversely, the carboxylic acid must often be protected to allow for selective chemistry at the hydroxyl position. Common protecting groups for carboxylic acids include methyl or benzyl esters, which can be formed via Fischer esterification or by reaction with the corresponding alkyl halide in the presence of a base.[7][8]

Visualizations

Reaction Pathways of the Hydroxyl Group

The following diagram illustrates the primary reaction pathways for the hydroxyl group of this compound.

G start This compound oxidation Oxidation (e.g., Jones Reagent) start->oxidation esterification Esterification (Acylation) (e.g., Acetic Anhydride, DMAP) start->esterification etherification Etherification (e.g., Williamson Synthesis) start->etherification prod_ketone 3-Oxocyclobutanecarboxylic Acid oxidation->prod_ketone prod_ester 3-Acyloxycyclobutanecarboxylic Acid esterification->prod_ester prod_ether 3-Alkoxycyclobutanecarboxylic Acid etherification->prod_ether

Caption: Key reactions of the hydroxyl group.

Experimental Workflow: Oxidation to Ketone

This diagram outlines a typical laboratory workflow for the oxidation of this compound.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification dissolution 1. Dissolve Alcohol in Acetone (0°C) addition 2. Add Jones Reagent dissolution->addition monitor1 3. Monitor by TLC addition->monitor1 quench 4. Quench with Isopropanol monitor1->quench extract 5. Aqueous Work-up & Extraction quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Column Chromatography dry->purify analysis 8. Characterization purify->analysis G cluster_mods Functionalization Points scaffold 3-Hydroxycyclobutanecarboxylic Acid Scaffold mod_oh R1: Hydroxyl Group (Oxidation, Esterification, Etherification) scaffold->mod_oh mod_cooh R2: Carboxylic Acid (Amidation, Esterification, Reduction) scaffold->mod_cooh library Diverse Chemical Library mod_oh->library mod_cooh->library screening High-Throughput Screening library->screening hit Hit Compound Identification screening->hit

References

role of cyclobutane ring strain in reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Cyclobutane Ring Strain in Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role of ring strain in the reactivity of cyclobutane. It delves into the quantitative aspects of this strain, explores the various reaction pathways it enables, and highlights its strategic application in medicinal chemistry and drug development.

Understanding Cyclobutane Ring Strain

Cyclobutane, a four-membered carbocycle, possesses significant inherent instability due to ring strain. This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5° and from steric hindrance between adjacent atoms.[1][2][3][4] Unlike the planar triangle of cyclopropane, cyclobutane adopts a puckered or folded conformation to partially alleviate torsional strain, with a dihedral angle of about 20°.[5] However, this puckering slightly increases the angle strain, resulting in C-C-C bond angles of approximately 88°.[2]

The total ring strain of cyclobutane is a combination of two primary factors:

  • Angle Strain (Baeyer Strain): This results from the compression of the internal C-C-C bond angles to approximately 90° in a planar conformation and 88° in its puckered form, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[1][6] This poor orbital overlap leads to weaker, more reactive C-C bonds.[1][4]

  • Torsional Strain (Pitzer Strain): This arises from the eclipsing interactions between hydrogen atoms on adjacent carbon atoms.[1] While the puckered conformation reduces these interactions compared to a flat structure, some torsional strain remains.[1]

The release of this stored energy is a powerful thermodynamic driving force for a variety of chemical transformations.[1][7]

Quantitative Analysis of Ring Strain

The strain energy of cycloalkanes can be quantified by comparing their heats of combustion per methylene (-CH₂-) group to that of a strain-free reference, such as a long-chain alkane.[3][8][9][10] The excess energy released upon combustion corresponds to the strain energy stored in the ring.

Table 1: Strain Energies of Common Cycloalkanes

CycloalkaneNumber of CarbonsTotal Strain Energy (kcal/mol)Strain Energy per CH₂ Group (kcal/mol)
Cyclopropane327.69.2
Cyclobutane 4 26.3 6.6
Cyclopentane57.41.5
Cyclohexane6~0~0

Data sourced from multiple references.[1][2][9][10]

As the data indicates, cyclobutane possesses a high strain energy, second only to cyclopropane, making it a reactive yet kinetically stable building block in organic synthesis.[1][11]

Reactivity Driven by Strain Release

The high strain energy of cyclobutane makes it susceptible to a variety of ring-opening reactions that are not observed in larger, less strained rings like cyclohexane.[12] The relief of approximately 26 kcal/mol of strain provides a significant thermodynamic driving force for these transformations.

Thermal and Catalytic Ring-Opening Reactions

Hydrogenation: Unlike larger cycloalkanes, cyclobutane can undergo catalytic hydrogenation to form n-butane, although under more forcing conditions than cyclopropane.[13][14] This reaction breaks a C-C bond, releasing the ring strain.

  • Reaction: C₄H₈ + H₂ --(Ni catalyst, 200°C)--> CH₃CH₂CH₂CH₃

Halogenation: With halogens like bromine, cyclopropane readily undergoes ring-opening addition.[13][14] Cyclobutane is less reactive but can also undergo ring-opening, particularly with activating substituents.[13]

[2+2] Cycloadditions and Cycloreversions

The formation and cleavage of cyclobutane rings via [2+2] cycloaddition and its reverse, cycloreversion, are fundamental reactions in organic chemistry.

  • Photochemical [2+2] Cycloaddition: This is a powerful method for synthesizing cyclobutane rings.[15][16] Under UV irradiation, two alkene molecules can combine to form a cyclobutane ring. This process is symmetry-allowed and widely used in the synthesis of complex natural products.[15][17]

  • Thermal [2+2] Cycloaddition: While generally forbidden by the Woodward-Hoffmann rules for simple alkenes, thermal [2+2] cycloadditions can occur with activated substrates such as ketenes or under conditions of extreme strain.[15][16] For instance, highly strained trans-cycloalkenes, generated photochemically, can undergo thermal [2+2] cycloadditions.[15] Keteniminium salts, generated in situ, have also been shown to undergo thermal [2+2] cycloaddition with vinyl boronates to yield borylated cyclobutanes.[18]

Strain-Release Driven Synthesis from Bicyclo[1.1.0]butanes (BCBs)

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile precursors for the synthesis of functionalized cyclobutanes.[19][20] The immense strain energy of BCBs (estimated at 63.9 kcal/mol) drives a wide array of ring-opening reactions under mild conditions.[2][20] These reactions can be initiated by light, heat, transition metals, or radicals, providing access to complex polysubstituted cyclobutane scaffolds that would be difficult to synthesize otherwise.[19][20][21]

Nucleophilic Ring-Opening of Donor-Acceptor Cyclobutanes

While unsubstituted cyclobutane is relatively inert to nucleophiles, the presence of electron-withdrawing (acceptor) and electron-donating (donor) groups can activate the ring towards nucleophilic attack.[11] These "donor-acceptor" cyclobutanes can undergo ring-opening reactions with various nucleophiles, such as electron-rich arenes, thiols, and selenols, often catalyzed by a Lewis acid like AlCl₃.[11][22]

Experimental Protocols

Detailed methodologies are crucial for reproducing synthetic results. Below is a representative protocol for a Friedel-Crafts-type ring-opening of a donor-acceptor cyclobutane.

Protocol: AlCl₃-Mediated Ring-Opening of a Diethyl 2-phenylcyclobutane-1,1-dicarboxylate with Anisole

  • Materials: Diethyl 2-phenylcyclobutane-1,1-dicarboxylate, anisole, anhydrous aluminum chloride (AlCl₃), dichloromethane (CH₂Cl₂), distilled water, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of diethyl 2-phenylcyclobutane-1,1-dicarboxylate (1.0 mmol) and anisole (1.2 mmol) in anhydrous CH₂Cl₂ (10 mL) at 0 °C under an inert atmosphere (nitrogen or argon), add AlCl₃ (1.2 mmol) portion-wise over 5 minutes.

    • Stir the reaction mixture at 0 °C and monitor its progress using thin-layer chromatography (TLC).

    • Upon completion (typically 1-3 hours), quench the reaction by the slow addition of distilled water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the ring-opened product.

(This protocol is adapted from the general principles described by Werz and colleagues.[11][22])

The Role of Cyclobutane in Drug Discovery

The unique structural and chemical properties of the cyclobutane ring have made it an increasingly valuable motif in medicinal chemistry.[23][24] Its incorporation into drug candidates can offer several advantages.

  • Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can lock a molecule into a specific conformation, which can enhance binding affinity and selectivity for a biological target.[23][24]

  • Metabolic Stability: Replacing metabolically vulnerable groups (like gem-dimethyl or isopropyl groups) with a cyclobutane ring can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.[23][24]

  • Improved Physicochemical Properties: The three-dimensional nature of the cyclobutane scaffold helps to "escape from flatland," reducing the planarity of a molecule.[23] This can improve solubility and other pharmacokinetic properties.[25]

  • Bioisostere: Cyclobutane rings can serve as bioisosteres for other groups, such as phenyl rings or alkenes, providing a similar spatial arrangement of substituents while altering electronic and metabolic properties.[23]

Table 2: Examples of Marketed Drugs Containing a Cyclobutane Ring

Drug NameBrand NameTherapeutic AreaRole of the Cyclobutane Moiety
CarboplatinParaplatinOncologyThe cyclobutane-1,1-dicarboxylate ligand reduces the nephrotoxicity compared to its predecessor, cisplatin.
BoceprevirVictrelisAntiviral (Hepatitis C)The cyclobutylmethyl group provides a rigid scaffold that contributes to binding affinity.[26]
ApalutamideErleadaOncology (Prostate Cancer)The cyclobutane ring acts as a rigid scaffold, contributing to the drug's antagonist activity on the androgen receptor.
IvosidenibTibsovoOncology (AML)A difluorocyclobutanyl group replaced a cyclohexane to improve metabolic stability.

Conclusion

The ring strain of cyclobutane is not merely a measure of instability but a powerful tool that drives its unique reactivity. From fundamental ring-opening reactions to the sophisticated, strain-release-driven synthesis of complex molecules, the chemistry of cyclobutane is rich and versatile. For researchers in drug development, the cyclobutane motif offers a strategic advantage, providing a means to fine-tune the conformational and pharmacokinetic properties of bioactive molecules. As synthetic methodologies continue to advance, the strategic exploitation of cyclobutane's inherent strain will undoubtedly lead to the discovery of novel chemical entities with significant therapeutic potential.

References

Methodological & Application

Applications of 3-Hydroxycyclobutanecarboxylic Acid in Medicinal Chemistry: A Valuable Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

3-Hydroxycyclobutanecarboxylic acid has emerged as a significant chiral building block in medicinal chemistry, prized for its unique structural features that offer a pathway to novel therapeutics. Its strained four-membered ring, combined with hydroxyl and carboxylic acid functional groups, provides a rigid scaffold with versatile synthetic handles. This allows for the precise control of stereochemistry and the introduction of diverse functionalities, which are critical for optimizing the pharmacological properties of drug candidates.

The inherent characteristics of the cyclobutane ring, such as its puckered conformation, can impart favorable attributes to bioactive molecules, including increased metabolic stability and improved conformational restriction.[1][2] These properties are highly sought after in drug design to enhance potency, selectivity, and pharmacokinetic profiles. While direct incorporation into marketed drugs is not yet widespread, its derivatives are key intermediates in the synthesis of various therapeutic agents, particularly in the realm of kinase inhibition.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A prominent application of cyclobutane derivatives lies in the development of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a crucial regulator of immune responses, and its dysregulation is implicated in a range of autoimmune and inflammatory diseases. Small molecules that inhibit JAKs have therefore become an important class of therapeutics.

While the marketed JAK inhibitor Tofacitinib utilizes a related 3-hydroxycyclobutanecarbonitrile scaffold, the underlying cyclobutane core highlights the importance of this structural motif for JAK inhibition.[3][4] Medicinal chemists have explored derivatives of this compound to synthesize novel JAK inhibitors. The carboxylic acid moiety can be readily converted to amides, which can engage in key hydrogen bonding interactions within the ATP-binding site of the kinase.

Quantitative Data: Inhibition of Janus Kinases

The following table summarizes the inhibitory activity of a representative compound, a 3-hydroxycyclobutanecarboxamide derivative, against various Janus kinases.

Compound IDTarget KinaseIC50 (nM)
Example-1 JAK115
JAK245
JAK35
TYK250

Note: The data presented is a representative example based on typical inhibitory profiles of cyclobutane-containing JAK inhibitors and is for illustrative purposes.

Experimental Protocols

Synthesis of 3-Hydroxy-N-(pyrazin-2-yl)cyclobutanecarboxamide (A Representative JAK Inhibitor Scaffold)

This protocol describes the synthesis of a representative amide derivative of this compound, a common step in the synthesis of cyclobutane-based kinase inhibitors.

Materials:

  • cis/trans-3-Hydroxycyclobutanecarboxylic acid

  • 2-Aminopyrazine

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of cis/trans-3-hydroxycyclobutanecarboxylic acid (1.0 eq) in DMF, add 2-aminopyrazine (1.1 eq), COMU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-hydroxy-N-(pyrazin-2-yl)cyclobutanecarboxamide.

In Vitro Janus Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against JAK enzymes.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • White, opaque 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer, the respective JAK enzyme, and the peptide substrate.

  • Add the diluted test compound to the wells.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing the Role of this compound

The following diagrams illustrate the synthetic utility and the logical relationship of this compound in the context of medicinal chemistry.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 3-Hydroxycyclo- butanecarboxylic Acid Coupling Amide Coupling (e.g., COMU, DIPEA) Start->Coupling Amine Amine (e.g., 2-Aminopyrazine) Amine->Coupling Product Bioactive Amide Derivative Coupling->Product Assay Kinase Inhibition Assay (e.g., JAK) Product->Assay Data IC50 Determination Assay->Data signaling_pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor 3-Hydroxycyclobutane- carboxamide Derivative Inhibitor->JAK Inhibits

References

Application Notes & Protocols for the Analysis of 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the qualitative and quantitative analysis of 3-hydroxycyclobutanecarboxylic acid. Given the limited availability of published validated methods for this specific analyte, this document presents detailed protocols adapted from established methods for structurally similar compounds, such as short-chain hydroxy acids and other carboxylic acids. The information herein is intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a polar organic compound containing both a hydroxyl and a carboxylic acid functional group. Its analysis is crucial in various stages of drug development, from impurity profiling in synthesis to metabolic studies. The choice of analytical technique depends on the sample matrix, the required sensitivity, and the analytical objective (e.g., quantification, identification, or structural elucidation). The primary analytical techniques covered in these notes are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also discussed for structural characterization.

Chromatographic Methods

HPLC is a versatile technique for the analysis of polar, non-volatile compounds like this compound. Due to the lack of a strong chromophore in the molecule, detection by UV-Vis is often limited to low wavelengths (around 210 nm) and may lack sensitivity. Therefore, coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) is highly recommended for sensitive and selective quantification, especially in complex biological matrices.

Protocol 1: Reversed-Phase HPLC-MS/MS with Derivatization for High Sensitivity

This protocol is adapted from methods for the analysis of short-chain carboxylic acids in biological fluids and employs derivatization to enhance ionization efficiency and chromatographic retention.[1][2][3]

Objective: To quantify this compound in a biological matrix (e.g., plasma, urine) with high sensitivity and specificity.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Materials:

  • This compound reference standard

  • Internal Standard (IS): Isotope-labeled this compound (if available) or a structurally similar compound (e.g., cyclobutane carboxylic acid).

  • Derivatization Reagent: 3-Nitrophenylhydrazine (3-NPH) hydrochloride.

  • Coupling Agent: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • Pyridine

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic acid

Sample Preparation and Derivatization:

  • Sample Pre-treatment: For plasma samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile, vortex, and centrifuge. Collect the supernatant. For urine samples, dilute with water as needed.

  • Derivatization Reaction:

    • To 50 µL of the pre-treated sample, standard, or blank, add 20 µL of 200 mM 3-NPH in 50% acetonitrile/water.

    • Add 20 µL of 120 mM EDC with 6% pyridine in 50% acetonitrile/water.[3]

    • Vortex and incubate at 40°C for 30 minutes.

    • After incubation, dilute the mixture with an appropriate volume of 50% acetonitrile/water before injection.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 90% B

    • 8-9 min: Hold at 90% B

    • 9.1-12 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: ESI negative.

  • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for the 3-NPH derivative of this compound and the internal standard. The exact m/z values will need to be determined by infusing the derivatized standard.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

GC-MS offers high chromatographic resolution and is a powerful tool for the analysis of volatile compounds. Due to the polar nature and low volatility of this compound, derivatization is mandatory to convert the hydroxyl and carboxylic acid groups into less polar, more volatile moieties.[4]

Protocol 2: GC-MS Analysis with Silylation

This protocol is based on general procedures for the analysis of hydroxy acids.[4]

Objective: To quantify this compound in a relatively clean matrix or as a pure substance.

Instrumentation:

  • Gas chromatograph with a split/splitless injector.

  • Mass spectrometer (e.g., single quadrupole or ion trap).

Materials:

  • This compound reference standard.

  • Internal Standard (IS): A stable isotope-labeled analog or a homologous hydroxy acid.

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Pyridine or Acetonitrile.

Sample Preparation and Derivatization:

  • Drying: Evaporate the sample extract containing this compound to dryness under a stream of nitrogen. It is crucial to remove all water as it interferes with the silylation reaction.

  • Derivatization:

    • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried sample.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Splitless (for trace analysis) or split.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Spectroscopic Methods for Structural Characterization

For unambiguous identification and structural confirmation, spectroscopic methods are indispensable.

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms.

Protocol 3: ¹H and ¹³C NMR Analysis

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

Data Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} NMR spectra.

  • Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment.

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Protocol 4: FT-IR Analysis

Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

  • For solid samples, prepare a KBr pellet or a Nujol mull.

  • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Expected characteristic absorption bands include a broad O-H stretch from the carboxylic acid and alcohol (around 3300-2500 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and C-O stretches (around 1300-1000 cm⁻¹).

Quantitative Data

The following table summarizes representative quantitative performance data for the analysis of short-chain hydroxy and carboxylic acids using derivatization followed by LC-MS/MS. These values can be considered as a target for a validated method for this compound.

ParameterRepresentative ValueMethodReference Compound(s)
Linearity (R²) > 0.99LC-MS/MS with 3-NPH derivatizationShort-chain carboxylic acids
Limit of Detection (LOD) 25 nMLC-MS/MS with 3-NPH derivatizationShort-chain carboxylic acids
Limit of Quantification (LOQ) 50 nMLC-MS/MS with 3-NPH derivatizationShort-chain carboxylic acids
Recovery 90 - 105%LC-MS/MS with phenylenediamine derivatizationVarious carboxylic acids
Intra-day Precision (%RSD) < 15%LC-MS/MS with 3-NPH derivatizationShort-chain carboxylic acids
Inter-day Precision (%RSD) < 15%LC-MS/MS with 3-NPH derivatizationShort-chain carboxylic acids

Table adapted from data presented in references[1] and[2].

Visualizations

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix using LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) ppt Protein Precipitation (Acetonitrile) sample->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_reagents Add 3-NPH, EDC, Pyridine supernatant->add_reagents incubate Incubate (40°C, 30 min) add_reagents->incubate hplc HPLC Separation (C18 Column) incubate->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms integrate Peak Integration msms->integrate quantify Quantification (Calibration Curve) integrate->quantify report Report Results quantify->report

Caption: LC-MS/MS analysis workflow.

While the specific metabolic fate of this compound is not well-documented, a plausible pathway can be hypothesized based on the metabolism of other 3-hydroxy acids. It may undergo oxidation and subsequent degradation. The diagram below illustrates a hypothetical metabolic pathway.

metabolic_pathway cluster_pathway Hypothetical Metabolism start This compound enzyme1 Dehydrogenase start->enzyme1 oxidation Oxidation of Hydroxyl Group intermediate 3-Oxocyclobutanecarboxylic Acid oxidation->intermediate enzyme1->oxidation enzyme2 Decarboxylase intermediate->enzyme2 decarboxylation Decarboxylation product Cyclobutanone decarboxylation->product enzyme2->decarboxylation further_metabolism Further Metabolism / Excretion product->further_metabolism

Caption: Hypothetical metabolic pathway.

References

Application Notes and Protocols for 3-Hydroxycyclobutanecarboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental applications of 3-hydroxycyclobutanecarboxylic acid and its derivatives, primarily focusing on their role as versatile building blocks in the synthesis of antiviral agents, particularly carbocyclic nucleoside analogues. The protocols detailed below are derived from established methodologies in medicinal chemistry and virology.

Introduction

This compound is a valuable chiral synthon in medicinal chemistry. Its rigid, three-dimensional cyclobutane scaffold offers a unique conformational constraint that can be exploited to enhance the binding affinity and selectivity of drug candidates for their biological targets. This is particularly relevant in the design of nucleoside analogues, where the cyclobutane ring can mimic the furanose sugar of natural nucleosides, often conferring increased metabolic stability and improved pharmacokinetic properties.[1][2][3][4]

Application: Synthesis of Antiviral Carbocyclic Nucleoside Analogues

This compound serves as a key starting material for the stereoselective synthesis of various carbocyclic nucleoside analogues. These compounds are designed to act as inhibitors of viral polymerases, crucial enzymes for the replication of viruses such as HIV, Hepatitis B and C, and Herpes Simplex Virus.[5][6][7] The general synthetic strategy involves the coupling of a functionalized cyclobutane moiety, derived from this compound, with a nucleobase.

General Synthetic Workflow

The synthesis of carbocyclic nucleoside analogues from a cyclobutane precursor generally follows a convergent approach. A suitably protected and activated cyclobutane intermediate is synthesized, which is then coupled with a desired nucleobase.

G cluster_synthesis Synthesis of Activated Cyclobutane cluster_coupling Coupling and Deprotection start 3-Hydroxycyclobutane- carboxylic Acid protection Protection of Hydroxyl and Carboxyl Groups start->protection functionalization Functional Group Interconversion (e.g., to an amine or leaving group) protection->functionalization activated_intermediate Activated Cyclobutane Precursor functionalization->activated_intermediate coupling Coupling Reaction (e.g., Mitsunobu, S_N2) activated_intermediate->coupling nucleobase Nucleobase (e.g., Purine, Pyrimidine) nucleobase->coupling protected_analogue Protected Nucleoside Analogue coupling->protected_analogue deprotection Deprotection protected_analogue->deprotection final_product Carbocyclic Nucleoside Analogue deprotection->final_product

Caption: General workflow for the synthesis of carbocyclic nucleoside analogues.
Experimental Protocol: Synthesis of a Generic Carbocyclic Pyrimidine Nucleoside Analogue

This protocol is a representative example of the synthesis of a carbocyclic nucleoside analogue starting from a functionalized cyclobutane precursor.

Materials:

  • Activated cyclobutane precursor (e.g., a mesylate or tosylate derivative of a protected aminocyclobutanol)

  • Pyrimidine base (e.g., Uracil, Thymine, Cytosine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cesium Carbonate (Cs₂CO₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation:

    • To a solution of the pyrimidine base (1.2 equivalents) in anhydrous DMF, add Cs₂CO₃ (2.0 equivalents).

    • Stir the suspension at room temperature for 30 minutes.

    • Add a solution of the activated cyclobutane precursor (1.0 equivalent) in anhydrous DMF dropwise.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the protected nucleoside analogue.

  • Deprotection:

    • Dissolve the protected nucleoside analogue in a mixture of DCM and TFA (e.g., 4:1 v/v).

    • Stir the solution at room temperature for 2-4 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with methanol several times to remove residual TFA.

    • Purify the final compound by preparative HPLC or recrystallization.

Application: In Vitro Antiviral Activity Assays

Derivatives of this compound, particularly the synthesized carbocyclic nucleoside analogues, are evaluated for their antiviral efficacy using cell-based assays.

General Workflow for Antiviral Screening

G start Synthesized Compound cytotoxicity Cytotoxicity Assay (e.g., MTT, CCK-8) start->cytotoxicity antiviral_assay Antiviral Activity Assay (e.g., Plaque Reduction, CPE Inhibition) start->antiviral_assay data_analysis Data Analysis (IC50, EC50, SI Calculation) cytotoxicity->data_analysis antiviral_assay->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Caption: Workflow for in vitro antiviral screening of synthesized compounds.
Experimental Protocol: Plaque Reduction Assay for Herpes Simplex Virus (HSV)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (IC₅₀).

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus (HSV-1 or HSV-2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized carbocyclic nucleoside analogue

  • Acyclovir (positive control)

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding:

    • Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 5 x 10⁵ cells/well).

    • Incubate at 37 °C in a 5% CO₂ atmosphere.

  • Viral Infection and Compound Treatment:

    • Prepare serial dilutions of the synthesized compound and the positive control (Acyclovir) in DMEM.

    • When cells are confluent, remove the growth medium and wash the monolayer with phosphate-buffered saline (PBS).

    • Infect the cells with a dilution of HSV calculated to produce 50-100 plaques per well.

    • Allow the virus to adsorb for 1 hour at 37 °C.

    • After adsorption, remove the viral inoculum and wash the cells with PBS.

    • Add the DMEM containing the different concentrations of the test compound or control to the respective wells.

  • Plaque Formation:

    • Overlay the cell monolayer with methylcellulose medium containing the respective compound concentrations.

    • Incubate the plates for 2-3 days at 37 °C in a 5% CO₂ atmosphere to allow for plaque formation.

  • Staining and Plaque Counting:

    • After incubation, remove the overlay medium and fix the cells with methanol.

    • Stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the untreated virus control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes hypothetical antiviral activity data for a series of carbocyclic nucleoside analogues derived from this compound.

Compound IDTarget VirusAssay TypeIC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀/IC₅₀)
CNA-1 HSV-1Plaque Reduction8.5>100>11.8
CNA-2 HSV-2Plaque Reduction5.2>100>19.2
CNA-3 HIV-1Reverse Transcriptase12.1857.0
CNA-4 HBVqPCR3.7>100>27.0
Acyclovir HSV-1Plaque Reduction0.8>100>125

Signaling Pathway Inhibition

Carbocyclic nucleoside analogues derived from this compound primarily exert their antiviral effect by inhibiting viral DNA or RNA polymerases, thereby terminating the elongation of the nucleic acid chain. This disrupts the viral replication cycle.

G cluster_pathway Viral Replication Pathway virus Virus Entry uncoating Uncoating virus->uncoating replication Viral Genome Replication (DNA/RNA Polymerase) uncoating->replication transcription Transcription replication->transcription translation Translation transcription->translation assembly Virion Assembly translation->assembly release Virus Release assembly->release inhibitor Carbocyclic Nucleoside Analogue (Prodrug) activation Cellular Kinases inhibitor->activation active_form Triphosphate Form (Active Drug) activation->active_form inhibition Inhibition active_form->inhibition inhibition->replication

Caption: Mechanism of action for carbocyclic nucleoside analogues.

The synthesized nucleoside analogue, in its prodrug form, enters the host cell and is phosphorylated by cellular kinases to its active triphosphate form. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Once incorporated, the lack of a 3'-hydroxyl group on the cyclobutane ring (or a conformationally restricted 3'-hydroxyl) prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[7]

References

The Strategic Role of 3-Hydroxycyclobutanecarboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The small, strained ring system of 3-hydroxycyclobutanecarboxylic acid is proving to be a powerhouse in the design and discovery of novel therapeutics. Its unique conformational rigidity and the stereochemical presentation of its hydroxyl and carboxylic acid functional groups offer significant advantages in achieving target specificity and favorable pharmacokinetic profiles. This application note delves into the multifaceted applications of this versatile scaffold, providing detailed protocols for its utilization and summarizing key quantitative data for researchers, scientists, and drug development professionals.

Introduction to a Privileged Scaffold

This compound has emerged as a valuable building block in medicinal chemistry. The four-membered ring imparts a degree of conformational constraint that is often beneficial for binding to protein targets, while the hydroxyl and carboxylic acid moieties provide key hydrogen bonding interactions and opportunities for diverse chemical modifications. This unique combination of features has led to its incorporation into a range of therapeutic candidates, particularly as an effective bioisostere for other chemical groups, aiming to improve potency, selectivity, and metabolic stability.

Application as a Bioisosteric Replacement

The this compound motif can serve as a bioisostere for various functional groups, including other small carboxylic acids or hydroxy acids. Its rigid structure can help to lock in a bioactive conformation, leading to enhanced binding affinity for the target protein. Furthermore, the cyclobutane ring is generally more metabolically stable than more flexible aliphatic chains, which can lead to improved pharmacokinetic properties.

Case Study: Inhibition of Janus Kinases (JAKs)

A significant application of the this compound scaffold is in the development of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases. Small molecule inhibitors that target the ATP-binding site of JAKs have shown considerable therapeutic promise. The this compound moiety can be incorporated into these inhibitors to provide key interactions with the kinase hinge region and solvent-exposed areas, contributing to both potency and selectivity.

While specific public domain data for a this compound-containing JAK inhibitor is limited, we can extrapolate from closely related structures and general principles of JAK inhibitor design. For the purpose of these application notes, we will consider a hypothetical selective JAK1 inhibitor, "Jakinib-C4," which incorporates the this compound scaffold.

Quantitative Data Summary

The following table summarizes hypothetical in vitro potency and selectivity data for Jakinib-C4, alongside comparative data for known JAK inhibitors. This data illustrates the potential for achieving high potency and selectivity with the inclusion of the this compound moiety.

CompoundTargetIC50 (nM)Selectivity vs. JAK2Selectivity vs. JAK3Selectivity vs. TYK2
Jakinib-C4 (Hypothetical) JAK1 5 >100-fold >100-fold >50-fold
TofacitinibJAK1/3112 (JAK1)~5-fold (vs JAK2)~112-fold (vs JAK3)-
BaricitinibJAK1/25.9 (JAK1)~1-fold (vs JAK2)>100-fold (vs JAK3)>100-fold (vs TYK2)
UpadacitinibJAK14328-fold (vs JAK2)>100-fold (vs JAK3)12-fold (vs TYK2)

Experimental Protocols

Synthesis of a this compound-based JAK Inhibitor (Jakinib-C4 Amide Analogue)

This protocol describes a general method for the amide coupling of this compound to a common pyrrolo[2,3-d]pyrimidine core found in many JAK inhibitors.

Materials:

  • (1R,3R)-3-Hydroxycyclobutanecarboxylic acid

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • A suitable amine linker (e.g., piperidin-4-amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amine Coupling to Pyrrolopyrimidine Core: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the amine linker (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq). Stir the mixture at 80°C for 4 hours. Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the amine-functionalized pyrrolopyrimidine.

  • Amide Bond Formation: To a solution of (1R,3R)-3-hydroxycyclobutanecarboxylic acid (1.2 eq) in anhydrous DCM, add HATU (1.3 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Add the amine-functionalized pyrrolopyrimidine (1.0 eq) from step 1 to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final Jakinib-C4 amide analogue.

In Vitro JAK1 Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro potency (IC50) of a test compound against the JAK1 enzyme.

Materials:

  • Recombinant human JAK1 enzyme

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compound (e.g., Jakinib-C4) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 100 nL) of the serially diluted compound, DMSO (for 0% inhibition control), and a known potent pan-kinase inhibitor (for 100% inhibition control) to the wells of a 384-well plate.

  • Enzyme/Substrate Mix: Prepare a 2x enzyme/substrate solution in kinase assay buffer. The final enzyme concentration should be in the linear range of the assay.

  • Add 5 µL of the 2x enzyme/substrate mix to each well. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a 2x ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km for JAK1.

  • Add 5 µL of the 2x ATP solution to all wells to start the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Signal Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and develop the luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Visualizing the JAK-STAT Signaling Pathway and Experimental Workflow

To further elucidate the context of this research, the following diagrams are provided.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 Binding JAK JAK Receptor:f1->JAK Activation JAK->Receptor:f1 Phosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Jakinib_C4 Jakinib-C4 Jakinib_C4->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Induces Experimental_Workflow cluster_synthesis Synthesis cluster_assay In Vitro Assay Start_Materials Starting Materials Coupling Amide Coupling Start_Materials->Coupling Purification Purification Coupling->Purification Jakinib_C4 Jakinib-C4 Purification->Jakinib_C4 Kinase_Assay JAK1 Kinase Assay Jakinib_C4->Kinase_Assay Data_Analysis Data Analysis Kinase_Assay->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

Application Notes and Protocols for the Derivatization of 3-Hydroxycyclobutanecarboxylic Acid for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Hydroxycyclobutanecarboxylic acid is a key chiral building block in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this analyte and its stereoisomers is crucial for pharmacokinetic studies, process optimization, and quality control. Due to its polar nature, containing both a hydroxyl and a carboxylic acid functional group, this compound exhibits low volatility and is not readily amenable to direct analysis by gas chromatography-mass spectrometry (GC-MS). Furthermore, its high polarity can lead to poor retention in reversed-phase liquid chromatography. Derivatization is a critical step to enhance its analytical properties for both GC-MS and liquid chromatography-mass spectrometry (LC-MS) analysis.

This document provides detailed application notes and protocols for the derivatization of this compound to improve its volatility for GC-MS analysis and to enhance its ionization and chromatographic retention for LC-MS analysis.

I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of this compound. The two most common and effective methods are silylation and esterification, which cap the polar hydroxyl and carboxylic acid groups.

A. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and carboxylic acid groups.[1] BSTFA is a popular silylating reagent that reacts with these functional groups to form trimethylsilyl (TMS) ethers and esters, respectively. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[2]

Reaction:

This compound + BSTFA (+ TMCS) → 3-(trimethylsilyloxy)cyclobutanecarboxylic acid trimethylsilyl ester

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.

    • If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization, as moisture will deactivate the silylating reagent.

  • Derivatization Reaction:

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the dried sample.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.[2]

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • A typical injection volume is 1 µL.

silylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start sample Weigh Sample start->sample dry Dry Sample sample->dry dissolve Dissolve in Solvent dry->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent vortex Vortex add_reagent->vortex heat Heat at 70°C for 60 min vortex->heat cool Cool to Room Temp. heat->cool analyze GC-MS Analysis cool->analyze

Caption: Two-step workflow for esterification followed by silylation.

Quantitative Data Summary (GC-MS)

The following table provides representative performance data for the GC-MS analysis of derivatized organic acids. It is important to note that these values are illustrative and actual performance for this compound must be determined through method validation.

ParameterSilylation (TMS Derivatives)Esterification (Methyl Esters)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 5 - 50 ng/mL10 - 100 ng/mL
Limit of Quantitation (LOQ) 20 - 150 ng/mL30 - 300 ng/mL
Recovery 85 - 110%80 - 105%
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 15%< 20%

II. Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For LC-MS analysis, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to lower detection limits. [3]

A. Derivatization using 3-Nitrophenylhydrazine (3-NPH)

3-NPH is a derivatizing agent that reacts with carboxylic acids in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as pyridine. [3]This derivatization improves reversed-phase chromatographic retention and enhances the response in mass spectrometry.

Reaction:

This compound + 3-NPH (EDC, Pyridine) → this compound 3-nitrophenylhydrazide

Experimental Protocol:

  • Sample and Reagent Preparation:

    • Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

    • Prepare a 200 mM 3-NPH solution and a 120 mM EDC solution containing 6% pyridine, both in 50:50 acetonitrile/water. [3]

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 40 µL of the sample solution with 20 µL of the 3-NPH solution and 20 µL of the EDC/pyridine solution. [3] * Incubate the mixture at 40°C for 30 minutes. [3]

  • Sample Clean-up and Analysis:

    • After incubation, dilute the reaction mixture with the mobile phase to an appropriate concentration.

    • Centrifuge the sample to remove any precipitates before injection into the LC-MS/MS system.

Workflow for 3-NPH Derivatization:

nph_derivatization_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start sample Sample in ACN/Water start->sample add_reagents Add 3-NPH and EDC/Pyridine sample->add_reagents incubate Incubate at 40°C for 30 min add_reagents->incubate dilute Dilute Sample incubate->dilute centrifuge Centrifuge dilute->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Caption: Workflow for the derivatization of this compound with 3-NPH.

Quantitative Data Summary (LC-MS)

The following table presents typical performance characteristics for the LC-MS/MS analysis of carboxylic acids derivatized with 3-NPH. Method validation is required to establish these parameters for this compound.

Parameter3-NPH Derivatization
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.025 µM
Limit of Quantitation (LOQ) 0.050 µM
Recovery 90 - 115%
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%

III. Chiral Analysis

Since this compound is a chiral molecule, the separation and quantification of its enantiomers are often necessary. This can be achieved by two main approaches:

  • Direct Separation on a Chiral Stationary Phase (CSP): The underivatized or derivatized (for volatility) compound is injected onto a GC or LC column with a chiral stationary phase.

  • Indirect Separation via Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column.

Chiral Derivatization for GC Analysis

A common approach for the chiral analysis of hydroxy acids by GC is to use a chiral derivatizing agent that reacts with the hydroxyl group after the carboxylic acid has been esterified.

Example Protocol: Esterification followed by acylation with a chiral anhydride

  • Esterification: Prepare the methyl ester of this compound as described in the esterification protocol.

  • Chiral Acylation:

    • To the dried methyl ester, add a solution of a chiral acylating agent (e.g., (+)- or (-)-menthyl chloroformate) in pyridine.

    • Heat the reaction mixture to form the diastereomeric esters.

  • Analysis: The resulting diastereomers can be separated and quantified using a standard non-chiral GC column.

Logical Relationship for Chiral Analysis:

chiral_analysis_logic cluster_analyte Analyte cluster_approaches Analytical Approaches cluster_direct_details Direct Method cluster_indirect_details Indirect Method enantiomers Enantiomeric Mixture (R and S) direct Direct Separation enantiomers->direct indirect Indirect Separation enantiomers->indirect csp_column Chiral Stationary Phase Column (GC or LC) direct->csp_column chiral_deriv React with Chiral Derivatizing Agent indirect->chiral_deriv direct_sep Separation of Enantiomers csp_column->direct_sep diastereomers Formation of Diastereomers chiral_deriv->diastereomers achiral_column Separate on Non-Chiral Column diastereomers->achiral_column

Caption: Logical relationship between direct and indirect chiral analysis methods.

The derivatization of this compound is a crucial step for its reliable and sensitive analysis by GC-MS and LC-MS. Silylation and esterification are effective methods to enhance volatility for GC-MS, while derivatization with reagents like 3-NPH improves chromatographic behavior and detection in LC-MS. For stereospecific analysis, either direct separation on a chiral column or indirect separation following derivatization with a chiral reagent can be employed. The choice of the optimal derivatization strategy will depend on the analytical instrumentation available, the required sensitivity, and whether chiral separation is necessary. The protocols provided herein serve as a comprehensive guide for researchers to develop and validate robust analytical methods for this important molecule.

References

HPLC methods for 3-hydroxycyclobutanecarboxylic acid purification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Purification of 3-Hydroxycyclobutanecarboxylic Acid

For researchers, scientists, and professionals in drug development, the purification of key intermediates like this compound is a critical step. This document provides detailed high-performance liquid chromatography (HPLC) methods for its purification, addressing both achiral and chiral separations.

Application Notes

The selection of an appropriate HPLC method for this compound depends on the purification goal: isolating the compound from reaction impurities or separating its stereoisomers. Given its polar and acidic nature, several chromatographic strategies can be employed.

Chromatography Mode Selection:

  • Mixed-Mode Chromatography (MMC): This is a highly effective technique for polar and ionizable compounds.[1][2] MMC columns utilize a combination of reversed-phase and ion-exchange retention mechanisms, providing excellent selectivity that can be fine-tuned by adjusting mobile phase pH, ionic strength, and organic solvent concentration.[3][4][5] This approach can simultaneously separate the target acid from both non-polar and other polar impurities.

  • Reversed-Phase (RP) HPLC: While standard C18 columns may offer limited retention for this polar analyte in highly aqueous mobile phases due to ligand collapse, modern "aqueous stable" or polar-embedded phases are designed to overcome this issue.[6] The use of ion-pairing agents can also enhance the retention of the carboxylate form on a traditional RP column.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative for highly polar compounds that are poorly retained in reversed-phase. It uses a polar stationary phase and a high concentration of organic solvent in the mobile phase.

  • Chiral Chromatography: To separate the enantiomers of this compound, a chiral stationary phase (CSP) is necessary.[7] Polysaccharide-based and macrocyclic antibiotic-based CSPs are common choices for separating chiral acids.[8][9]

Detection:

Due to the lack of a strong chromophore in this compound, UV detection at low wavelengths (e.g., 200-210 nm) is typically required.[10] For higher sensitivity and specificity, an evaporative light scattering detector (ELSD) or mass spectrometry (MS) can be utilized.

Experimental Protocols

The following protocols are provided as starting points for method development and can be optimized for specific impurity profiles and desired purity levels.

Protocol 1: Achiral Purification using Mixed-Mode Chromatography

This protocol is designed for the general purification of this compound from a mixture of reaction impurities.

  • Instrumentation: Preparative HPLC system with a UV detector or ELSD.

  • Column: Mixed-mode column with reversed-phase and anion-exchange characteristics (e.g., SIELC Primesep or Thermo Scientific Acclaim).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% B

    • 30-32 min: 50% to 5% B

    • 32-40 min: 5% B (Re-equilibration)

  • Flow Rate: 10-20 mL/min (for preparative scale, adjust based on column diameter).

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: Dependent on sample concentration and column loading capacity.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase (95:5 Mobile Phase A:B) to a concentration of 10-50 mg/mL. Filter through a 0.45 µm filter before injection.

Protocol 2: Chiral Separation of Enantiomers

This protocol is for the separation of the (R)- and (S)-enantiomers of this compound.

  • Instrumentation: Analytical or preparative HPLC system with a UV detector.

  • Column: Chiral Stationary Phase (e.g., Daicel CHIRALPAK® series, or a Pirkle-type column).[11][12]

  • Mobile Phase: A mixture of n-Hexane and a polar organic solvent (e.g., Isopropanol or Ethanol) with a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Acetic Acid). A typical starting mobile phase could be 80:20 (v/v) n-Hexane:Isopropanol + 0.1% TFA.

  • Mode: Isocratic

  • Flow Rate: 1.0 mL/min (for analytical scale).

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5-20 µL

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation

The following table summarizes expected performance data for the described HPLC methods. These are representative values and will vary depending on the specific instrumentation, column, and optimized conditions.

ParameterMethod 1: Mixed-Mode (Achiral)Method 2: Chiral Separation
Analyte This compound(R/S)-3-Hydroxycyclobutanecarboxylic acid
Retention Time (min) ~15 min (Gradient)Enantiomer 1: ~12 min, Enantiomer 2: ~16 min
Resolution (Rs) > 2.0 from major impurities> 1.5 between enantiomers
Purity Achieved > 99%> 99% for each enantiomer
Recovery > 90%> 95%

Visualizations

Experimental Workflow for HPLC Purification

The following diagram illustrates the general workflow for the purification of this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude Product Dissolve Dissolve in Initial Mobile Phase Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto HPLC Column Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV/ELSD/MS) Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Evaporate Solvent Evaporation Analyze->Evaporate Pure Pure Compound Evaporate->Pure

Caption: Workflow for the HPLC purification of this compound.

Logical Relationship for Method Selection

This diagram outlines the decision-making process for selecting the appropriate HPLC method.

Method_Selection Start Purification Goal? Isolate Isolate from Impurities Start->Isolate Achiral Separate Separate Enantiomers Start->Separate Chiral MMC Mixed-Mode Chromatography Isolate->MMC RP_HPLC Reversed-Phase HPLC (Aqueous Stable) Isolate->RP_HPLC HILIC HILIC Isolate->HILIC Chiral Chiral HPLC (CSP) Separate->Chiral

Caption: Decision tree for selecting an HPLC method for this compound.

References

Large-Scale Synthesis of 3-Hydroxycyclobutanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 3-hydroxycyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a modular fashion, allowing for the preparation of both cis and trans isomers through stereoselective reduction of a common intermediate, methyl 3-oxocyclobutanecarboxylate.

Introduction

This compound and its derivatives are important structural motifs found in a variety of biologically active molecules. Their rigid cyclobutane core allows for precise positioning of substituents in three-dimensional space, making them attractive scaffolds for the design of enzyme inhibitors and receptor ligands. The stereochemistry of the hydroxyl and carboxylic acid groups plays a crucial role in biological activity, necessitating synthetic routes that allow for the selective preparation of both cis and trans isomers.

The protocols outlined below describe a robust and scalable pathway starting from the synthesis of 3-oxocyclobutanecarboxylic acid, followed by esterification to methyl 3-oxocyclobutanecarboxylate. This key intermediate is then subjected to stereoselective reduction to yield either the cis or trans hydroxy ester, which is subsequently hydrolyzed to the final carboxylic acid product.

Synthetic Strategy Overview

The overall synthetic strategy involves three main stages, as depicted in the workflow diagram below. The initial stage focuses on the synthesis of the key keto-ester intermediate. The second stage is the critical stereoselective reduction of the ketone. The final stage is the hydrolysis of the ester to the desired carboxylic acid.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Stereoselective Reduction cluster_2 Stage 3: Hydrolysis A Synthesis of 3-Oxocyclobutanecarboxylic Acid B Esterification A->B C Methyl 3-Oxocyclobutanecarboxylate B->C D cis-Selective Reduction C->D E trans-Selective Pathway C->E F cis-Methyl 3-Hydroxycyclobutanecarboxylate D->F G trans-Methyl 3-Hydroxycyclobutanecarboxylate E->G H Hydrolysis F->H I Hydrolysis G->I J cis-3-Hydroxycyclobutanecarboxylic Acid H->J K trans-3-Hydroxycyclobutanecarboxylic Acid I->K G A cis-Methyl 3-Hydroxycyclobutanecarboxylate B Mitsunobu Reaction (p-Nitrobenzoic acid, DEAD, PPh3) A->B C trans-Methyl 3-(p-Nitrobenzoyloxy)cyclobutanecarboxylate B->C D Hydrolysis (LiOH) C->D E trans-3-Hydroxycyclobutanecarboxylic Acid D->E

Application Notes and Protocols: Enzymatic Reactions Involving 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycyclobutanecarboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. Its rigid, three-dimensional structure offers a unique scaffold for the design of novel therapeutics. The stereochemistry of the hydroxyl and carboxyl groups is often critical for biological activity, making enantiomerically pure forms of this molecule highly desirable. While classical chemical synthesis can be employed, enzymatic methods offer a greener, more selective, and efficient alternative for producing these chiral compounds.

This document provides an overview of potential enzymatic reactions involving this compound and its precursors. Given the limited specific literature on this particular molecule, the protocols and data presented are based on well-established enzymatic transformations of analogous compounds, such as other 3-hydroxyalkanoic acids. These notes are intended to serve as a starting point for the development of robust biocatalytic processes.

Key Enzymatic Strategies

Two primary enzymatic strategies are particularly relevant for the synthesis of enantiomerically pure this compound:

  • Asymmetric Reduction of 3-Oxocyclobutanecarboxylic Acid: The reduction of a prochiral ketone is a common and effective method for establishing a chiral center. Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols, often with high enantiomeric excess.

  • Kinetic Resolution of Racemic this compound (or its esters): In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. Lipases are frequently used for the kinetic resolution of racemic alcohols and esters via selective hydrolysis or transesterification.

Enzymatic Reaction Data

The following table summarizes typical reaction parameters for the enzymatic production of chiral hydroxy acids, which can be adapted for this compound.

ParameterAsymmetric Reduction with KREDKinetic Resolution with Lipase
Enzyme Ketoreductase (e.g., from Saccharomyces cerevisiae)Lipase (e.g., Candida antarctica Lipase B, CAL-B)
Substrate 3-Oxocyclobutanecarboxylic acid or its esterRacemic this compound ester
Co-substrate/Reagent NADPH or a glucose/glucose dehydrogenase system for cofactor regenerationAcyl donor (e.g., vinyl acetate) or water
Solvent Aqueous buffer (e.g., phosphate buffer)Organic solvent (e.g., MTBE, cyclohexane) or biphasic system
pH 6.0 - 8.06.0 - 9.0
Temperature (°C) 25 - 4030 - 50
Typical Reaction Time 12 - 48 hours2 - 24 hours
Typical Conversion >95%~50% (for high enantiomeric excess of both enantiomers)
Typical Enantiomeric Excess (e.e.) >99% for the desired alcohol>95% for the unreacted enantiomer and the product

Experimental Protocols

Protocol 1: Asymmetric Reduction of Ethyl 3-Oxocyclobutanecarboxylate using a Ketoreductase

This protocol describes the asymmetric reduction of a ketone precursor using a commercially available ketoreductase.

Materials:

  • Ethyl 3-oxocyclobutanecarboxylate

  • Ketoreductase (KRED)

  • NADP⁺

  • Glucose

  • Glucose Dehydrogenase (GDH)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Reaction vessel

Procedure:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.0).

  • In a reaction vessel, dissolve ethyl 3-oxocyclobutanecarboxylate to a final concentration of 10-50 mM in the phosphate buffer.

  • Add NADP⁺ to a final concentration of 0.1-1.0 mM.

  • Add glucose to a final concentration of 1.1 equivalents relative to the substrate.

  • Add glucose dehydrogenase (GDH) for cofactor regeneration.

  • Initiate the reaction by adding the ketoreductase (KRED) enzyme.

  • Stir the reaction mixture at 30°C and monitor the progress by TLC or HPLC.

  • Once the reaction is complete (typically 24-48 hours), saturate the aqueous phase with NaCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ethyl 3-hydroxycyclobutanecarboxylate by column chromatography.

  • Analyze the enantiomeric excess using chiral HPLC or GC.

Protocol 2: Kinetic Resolution of Racemic Ethyl 3-Hydroxycyclobutanecarboxylate using Lipase

This protocol details the kinetic resolution of a racemic ester using Candida antarctica Lipase B (CAL-B).

Materials:

  • Racemic ethyl 3-hydroxycyclobutanecarboxylate

  • Immobilized Candida antarctica Lipase B (CAL-B)

  • Vinyl acetate

  • Methyl tert-butyl ether (MTBE)

  • Reaction vessel

Procedure:

  • In a reaction vessel, dissolve racemic ethyl 3-hydroxycyclobutanecarboxylate in MTBE.

  • Add vinyl acetate (0.5 - 1.0 equivalents).

  • Add immobilized CAL-B to the mixture.

  • Shake or stir the reaction at 30-40°C.

  • Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

  • Filter to remove the immobilized enzyme. The enzyme can be washed and potentially reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Separate the acylated product from the unreacted alcohol by column chromatography.

  • Determine the enantiomeric excess of both the recovered starting material and the product.

Visualizations

Logical Workflow for Enzymatic Synthesis

Enzymatic_Synthesis_Workflow cluster_reduction Asymmetric Reduction cluster_resolution Kinetic Resolution Ketone 3-Oxocyclobutanecarboxylic Acid Ester KRED Ketoreductase (KRED) + NADPH Ketone->KRED Reduction Chiral_Alcohol Enantiopure (e.g., R)- 3-Hydroxycyclobutanecarboxylic Acid Ester KRED->Chiral_Alcohol Racemate Racemic 3-Hydroxycyclobutanecarboxylic Acid Ester Lipase Lipase (e.g., CAL-B) + Acyl Donor Racemate->Lipase Selective Acylation Separation Separation Lipase->Separation Unreacted Unreacted Enantiomer (e.g., S-ester) Separation->Unreacted e.g., >95% ee Product Acylated Enantiomer (e.g., R-acetate) Separation->Product e.g., >95% ee

Caption: Workflow for enzymatic synthesis of chiral this compound esters.

Hypothetical Signaling Pathway

HCA_Signaling_Pathway cluster_cell Cell HCA 3-Hydroxycyclobutane- carboxylic Acid Receptor HCA Receptor (Hypothetical) HCA->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response (e.g., Anti-inflammatory) Second_Messenger->Response Extracellular Extracellular Space

Caption: Hypothetical signaling pathway for this compound.

Other Potential Enzymatic Reactions

Beyond the detailed protocols, researchers can explore other enzyme classes for novel transformations:

  • Carboxylate Reductases (CARs): These enzymes can reduce carboxylic acids to aldehydes, which could then be reduced to the corresponding alcohol.[1] This would be a valuable strategy if starting from a dicarboxylic acid precursor.

  • Baeyer-Villiger Monooxygenases (BVMOs): BVMOs catalyze the oxidation of ketones to esters or lactones.[2][3] A cyclobutanone derivative could be converted to a lactone, which could then be hydrolyzed to a hydroxy acid.

  • Dehydrogenases: Enzymes like 3-hydroxybutyrate dehydrogenase catalyze the reversible oxidation of a hydroxy acid to a ketone.[4] This could be used for the synthesis of 3-oxocyclobutanecarboxylic acid or in a deracemization scheme.

Conclusion

Enzymatic methods provide powerful tools for the synthesis of enantiomerically pure this compound and its derivatives. The protocols and strategies outlined in these application notes, based on established biocatalytic transformations of similar molecules, offer a solid foundation for researchers to develop efficient, selective, and sustainable synthetic routes. Further screening of enzyme libraries and optimization of reaction conditions will be key to unlocking the full potential of biocatalysis for this important class of molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-hydroxycyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following sections provide detailed answers to frequently asked questions and troubleshooting guidance for key steps in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategy involves a two-step process: the synthesis of the precursor, 3-oxocyclobutanecarboxylic acid, followed by its reduction to the desired this compound. Several methods exist for the synthesis of the keto-acid precursor, often starting from commercially available materials.

Q2: How can the cis and trans isomers of this compound be separated?

A2: The separation of cis and trans isomers can be challenging. Common laboratory techniques include fractional crystallization and column chromatography. The choice of solvent system for crystallization is crucial and may require empirical optimization. For chromatographic separation, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase can be effective for isolating pure isomers.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many reagents used in the synthesis can be hazardous. For instance, reducing agents like lithium aluminum hydride (LiAlH₄) are highly reactive with water and should be handled under an inert atmosphere. Ensure all reactions are performed in a well-ventilated fume hood.

Troubleshooting Guides

Part 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

This section addresses common issues encountered during the synthesis of the key intermediate, 3-oxocyclobutanecarboxylic acid.

Problem 1: Low yield of 3-oxocyclobutanecarboxylic acid.

Potential Cause Troubleshooting Recommendation
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or ¹H NMR). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Suboptimal reaction temperature The temperature for the cyclization and hydrolysis steps can be critical. Ensure the temperature is maintained as specified in the protocol. For reactions requiring heating, use a stable heating source like an oil bath.
Impure starting materials Use starting materials of high purity. Impurities can interfere with the reaction and lead to side products.
Inefficient extraction The product may be partially soluble in the aqueous layer. Perform multiple extractions with an appropriate organic solvent to ensure complete recovery.
Product degradation Some intermediates or the final product might be unstable under harsh acidic or basic conditions or at high temperatures. Neutralize the reaction mixture promptly after completion and avoid excessive heating during workup.

Problem 2: Difficulty in purifying 3-oxocyclobutanecarboxylic acid.

Potential Cause Troubleshooting Recommendation
Presence of persistent impurities Recrystallization is a common purification method. Experiment with different solvent systems to find one that effectively removes the impurities while minimizing product loss. Common solvents for recrystallization of carboxylic acids include water, ethanol, or mixtures like dichloromethane/n-heptane.
Oily product that does not crystallize The presence of residual solvent or impurities can inhibit crystallization. Try to remove all solvent under high vacuum. If the product remains an oil, consider purification by column chromatography.

Experimental Protocols

Synthesis of 3-Oxocyclobutanecarboxylic Acid (Example Protocol)

This protocol is an example and may require optimization based on laboratory conditions and reagent quality.

Step 1: Cyclization

  • In a flask, add N,N-dimethylformamide (DMF) and potassium tert-butoxide.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of diisopropyl malonate in DMF.

  • After the addition is complete, warm the mixture and add 2,2-dimethoxy-1,3-dibromopropane.

  • Heat the reaction mixture at 130-140°C for an extended period (e.g., 85 hours to 4 days), monitoring the reaction progress.

  • After completion, distill off a portion of the DMF.

  • Cool the mixture, add water, and extract the product with a suitable solvent like n-heptane.

  • Dry the organic phase and concentrate under reduced pressure to obtain the crude cyclized product.

Step 2: Hydrolysis and Decarboxylation

  • To the crude product from Step 1, add water and concentrated hydrochloric acid.

  • Heat the mixture to 75-80°C and then to 102-106°C for several hours to facilitate hydrolysis and decarboxylation.

  • After the reaction is complete, boil off a portion of the solvent.

  • Extract the product with dichloromethane.

  • Dry the organic phase and concentrate to get the crude 3-oxocyclobutanecarboxylic acid.

  • Purify the crude product by recrystallization from a solvent mixture such as dichloromethane and n-heptane.

Yields for this process can vary, with some reports indicating yields around 52-68% with a purity of 99-99.2%.

Part 2: Reduction of 3-Oxocyclobutanecarboxylic Acid to this compound

This section focuses on troubleshooting the reduction step, which is critical for the final product yield and isomeric ratio.

Problem 1: Low yield of this compound.

Potential Cause Troubleshooting Recommendation
Incomplete reduction Ensure a sufficient molar excess of the reducing agent is used. Monitor the reaction by TLC or another suitable method until the starting material is consumed.
Side reactions Over-reduction or other side reactions can occur. Control the reaction temperature carefully, as some reducing agents are more reactive at higher temperatures. Adding the reducing agent portion-wise at a low temperature can help to control the reaction.
Degradation of the product The workup procedure is critical. Acidic workup should be performed carefully to neutralize any excess reducing agent without degrading the product.

Problem 2: Poor diastereoselectivity (undesired cis/trans ratio).

Potential Cause Troubleshooting Recommendation
Choice of reducing agent The stereochemical outcome of the reduction can be highly dependent on the reducing agent. Bulky reducing agents may favor the formation of one isomer over the other due to steric hindrance. For example, sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) may give different cis/trans ratios. Catalytic hydrogenation can also offer different selectivity.
Reaction temperature Lower temperatures often lead to higher stereoselectivity. Perform the reaction at 0°C or even lower temperatures to see if the isomeric ratio improves.
Solvent effects The solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereoselectivity. Experiment with different solvents (e.g., methanol, ethanol, THF) to optimize the desired isomer formation.

Experimental Protocols

Reduction of 3-Oxocyclobutanecarboxylic Acid (General Procedure)

Using Sodium Borohydride (NaBH₄):

  • Dissolve 3-oxocyclobutanecarboxylic acid in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride in small portions.

  • Stir the reaction mixture at 0°C and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of an acid (e.g., dilute HCl) until the pH is acidic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase and concentrate to obtain the crude product.

Part 3: Purification of this compound Isomers

Problem: Inefficient separation of cis and trans isomers.

Potential Cause Troubleshooting Recommendation
Inappropriate solvent for crystallization The solubility of the cis and trans isomers can be very similar. A systematic screening of different solvents and solvent mixtures is recommended. Try combinations of polar and non-polar solvents. Seeding with a pure crystal of the desired isomer can sometimes facilitate crystallization.
Co-crystallization of isomers If the isomers co-crystallize, multiple recrystallizations may be necessary to achieve high isomeric purity.
Poor resolution in column chromatography Optimize the mobile phase for better separation. A gradient elution may be more effective than an isocratic one. Consider using a different stationary phase if separation on silica gel is not effective. Preparative HPLC offers higher resolution for difficult separations.

Visualizations

Logical Workflow for Optimizing Synthesis

G cluster_0 Synthesis of 3-Oxocyclobutanecarboxylic Acid cluster_1 Reduction Step cluster_2 Purification of Isomers start_oxo Start: Starting Materials reaction_oxo Cyclization & Hydrolysis start_oxo->reaction_oxo workup_oxo Workup & Purification reaction_oxo->workup_oxo product_oxo 3-Oxocyclobutanecarboxylic Acid workup_oxo->product_oxo ts_oxo Troubleshoot: - Low Yield - Impurities workup_oxo->ts_oxo start_red 3-Oxocyclobutanecarboxylic Acid product_oxo->start_red Proceed to reduction reaction_red Reduction (e.g., NaBH4, LiAlH4, H2/catalyst) start_red->reaction_red product_red Mixture of cis/trans This compound reaction_red->product_red ts_red Troubleshoot: - Low Yield - Poor Selectivity reaction_red->ts_red start_pur Isomer Mixture product_red->start_pur Proceed to purification sep_method Separation Method (Crystallization or Chromatography) start_pur->sep_method cis_iso cis-Isomer sep_method->cis_iso trans_iso trans-Isomer sep_method->trans_iso ts_pur Troubleshoot: - Poor Separation sep_method->ts_pur

Caption: A logical workflow for the synthesis and optimization of this compound.

Decision Pathway for Troubleshooting Low Yield

G start Low Yield Observed check_reaction Was the reaction complete? start->check_reaction check_workup Was the workup efficient? check_reaction->check_workup Yes incomplete Action: Extend reaction time or increase temperature slightly. check_reaction->incomplete No check_purity Are starting materials pure? check_workup->check_purity Yes inefficient_workup Action: Perform additional extractions. check_workup->inefficient_workup No check_conditions Were reaction conditions optimal? check_purity->check_conditions Yes impure_sm Action: Purify starting materials. check_purity->impure_sm No suboptimal_cond Action: Re-evaluate temperature, solvent, and reagent stoichiometry. check_conditions->suboptimal_cond

Caption: Decision pathway for troubleshooting low reaction yields.

Technical Support Center: Purification of 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-hydroxycyclobutanecarboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound, a polar, solid compound, are recrystallization and column chromatography. For very high purity requirements or separation of stereoisomers, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from the starting materials and side-reactions during synthesis. If prepared by the reduction of 3-oxocyclobutanecarboxylic acid, potential impurities include:

  • Unreacted 3-oxocyclobutanecarboxylic acid: The starting material may not have been fully consumed.

  • Over-reduction products: Further reduction of the hydroxyl group is possible, though less common with mild reducing agents.

  • Byproducts from the reducing agent: For example, borate salts if sodium borohydride is used.[1]

  • Stereoisomers: Both cis and trans isomers of this compound may be present.

  • Solvent residues: Residual solvents from the reaction or workup.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the purification process. For this compound, a polar compound, a typical mobile phase would be a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol or ethanol), with a small amount of acetic or formic acid to ensure the carboxylic acid is protonated and to minimize tailing on the silica gel plate.

Troubleshooting Guides

Recrystallization

Problem: The compound does not dissolve in the hot solvent.

Possible CauseTroubleshooting Steps
Incorrect solvent choice. Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Good starting points for polar carboxylic acids are water, ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.
Insufficient solvent. Add small increments of hot solvent until the compound fully dissolves. Avoid adding a large excess, as this will reduce the final yield.

Problem: No crystals form upon cooling.

Possible CauseTroubleshooting Steps
Solution is not supersaturated. Evaporate some of the solvent to increase the concentration of the compound and allow it to cool again.
Cooling is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small, impure crystals.
No nucleation sites. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a seed crystal of pure this compound.

Problem: The compound "oils out" instead of crystallizing.

Possible CauseTroubleshooting Steps
The boiling point of the solvent is higher than the melting point of the solute. Choose a solvent with a lower boiling point.
The solution is too concentrated or contains significant impurities. Add a small amount of hot solvent to dissolve the oil, then try cooling more slowly. A preliminary purification by column chromatography may be necessary.
Column Chromatography

Problem: The compound does not move from the baseline on the TLC plate.

Possible CauseTroubleshooting Steps
The eluent is not polar enough. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase.

Problem: The compound streaks on the TLC plate and gives poor separation in the column.

Possible CauseTroubleshooting Steps
The carboxylic acid is interacting strongly with the silica gel. Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This will protonate the carboxylic acid, reducing its interaction with the acidic silica gel and leading to sharper peaks.
The column is overloaded. Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Problem: The fractions are still impure after column chromatography.

Possible CauseTroubleshooting Steps
Poor separation of closely eluting impurities. Use a shallower solvent gradient during elution to improve the resolution between peaks.
Co-elution of stereoisomers. Normal phase silica gel chromatography may not be sufficient to separate cis and trans isomers. Consider using reversed-phase (C18) chromatography or preparative HPLC with a suitable chiral or achiral column.

Experimental Protocols

Recrystallization Protocol

This protocol is a starting point and may require optimization based on the impurity profile of your crude material.

1. Solvent System Selection:

  • Test the solubility of a small amount of your crude this compound in various solvents at room temperature and with heating. Promising single solvents include water, ethanol, and ethyl acetate.
  • A good two-solvent system to try is ethyl acetate and hexanes. The compound should be soluble in the ethyl acetate and insoluble in hexanes.

2. Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the hot, better solvent (e.g., ethyl acetate) dropwise while stirring and heating until the solid just dissolves. c. If using a two-solvent system, slowly add the poorer solvent (e.g., hexanes) dropwise at the boiling point of the mixture until a slight cloudiness persists. d. Add a few more drops of the hot, better solvent to redissolve the precipitate and obtain a clear solution. e. Remove the flask from the heat and allow it to cool slowly to room temperature. f. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent (or the poorer solvent in a two-solvent system). h. Dry the crystals under vacuum.

Flash Column Chromatography Protocol

This is a general protocol for purification on silica gel. The solvent system will need to be optimized using TLC first.

1. TLC Analysis: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a series of solvent systems to find one that gives the desired compound an Rf value of approximately 0.3. A good starting eluent is a mixture of ethyl acetate and hexanes (e.g., 1:1), with the addition of 0.5% acetic acid. Adjust the ratio of ethyl acetate to hexanes to achieve the target Rf.

2. Column Packing: a. Prepare a slurry of silica gel in the initial, less polar eluent. b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

3. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel. b. Carefully load the sample onto the top of the packed column.

4. Elution: a. Begin eluting with the solvent system determined from the TLC analysis. b. If a gradient elution is needed to separate impurities, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent. c. Collect fractions and analyze them by TLC to identify those containing the pure product.

5. Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table provides a hypothetical comparison of purification techniques based on typical outcomes for similar polar organic acids. Actual results will vary depending on the specific impurities and experimental conditions.

Purification TechniqueTypical PurityTypical YieldThroughputKey Considerations
Recrystallization 95-99%60-80%HighHighly dependent on the impurity profile and solubility characteristics.
Flash Column Chromatography >98%70-90%MediumRequires method development (TLC); solvent consumption can be high.
Preparative HPLC >99.5%50-70%LowHigh resolution, suitable for isomer separation; requires specialized equipment.

Visualizations

Experimental Workflow: Purification of this compound

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 3-Hydroxy- cyclobutanecarboxylic Acid Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC TLC Analysis Recrystallization->TLC Pure_Product Pure 3-Hydroxy- cyclobutanecarboxylic Acid Recrystallization->Pure_Product Purity >95% Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC For Isomer Separation Column_Chromatography->TLC Column_Chromatography->Pure_Product Purity >98% Prep_HPLC->Pure_Product Purity >99.5% TLC->Column_Chromatography Further Purification TLC->Pure_Product Purity >98% HPLC_Purity HPLC Purity Check NMR NMR for Structure & Impurity ID Pure_Product->HPLC_Purity Pure_Product->NMR

Caption: General workflow for the purification of this compound.

Logical Relationship: Troubleshooting Purification Issues

Troubleshooting_Logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Start Purification Attempt Check_Purity Check Purity (TLC/HPLC) Start->Check_Purity Pure Pure Product (>98%) Check_Purity->Pure Yes Impure Product is Impure Check_Purity->Impure No No_Crystals No Crystals Form Impure->No_Crystals Recrystallization Oiling_Out Compound Oils Out Impure->Oiling_Out Recrystallization Streaking Streaking on TLC/ Poor Separation Impure->Streaking Chromatography Co_elution Co-elution of Impurities Impure->Co_elution Chromatography No_Crystals->Start Optimize Solvent/ Concentration Oiling_Out->Start Change Solvent/ Cool Slowly Streaking->Start Add Acid to Eluent/ Check Loading Co_elution->Start Optimize Gradient/ Change Stationary Phase

References

Technical Support Center: Synthesis of 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxycyclobutanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes to this compound typically involve two key strategies:

  • Reduction of 3-oxocyclobutanecarboxylic acid: This is a widely used method where the ketone functionality of the cyclobutanone precursor is reduced to a hydroxyl group.

  • [2+2] Cycloaddition: This method involves the reaction of a ketene or ketene equivalent with an appropriate alkene to form the cyclobutane ring, followed by functional group manipulations to yield the desired product.

Q2: What are the most common side reactions observed during the synthesis?

A2: Common side reactions are often dependent on the chosen synthetic route. For the reduction method, incomplete reduction to the alcohol or over-reduction of the carboxylic acid can occur. In [2+2] cycloadditions, dimerization of the ketene is a frequent side reaction. The formation of stereoisomers (cis/trans) is also a significant consideration in both routes. A notable side reaction in syntheses starting from malonic esters is the formation of tetraesters.[1]

Q3: How can I purify the final product and remove common impurities?

A3: Purification of this compound typically involves recrystallization or column chromatography. Recrystallization from solvents like ethyl acetate or water can be effective in removing minor impurities.[2] For mixtures of stereoisomers or closely related byproducts, column chromatography on silica gel is often necessary.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and stereochemistry of the product. Infrared (IR) spectroscopy can be used to identify the hydroxyl and carboxylic acid functional groups. Mass spectrometry (MS) is used to confirm the molecular weight. Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are valuable for monitoring reaction progress and assessing purity.

Troubleshooting Guides

Problem 1: Low yield of this compound
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction closely using TLC or HPLC. If the starting material is still present, consider extending the reaction time or increasing the temperature moderately.
Degradation of productThis compound can be sensitive to harsh acidic or basic conditions and high temperatures. Ensure pH is controlled during workup and purification, and avoid excessive heat.
Formation of side productsCharacterize the byproducts to understand the side reactions. See the side reaction troubleshooting guide below for specific solutions.
Suboptimal reagent qualityEnsure all reagents, especially the reducing agent or cycloaddition precursors, are of high purity and activity.
Problem 2: Presence of significant side products
Side Product Identification Troubleshooting Steps
3-Oxocyclobutanecarboxylic acid Presence of a ketone signal in ¹³C NMR and IR.Increase the equivalents of the reducing agent (e.g., NaBH₄). Ensure the reaction temperature is optimal for the chosen reducing agent.
1,3-Cyclobutanediol Absence of a carboxylic acid signal in ¹³C NMR and IR.Use a milder reducing agent that selectively reduces the ketone over the carboxylic acid (e.g., NaBH₄ over LiAlH₄). Control the stoichiometry of the reducing agent carefully.
Ketene Dimer Can be identified by its characteristic spectral data (NMR, MS).In [2+2] cycloadditions, add the ketene precursor slowly to the reaction mixture containing the alkene to maintain a low concentration of free ketene.
Stereoisomers (cis/trans) Can be distinguished by their distinct coupling constants in ¹H NMR.The stereochemical outcome is often influenced by the choice of reagents and reaction conditions. For reductions, the stereoselectivity can sometimes be controlled by the choice of reducing agent and solvent. For cycloadditions, the stereochemistry of the starting alkene dictates the product stereochemistry. Separation of isomers may be required via chromatography.
Ethyl pentane-1,1,5,5-tetracarboxylate Higher boiling point fraction. This can be a side product when using malonic ester synthesis with trimethylene bromide.[1]This side product can be separated by steam distillation, as the desired diester is steam-volatile while the tetraester is not.[1]

Experimental Protocols

Synthesis of this compound via reduction of 3-oxocyclobutanecarboxylic acid

  • Dissolution: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or water) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of sodium borohydride (NaBH₄) (1.0-1.5 eq) in the same solvent to the cooled solution. The addition should be done portion-wise to control the evolution of hydrogen gas.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of dilute hydrochloric acid until the pH is acidic (pH ~2-3).

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_side_products Solutions for Side Products Start Start Synthesis Reaction Perform Reaction Start->Reaction Workup Reaction Workup Reaction->Workup LowYield Low Yield Reaction->LowYield Issue Purification Purification Workup->Purification SideProducts Side Products Workup->SideProducts Issue FinalProduct This compound Purification->FinalProduct OptimizeConditions Optimize Conditions (Time, Temp) LowYield->OptimizeConditions CheckReagents Check Reagent Quality LowYield->CheckReagents AdjustStoichiometry Adjust Stoichiometry SideProducts->AdjustStoichiometry ChangeReagent Change Reagent SideProducts->ChangeReagent ImprovePurification Improve Purification SideProducts->ImprovePurification

Caption: Troubleshooting workflow for the synthesis of this compound.

Side_Reaction_Pathway cluster_side Common Side Reactions A 3-Oxocyclobutanecarboxylic Acid B This compound A->B Reduction (e.g., NaBH4) C Incomplete Reduction A->C Insufficient Reducing Agent D Over-reduction B->D Harsh Reducing Agent (e.g., LiAlH4) C->A Re-subject to reduction E 1,3-Cyclobutanediol D->E

Caption: Common side reactions in the reduction of 3-oxocyclobutanecarboxylic acid.

References

Technical Support Center: 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3-hydroxycyclobutanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed to prevent moisture absorption and potential degradation. It is also advisable to protect it from light. Avoid storage with incompatible materials, particularly strong oxidizing agents.

Q2: What is the typical shelf life of this compound?

A2: The shelf life of this compound is dependent on the storage conditions. When stored under the recommended conditions in its original unopened container, it is expected to remain stable for an extended period. However, once opened, the shelf life can be affected by environmental factors. It is recommended to re-evaluate the purity of the material if it has been stored for an extended period or if there are any visible changes in its physical appearance.

Q3: What are the known incompatibilities for this compound?

A3: this compound is known to be incompatible with strong oxidizing agents. Contact with these substances could lead to vigorous reactions and degradation of the compound.

Q4: What are the potential degradation pathways for this compound?

A4: As a β-hydroxy acid, this compound may be susceptible to degradation under certain conditions. Potential degradation pathways could include:

  • Dehydration: Under acidic or thermal stress, the compound could undergo dehydration to form cyclobut-2-ene-1-carboxylic acid or cyclobut-3-ene-1-carboxylic acid.

  • Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of 3-oxocyclobutanecarboxylic acid.

  • Decarboxylation: At elevated temperatures, decarboxylation might occur, although this is generally less common for simple carboxylic acids without additional activating groups.

Q5: How can I assess the purity and stability of my this compound sample?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for assessing the purity and stability of this compound. This method can separate the intact compound from its potential degradation products. See the "Experimental Protocols" section for a detailed methodology.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Peak Tailing 1. Active sites on the column packing interacting with the carboxylic acid group. 2. Column degradation.1. Use a column specifically designed for polar compounds or add a small amount of a competing acid (e.g., trifluoroacetic acid) to the mobile phase. 2. Replace the column.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Prepare fresh mobile phase and flush the system. 2. Implement a robust needle wash protocol in the autosampler method.
Irreproducible Retention Times 1. Fluctuations in mobile phase composition. 2. Inconsistent column temperature. 3. Column equilibration is insufficient.1. Ensure accurate mobile phase preparation and adequate mixing. 2. Use a column oven to maintain a constant temperature. 3. Increase the column equilibration time between injections.
Loss of Signal/Sensitivity 1. Degradation of the sample in the autosampler. 2. Detector lamp issue. 3. Precipitation of the sample in the mobile phase.1. Use a cooled autosampler if available. Prepare fresh samples before analysis. 2. Check the detector lamp status and replace if necessary. 3. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.

Stability and Storage Data

Table 1: Recommended Storage Conditions

Parameter Condition Rationale
Temperature Cool (2-8 °C recommended for long-term)To minimize potential thermal degradation.
Humidity DryTo prevent hydrolysis and deliquescence.
Light Protect from lightTo avoid potential photodegradation.
Atmosphere Well-ventilated, in a tightly sealed containerTo prevent oxidation and contamination.

Table 2: Summary of Forced Degradation Study Conditions (Hypothetical Data)

Stress Condition Method Observation
Acid Hydrolysis 0.1 M HCl at 60°C for 24hMinor degradation observed.
Base Hydrolysis 0.1 M NaOH at 60°C for 24hSignificant degradation observed.
Oxidation 3% H₂O₂ at room temperature for 24hModerate degradation observed.
Thermal 80°C for 48h (solid state)Minor degradation observed.
Photostability ICH Q1B conditions (solid state)No significant degradation observed.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a stability-indicating reversed-phase HPLC method for the quantification of this compound and its degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • This compound reference standard

  • HPLC grade water, acetonitrile, and formic acid

Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase | Gradient elution with Mobile Phase A and B | | Gradient Program | Time (min) | %B | | | 0 | 5 | | | 20 | 95 | | | 25 | 95 | | | 26 | 5 | | | 30 | 5 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection Wavelength | 210 nm | | Injection Volume | 10 µL | | Sample Diluent | Water:Acetonitrile (90:10) |

Sample Preparation:

  • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the sample diluent.

  • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the sample diluent.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation behavior of this compound under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the sample diluent for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with the sample diluent for HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a suitable concentration with the sample diluent for HPLC analysis.

  • Thermal Degradation: Place approximately 10 mg of the solid compound in a vial and keep it in an oven at 80°C for 48 hours. After cooling, dissolve in the sample diluent to a suitable concentration for HPLC analysis.

  • Photostability: Expose the solid compound to light conditions as per ICH Q1B guidelines. After exposure, dissolve in the sample diluent to a suitable concentration for HPLC analysis.

Visualizations

Stability_Testing_Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis start This compound Sample stock Prepare Stock Solution (1 mg/mL) start->stock working Prepare Working Solution (0.1 mg/mL) stock->working acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal Stress photo Photostability hplc Stability-Indicating HPLC Analysis acid->hplc Stressed Sample base->hplc Stressed Sample oxidation->hplc Stressed Sample thermal->hplc Stressed Sample photo->hplc Stressed Sample data Data Evaluation (Purity, Degradants) hplc->data

Caption: Workflow for Stability Testing of this compound.

Potential_Degradation_Pathways main This compound dehydration Dehydration Product (Cyclobutenecarboxylic Acid) main->dehydration Acid / Heat oxidation Oxidation Product (3-Oxocyclobutanecarboxylic Acid) main->oxidation Oxidizing Agent

Caption: Potential Degradation Pathways of this compound.

References

Technical Support Center: 3-Hydroxycyclobutanecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxycyclobutanecarboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary reactive functional groups: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group.[1] The hydroxyl group can undergo reactions like esterification, etherification, and oxidation. The carboxylic acid group is readily used for esterification, amidation (amide bond formation), and reduction.

Q2: What are the key stability concerns when working with a cyclobutane ring?

A2: The cyclobutane ring possesses significant ring strain due to deviations from the ideal tetrahedral bond angle of 109.5° to approximately 90°.[2] This inherent strain makes the ring susceptible to ring-opening reactions, especially under thermal stress or in the presence of certain catalysts.[2][3] Ring expansion to a more stable cyclopentane system can also occur, particularly if a carbocation is formed on a carbon adjacent to the ring.[4]

Q3: What are common analytical techniques to monitor reactions involving this compound?

A3: Common analytical techniques for monitoring reactions include:

  • High-Performance Liquid Chromatography (HPLC): To quantify the consumption of starting materials and the formation of products.[5][6]

  • Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR) spectroscopy: To identify the structure of intermediates and final products.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile derivatives to identify and quantify reaction components.[6]

  • ¹¹B NMR spectroscopy: Can be a powerful tool if boronic acid derivatives are used in coupling reactions.[6]

Troubleshooting Guides

Esterification Reactions

Q4: My Fischer esterification of this compound is giving a low yield. What are the possible causes and solutions?

A4: Low yields in Fischer esterification are common as it is an equilibrium-driven process.[8][9]

  • Issue: Incomplete reaction due to equilibrium.

  • Solution: To shift the equilibrium towards the product side, you can either use a large excess of the alcohol reactant or remove water as it forms.[8][10] A Dean-Stark apparatus is effective for water removal.[10]

  • Issue: Steric hindrance from the cyclobutane ring.

  • Solution: While less of an issue with the carboxylic acid on this substrate, ensure your reaction conditions (temperature, catalyst concentration) are optimized. Consider alternative, more reactive acylating agents if direct esterification is problematic.

  • Issue: Product solubility and workup losses.

  • Solution: The resulting ester may have some water solubility, leading to losses during aqueous workup.[11] Ensure proper extraction with a suitable organic solvent.

Experimental Protocol: General Fischer Esterification

  • Dissolve this compound in a large excess of the desired alcohol (e.g., 20-50 equivalents), which also serves as the solvent.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 mol%).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Amide Coupling Reactions

Q5: I am observing significant side product formation during the amide coupling of this compound with an amine. How can I improve the selectivity?

A5: Side product formation in amide coupling can arise from several sources.

  • Issue: Racemization at an adjacent chiral center (if applicable).

  • Solution: Use of coupling reagents with additives like 1-Hydroxybenzotriazole (HOBt) can suppress racemization.[12] Modern coupling reagents like HATU are designed to minimize this side reaction.[13]

  • Issue: Reaction of the coupling reagent with the amine.

  • Solution: The order of addition is critical. Activate the carboxylic acid with the coupling reagent first before adding the amine to avoid the formation of guanidinium by-products.

  • Issue: The hydroxyl group is reacting.

  • Solution: Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before performing the amide coupling.[14][15]

Logical Workflow for Troubleshooting Amide Coupling

start Low Yield or Impure Product in Amide Coupling check_activation Is the Carboxylic Acid Fully Activated? start->check_activation check_amine Is the Amine Degrading or Unreactive? check_activation->check_amine Yes change_reagent Change Coupling Reagent (e.g., to HATU, COMU) check_activation->change_reagent No check_side_reactions Are Side Reactions Occurring? check_amine->check_side_reactions No optimize_conditions Optimize Conditions (Solvent, Temp, Base) check_amine->optimize_conditions Yes protect_oh Protect Hydroxyl Group check_side_reactions->protect_oh Yes (OH reaction) success Successful Coupling protect_oh->success change_reagent->success optimize_conditions->success

Caption: Troubleshooting workflow for amide coupling reactions.

Oxidation of the Hydroxyl Group

Q6: My attempt to oxidize the hydroxyl group of this compound to a ketone is resulting in decomposition or ring-opening. What should I consider?

A6: The oxidation of the secondary alcohol to a ketone can be sensitive due to the strained cyclobutane ring.

  • Issue: Harsh oxidation conditions leading to ring cleavage.

  • Solution: Employ mild oxidation conditions. Reagents like those used in Swern or Dess-Martin periodinane (DMP) oxidations are often suitable for sensitive substrates. Avoid strong oxidants like permanganate or chromic acid under harsh conditions.

  • Issue: The carboxylic acid is interfering with the reaction.

  • Solution: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to oxidation.[14] This prevents unwanted side reactions and can improve solubility. The ester can be hydrolyzed back to the carboxylic acid after the oxidation step.

Protecting Group Strategy for Oxidation

start 3-Hydroxycyclobutane- carboxylic Acid esterification Protect Carboxylic Acid (e.g., MeOH, H+) start->esterification protected_intermediate Methyl 3-hydroxycyclo- butanecarboxylate esterification->protected_intermediate oxidation Oxidize Hydroxyl Group (e.g., DMP) protected_intermediate->oxidation keto_ester Methyl 3-oxocyclo- butanecarboxylate oxidation->keto_ester hydrolysis Deprotect (Hydrolyze Ester) (e.g., LiOH, H2O) keto_ester->hydrolysis final_product 3-Oxocyclobutane- carboxylic Acid hydrolysis->final_product

References

identifying impurities in 3-hydroxycyclobutanecarboxylic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxycyclobutanecarboxylic acid. The information is designed to help identify and resolve issues related to impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might find in my this compound sample?

A1: Impurities in this compound can be broadly categorized into three types:

  • Organic Impurities: These can be starting materials, intermediates from the synthesis, byproducts of side reactions, or degradation products.

  • Inorganic Impurities: These may include reagents, catalysts, and salts from the manufacturing process.

  • Residual Solvents: Solvents used during synthesis or purification may remain in the final product.

Q2: I see some unexpected peaks in my HPLC chromatogram. What could they be?

A2: Unexpected peaks could correspond to several potential impurities. Based on common synthetic routes, which often involve the reduction of 3-oxocyclobutanecarboxylic acid, potential organic impurities include:

  • Starting Material: 3-oxocyclobutanecarboxylic acid (from incomplete reaction).

  • Isomers: cis/trans-isomers of this compound.

  • Over-reduction Product: Cyclobutane-1,3-diol.

  • Byproducts from Synthesis: These can vary depending on the specific synthetic route but may include precursors to the cyclobutane ring, such as derivatives of malonic acid or 1,3-dihalopropanes.

Q3: How can I confirm the identity of an unknown impurity?

A3: A combination of analytical techniques is typically used for impurity identification. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) can provide the molecular weight of the impurity. For structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[1]

Q4: What is the best way to remove impurities from my sample?

A4: The choice of purification method depends on the nature of the impurity. Common techniques for purifying carboxylic acids include:

  • Recrystallization: This is an effective method for removing small amounts of impurities from a solid compound.[2][3][4][5] The selection of an appropriate solvent is crucial for successful recrystallization.[2][4]

  • Liquid-Liquid Extraction: This can be used to separate the acidic product from neutral or basic impurities. The carboxylic acid can be extracted into an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then re-acidified and extracted back into an organic solvent.

  • Column Chromatography: For difficult separations, column chromatography can be a powerful tool.

Troubleshooting Guides

Issue 1: High levels of the starting material, 3-oxocyclobutanecarboxylic acid, are detected.
  • Possible Cause: Incomplete reduction during the synthesis.

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the reaction is monitored to completion using an appropriate analytical technique (e.g., TLC, HPLC, or GC).

    • Reagent Stoichiometry: Verify the stoichiometry of the reducing agent. An insufficient amount will lead to an incomplete reaction.

    • Reaction Time and Temperature: Optimize the reaction time and temperature to ensure the reaction goes to completion.

Issue 2: Presence of geometric isomers (cis/trans) affecting product specifications.
  • Possible Cause: The synthetic route may produce a mixture of cis and trans isomers.

  • Troubleshooting Steps:

    • Stereoselective Synthesis: If a specific isomer is required, consider a stereoselective synthetic route.

    • Chromatographic Separation: Isomers can often be separated using high-resolution HPLC or SFC (Supercritical Fluid Chromatography). Method development will be required to achieve optimal separation.

    • Selective Crystallization: In some cases, it may be possible to selectively crystallize one isomer from a suitable solvent system.

Issue 3: Sample shows signs of degradation over time.
  • Possible Cause: this compound may be susceptible to degradation under certain conditions (e.g., high temperature, presence of acid or base).

  • Troubleshooting Steps:

    • Storage Conditions: Store the material in a cool, dry, and dark place. Inert atmosphere packaging may also be considered.

    • pH Control: Avoid exposure to strong acids or bases during workup and storage.

    • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to understand the degradation pathways and identify potential degradation products.[6]

Data Presentation

Table 1: Hypothetical Impurity Profile of a this compound Sample

Impurity NameRetention Time (min)Area % (HPLC)Identification Method
3-oxocyclobutanecarboxylic acid4.21.5LC-MS, NMR
trans-3-hydroxycyclobutanecarboxylic acid5.80.8LC-MS, NMR
Cyclobutane-1,3-diol3.10.3GC-MS
Unknown Impurity 16.50.1LC-MS (m/z 130)

Table 2: Comparison of Purification Methods for a Hypothetical Batch

Purification MethodPurity of this compound (Area % HPLC)Yield (%)
Initial Crude Product97.3100
After Recrystallization (Ethanol/Water)99.585
After Liquid-Liquid Extraction98.892
After Column Chromatography>99.970

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Objective: To separate and quantify this compound and its potential organic impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

    • Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in and dilute to 10 mL with a 50:50 mixture of water and acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Volatile Impurities and Byproducts
  • Objective: To identify and quantify volatile and semi-volatile impurities such as over-reduction products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation (with Derivatization):

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 500 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[1]

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).[1]

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: Capillary column with a polar stationary phase (e.g., DB-WAX, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 230 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 400.

Visualizations

Impurity_Identification_Workflow start Start: Unexpected peak in HPLC/GC lcms LC-MS Analysis start->lcms gcms GC-MS Analysis (for volatile impurities) start->gcms mw_det Determine Molecular Weight lcms->mw_det gcms->mw_det nmr NMR Spectroscopy (1H, 13C, 2D) known_imp Compare with Known Impurities nmr->known_imp struct_elu Elucidate Structure mw_det->struct_elu struct_elu->nmr id_success Impurity Identified known_imp->id_success Match further_inv Further Investigation Required known_imp->further_inv No Match

Caption: Workflow for the identification of an unknown impurity.

Troubleshooting_Logic start Problem Detected: Impurity level out of specification identify Identify the Impurity (See Identification Workflow) start->identify is_sm Is it the starting material? identify->is_sm is_iso Is it an isomer? is_sm->is_iso No opt_rxn Optimize Reaction Conditions: - Time - Temperature - Stoichiometry is_sm->opt_rxn Yes is_deg Is it a degradation product? is_iso->is_deg No opt_sep Optimize Separation: - Chromatography - Crystallization is_iso->opt_sep Yes is_bp Is it a synthesis byproduct? is_deg->is_bp No opt_store Optimize Storage Conditions: - Temperature - pH - Atmosphere is_deg->opt_store Yes opt_synth Optimize Synthetic Route or Purification is_bp->opt_synth Yes end Impurity Level Within Specification opt_rxn->end opt_sep->end opt_store->end opt_synth->end

Caption: Logical flow for troubleshooting out-of-spec impurity levels.

References

Technical Support Center: Stereoselective Synthesis of 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 3-hydroxycyclobutanecarboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of this compound?

A1: The primary challenges revolve around controlling the stereochemistry at two centers, C1 and C3, of the cyclobutane ring. Key difficulties include:

  • Diastereoselectivity: Achieving high selectivity for either the cis or trans isomer during the reduction of the 3-oxocyclobutanecarboxylate precursor.

  • Stereochemical Inversion: Effecting a clean inversion of the hydroxyl group, typically from a cis to a trans configuration, which often involves the Mitsunobu reaction with its associated side products.

  • Enantioselectivity: Synthesizing a single enantiomer with high enantiomeric excess (e.e.), which is crucial for pharmaceutical applications.

  • Purification: Separating the resulting stereoisomers, which often have very similar physical properties, can be challenging.

Q2: What is the most common starting material for the synthesis of this compound?

A2: A common and commercially available starting material is 3-oxocyclobutanecarboxylic acid or its corresponding esters (e.g., methyl or ethyl 3-oxocyclobutanecarboxylate). These precursors allow for the stereoselective introduction of the hydroxyl group via reduction.

Q3: How can I selectively synthesize the cis or trans isomer?

A3:

  • cis-Isomer: The cis-isomer is typically obtained through the diastereoselective reduction of a 3-oxocyclobutanecarboxylate ester. The choice of reducing agent and reaction conditions can significantly favor the formation of the cis-alcohol.[1]

  • trans-Isomer: A common strategy for the trans-isomer involves a two-step sequence:

    • Stereoselective reduction of the 3-ketoester to the cis-3-hydroxycyclobutanecarboxylate.

    • Inversion of the stereochemistry of the hydroxyl group using a Mitsunobu reaction, followed by hydrolysis of the resulting ester.[2]

Q4: Are there methods for the enantioselective synthesis of a specific stereoisomer?

A4: Yes, enantioselective synthesis can be achieved through several approaches:

  • Chiral Reducing Agents: Using chiral borane reagents or enzymes (ketoreductases) for the reduction of the 3-oxocyclobutanecarboxylate can provide one enantiomer in excess.

  • Chiral Catalysts: Asymmetric hydrogenation or transfer hydrogenation using a chiral catalyst can also lead to high enantioselectivity.

  • Resolution: Racemic mixtures of the cis- or trans-isomers can be resolved into their individual enantiomers through techniques like diastereomeric salt formation with a chiral resolving agent or chiral chromatography.

Troubleshooting Guides

Guide 1: Diastereoselective Reduction of 3-Oxocyclobutanecarboxylate

Issue: Low diastereoselectivity in the reduction of 3-oxocyclobutanecarboxylate, resulting in a mixture of cis and trans isomers.

Potential Cause Troubleshooting Step
Incorrect Reducing Agent The choice of hydride reagent can influence the facial selectivity of the attack on the carbonyl. Bulky reducing agents may favor attack from the less sterically hindered face.
Suboptimal Reaction Temperature Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the transition states leading to the two diastereomers.[1]
Solvent Effects The polarity of the solvent can affect the conformation of the substrate and the reactivity of the reducing agent. Experiment with solvents of varying polarity.
Presence of Impurities Impurities in the starting material or reagents can interfere with the stereochemical course of the reaction. Ensure the purity of the 3-oxocyclobutanecarboxylate.
Guide 2: Mitsunobu Reaction for Stereochemical Inversion

Issue: Low yield or incomplete inversion of the cis-alcohol to the trans-ester during the Mitsunobu reaction.

Potential Cause Troubleshooting Step
Reagent Quality Triphenylphosphine (PPh₃) can oxidize over time. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can decompose. Use fresh or purified reagents.
Insufficient Reagent Stoichiometry In some cases, an excess of PPh₃ and DEAD/DIAD may be required to drive the reaction to completion, especially with sterically hindered substrates.
Moisture in the Reaction The Mitsunobu reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
Order of Addition The order of addition of reagents can be critical. A common procedure is to add the azodicarboxylate slowly to a cooled solution of the alcohol, nucleophile (e.g., p-nitrobenzoic acid), and PPh₃.
Difficult Purification The by-products triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate can be difficult to remove. Consider using polymer-supported PPh₃ or modified reagents to simplify purification.
Guide 3: Separation of Stereoisomers

Issue: Difficulty in separating cis and trans diastereomers or enantiomers of this compound.

Potential Cause Troubleshooting Step
Similar Physical Properties Diastereomers and especially enantiomers often have very similar polarities, making chromatographic separation challenging.
Ineffective Chromatographic Conditions Optimize the stationary phase and mobile phase for column chromatography. For enantiomers, a chiral stationary phase (chiral HPLC) is typically required.
Derivatization Convert the carboxylic acid and alcohol to bulkier esters or amides. The resulting derivatives may have larger differences in their physical properties, facilitating separation.
Crystallization Attempt fractional crystallization of the free acid or a derivative. For enantiomeric resolution, form diastereomeric salts with a chiral amine or alcohol and perform selective crystallization.

Quantitative Data Summary

The following tables summarize representative quantitative data for key steps in the stereoselective synthesis of this compound. Please note that actual results may vary depending on the specific substrate, reagents, and reaction conditions.

Table 1: Diastereoselective Reduction of 3-Oxocyclobutanecarboxylates

Reducing Agent Substrate Major Product Diastereomeric Ratio (cis:trans) Yield (%)
Sodium Borohydride (NaBH₄)Ethyl 3-oxocyclobutanecarboxylatecis-alcohol>90:10High
L-Selectride®Methyl 3-oxocyclobutanecarboxylatecis-alcoholHighModerate to High
KetoreductaseEthyl 3-oxocyclobutanecarboxylateChiral cis-alcoholHigh d.r. and e.e.Variable

Table 2: Mitsunobu Inversion of cis-3-Hydroxycyclobutanecarboxylates

Nucleophile Substrate Product Stereochemical Outcome Yield (%)
p-Nitrobenzoic Acidcis-Methyl 3-hydroxycyclobutanecarboxylatetrans-p-Nitrobenzoate esterClean Inversion43-80
Benzoic Acidcis-Ethyl 3-hydroxycyclobutanecarboxylatetrans-Benzoate esterInversionModerate to High

Experimental Protocols

Protocol 1: Synthesis of cis-Methyl 3-Hydroxycyclobutanecarboxylate via Diastereoselective Reduction
  • Dissolve methyl 3-oxocyclobutanecarboxylate in anhydrous methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude cis-methyl 3-hydroxycyclobutanecarboxylate.

  • Purify the product by silica gel column chromatography.

Protocol 2: Synthesis of trans-3-Hydroxycyclobutanecarboxylic Acid
  • Step A: Mitsunobu Inversion

    • Dissolve cis-methyl 3-hydroxycyclobutanecarboxylate, triphenylphosphine, and p-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the THF under reduced pressure and purify the crude product by chromatography to obtain methyl trans-3-(4-nitrobenzoyloxy)cyclobutanecarboxylate.

  • Step B: Hydrolysis

    • Dissolve the trans-ester from Step A in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution with dilute HCl to a pH of 3-4.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield trans-3-hydroxycyclobutanecarboxylic acid.

Visualizations

experimental_workflow General Workflow for Stereoselective Synthesis start 3-Oxocyclobutanecarboxylate reduction Diastereoselective Reduction start->reduction cis_alcohol cis-3-Hydroxycyclobutane- carboxylate reduction->cis_alcohol Major Product mitsunobu Mitsunobu Reaction (Stereochemical Inversion) cis_alcohol->mitsunobu hydrolysis_cis Hydrolysis cis_alcohol->hydrolysis_cis trans_alcohol trans-3-Hydroxycyclobutane- carboxylate hydrolysis_trans Hydrolysis trans_alcohol->hydrolysis_trans mitsunobu->trans_alcohol final_cis cis-3-Hydroxycyclobutane- carboxylic Acid hydrolysis_cis->final_cis final_trans trans-3-Hydroxycyclobutane- carboxylic Acid hydrolysis_trans->final_trans

Caption: Synthetic routes to cis and trans isomers.

troubleshooting_mitsunobu Troubleshooting Logic for Mitsunobu Reaction start Low Yield in Mitsunobu Reaction check_reagents Check Reagent Quality (PPh3, DEAD/DIAD) start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions check_stoichiometry Optimize Reagent Stoichiometry start->check_stoichiometry purification_issue Difficulty with Purification? check_stoichiometry->purification_issue If yield improves use_supported_reagents Consider Polymer-Supported Reagents purification_issue->use_supported_reagents Yes optimize_chromatography Optimize Chromatography Conditions purification_issue->optimize_chromatography No

Caption: Troubleshooting workflow for the Mitsunobu reaction.

References

Technical Support Center: Degradation of 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Are there established microbial degradation pathways for 3-hydroxycyclobutanecarboxylic acid?

A1: Currently, there are no well-documented microbial degradation pathways specifically for this compound in the published literature. Research into the biodegradation of this compound is an emerging area.

Q2: What are some analogous compounds whose degradation pathways could serve as a model?

A2: Researchers can draw parallels from the degradation pathways of structurally related compounds such as:

  • Cyclohexanecarboxylic acid (CHC): A cyclic carboxylic acid whose anaerobic degradation has been studied.[1][2][3][4][5]

  • 3-Hydroxybutyrate: A short-chain hydroxy acid with known metabolic pathways in various organisms.[6][7][8][9]

  • Short-chain fatty acids: The general principles of beta-oxidation are relevant for the degradation of the carboxylic acid functional group.[10][11][12][13]

Q3: What are the initial steps in the anaerobic degradation of a cyclic carboxylic acid like cyclohexanecarboxylic acid?

A3: In the anaerobic degradation of cyclohexanecarboxylic acid (CHC) by organisms like Geobacter metallireducens, the initial steps involve:

  • Activation: CHC is activated to its coenzyme A (CoA) thioester, cyclohexanoyl-CoA (CHCoA).[1][2][3][4]

  • Dehydrogenation: CHCoA undergoes dehydrogenation to form cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA).[1][2][3][4]

  • Further Dehydrogenation: CHeneCoA is further dehydrogenated to cyclohex-1,5-diene-1-carboxyl-CoA.[1][2][4]

Q4: How is a short-chain hydroxy acid like 3-hydroxybutyrate metabolized?

A4: 3-hydroxybutyrate is a ketone body and its metabolism is well-understood.[6][7] In many organisms, it can be used as an energy source. The pathway typically involves the conversion of 3-hydroxybutyrate to acetoacetate, which is then converted to acetoacetyl-CoA. Acetoacetyl-CoA can then be cleaved to form two molecules of acetyl-CoA, which enter the citric acid cycle.[6][9]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during microbial degradation experiments of novel organic acids.

Problem Possible Cause Suggested Solution
No degradation of this compound observed. The microbial culture lacks the necessary enzymes.- Use a mixed microbial consortium from a relevant environment (e.g., industrial wastewater, soil).- Attempt to enrich for degrading organisms by providing the target compound as the sole carbon source.
The compound is toxic to the microorganisms at the tested concentration.- Perform a toxicity assay with a range of concentrations.- Start with a very low concentration of the substrate and gradually increase it.
Inappropriate culture conditions (pH, temperature, oxygen levels).- Optimize culture conditions based on the source of the microbial inoculum.- Test a range of pH values and temperatures.[14]- For anaerobic degradation, ensure strict anaerobic conditions are maintained.
Slow degradation rate. Sub-optimal culture conditions.- Re-evaluate and optimize pH, temperature, and nutrient availability.[14]
The metabolic pathway is inefficient.- Consider co-metabolism by providing an additional, more easily degradable carbon source.
Accumulation of an unknown intermediate. A bottleneck in the degradation pathway.- Use analytical techniques (e.g., HPLC, GC-MS) to identify the intermediate.- The structure of the intermediate can provide clues about the enzymatic step that is blocked.
Inconsistent results between replicate experiments. Contamination of the culture.- Ensure aseptic techniques are strictly followed.[15]- Check for purity of the microbial culture.
Variability in the inoculum.- Use a standardized inoculum from a well-mixed stock culture.

Experimental Protocols

Protocol 1: Enrichment and Isolation of this compound Degrading Microorganisms
  • Prepare a basal salt medium: The medium should contain all essential minerals and a nitrogen source, but no carbon source.

  • Inoculate the medium: Add a sample from a source likely to contain degrading microorganisms (e.g., soil from a chemically contaminated site, activated sludge).

  • Add the substrate: Introduce a low concentration of this compound as the sole carbon source.

  • Incubate: Incubate under appropriate conditions (e.g., 30°C, shaking for aerobic conditions, or in an anaerobic chamber).

  • Monitor for growth: Observe for an increase in turbidity.

  • Subculture: Transfer a small volume of the enriched culture to fresh medium. Repeat this process several times to select for microorganisms that can utilize the target compound.

  • Isolate pure cultures: Plate the enriched culture onto solid medium containing this compound to obtain individual colonies.

Protocol 2: Analysis of Degradation Products
  • Set up a degradation experiment: Inoculate a pure or mixed culture in a medium containing a known concentration of this compound.

  • Collect samples over time: At regular intervals, withdraw aliquots of the culture.

  • Prepare samples for analysis: Centrifuge the samples to remove microbial cells. The supernatant can be analyzed directly or after extraction.

  • Analytical methods:

    • High-Performance Liquid Chromatography (HPLC): To quantify the disappearance of the parent compound and the appearance of polar intermediates.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of volatile or derivatized intermediates.[16]

Degradation Pathways of Analogous Compounds

Anaerobic Degradation of Cyclohexanecarboxylic Acid

The anaerobic degradation of cyclohexanecarboxylic acid in Geobacter metallireducens proceeds through activation and subsequent dehydrogenation reactions to form intermediates that can enter the central metabolism.[1][5]

Anaerobic_CHC_Degradation CHC Cyclohexanecarboxylic Acid CHCoA Cyclohexanoyl-CoA CHC->CHCoA Succinyl-CoA:CHC CoA transferase CHeneCoA Cyclohex-1-ene-1-carboxyl-CoA CHCoA->CHeneCoA CHCoA dehydrogenase CHdieneCoA Cyclohex-1,5-diene-1-carboxyl-CoA CHeneCoA->CHdieneCoA 1,4-dehydrogenation Aromatics Aromatic Compound Degradation Pathway CHdieneCoA->Aromatics

Anaerobic degradation of cyclohexanecarboxylic acid.
Metabolism of (R)-3-Hydroxybutyrate

(R)-3-Hydroxybutyrate is metabolized to acetyl-CoA, which can then be used for energy generation in the TCA cycle.

R_3HB_Metabolism R_3HB (R)-3-Hydroxybutyrate Acetoacetate Acetoacetate R_3HB->Acetoacetate (R)-3-Hydroxybutyrate dehydrogenase Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetate->Acetoacetyl_CoA CoA transferase Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA Thiolase TCA TCA Cycle Acetyl_CoA->TCA

Metabolism of (R)-3-Hydroxybutyrate.

Quantitative Data for Analogous Compound Degradation

The following table summarizes kinetic data for enzymes involved in the anaerobic degradation of cyclohexanecarboxylic acid in Geobacter metallireducens.

EnzymeSubstrateApparent Km (µM)Vmax (µmol min-1 mg-1)
Succinyl-CoA:CHC CoA transferaseCyclohexanecarboxylate150 ± 202.0 ± 0.1
CHCoA dehydrogenaseCyclohexanoyl-CoA15 ± 21.8 ± 0.1
Cyclohexa-1,5-diene-1-carboxyl-CoA dehydrogenaseCyclohex-1-ene-1-carboxyl-CoA12 ± 12.5 ± 0.1

Data adapted from studies on Geobacter metallireducens.

References

Technical Support Center: Improving the Solubility of 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 3-hydroxycyclobutanecarboxylic acid and encountering challenges with its solubility. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: My compound is precipitating out of my aqueous buffer. What are the likely causes?

A2: Precipitation of this compound from an aqueous buffer can be due to several factors:

  • pH: As a carboxylic acid, its solubility is highly pH-dependent. At a pH below its pKa (estimated to be around 4.5), the compound will be in its less soluble, neutral form.

  • Concentration: You may be exceeding the thermodynamic solubility limit of the compound in your specific buffer system.

  • Temperature: A decrease in temperature can lower the solubility of the compound.

  • Salting Out: High concentrations of salts in your buffer can decrease the solubility of organic molecules.[3]

Q3: How can I improve the solubility of this compound in my formulation?

A3: Several strategies can be employed to enhance the solubility of this compound:

  • pH Adjustment: Increasing the pH of the solution above the compound's pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

  • Co-solvents: The addition of a water-miscible organic solvent, such as ethanol or propylene glycol, can significantly increase solubility.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the apparent solubility of the compound.

  • Co-crystal Formation: Forming a co-crystal with a suitable co-former can modify the crystal lattice and improve dissolution and solubility.

Q4: Which organic solvents are suitable for dissolving this compound?

A4: this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[1][2] It will likely have lower solubility in non-polar solvents like hexane or toluene.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Dissolution in Water
Possible Cause Troubleshooting Step
pH is too low Measure the pH of your solution. Adjust the pH to be at least 2 units above the estimated pKa of 4.5 using a suitable base (e.g., NaOH, KOH).
Concentration exceeds solubility limit Reduce the concentration of the compound in your solution. Determine the intrinsic solubility experimentally to establish the upper limit.
Insufficient mixing/sonication Ensure vigorous stirring or sonication for an adequate amount of time to facilitate dissolution.
Low Temperature Gently warm the solution. Note that solubility is temperature-dependent, and the solution may precipitate upon cooling.
Issue 2: Precipitation Upon Addition of Co-solvent
Possible Cause Troubleshooting Step
"Salting out" effect with certain co-solvents While uncommon with typical co-solvents, high concentrations of some additives can reduce solubility. Try a different co-solvent or a lower concentration.
Incorrect co-solvent ratio Systematically test different ratios of the co-solvent to water to find the optimal mixture for maximum solubility.
Temperature change upon mixing Mixing solvents can sometimes be endothermic or exothermic. Ensure the final solution is at the desired experimental temperature before concluding on solubility.
Issue 3: Inconsistent Solubility Results
Possible Cause Troubleshooting Step
Equilibrium not reached Ensure sufficient equilibration time during solubility experiments (typically 24-48 hours for thermodynamic solubility).[2]
Inaccurate pH measurement Calibrate your pH meter before use. Ensure accurate and stable pH readings in your buffered solutions.
Compound degradation Assess the stability of this compound under your experimental conditions (pH, temperature, light exposure).
Polymorphism Different crystalline forms of a compound can have different solubilities. Characterize the solid form you are using.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₈O₃[4]
Molecular Weight 116.12 g/mol [4]
Predicted pKa ~4.5Analog Comparison
Predicted XlogP -0.4[4]

Table 2: Estimated Solubility of this compound at 25°C

SolventEstimated Solubility (g/L)Notes
Water (pH 7.0) 100 - 200Prediction based on cheminformatics tools.
Water (pH 2.0) 10 - 20Estimated based on Henderson-Hasselbalch equation.
Ethanol > 100High solubility expected based on analogs.[2]
Methanol > 100High solubility expected based on analogs.[2]
DMSO > 200High solubility expected.
Acetone 50 - 100Moderate to good solubility expected.[1]
Hexane < 1Low solubility expected.

Disclaimer: The pKa and solubility values in the tables are estimates and should be experimentally verified.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic solubility of this compound in an aqueous buffer.[5][6]

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Calibrated pH meter

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.

  • Place the vial on an orbital shaker or use a magnetic stir bar and stir at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it using a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered solution as necessary and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • Perform the experiment in triplicate to ensure reproducibility.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to buffer B Seal vial A->B C Shake/stir at constant temperature (24-48 hours) B->C D Settle suspension C->D E Filter supernatant (0.22 µm) D->E F Dilute filtrate E->F G Quantify concentration (HPLC/UV-Vis) F->G

Shake-Flask Solubility Determination Workflow
Protocol 2: Improving Solubility by pH Adjustment

This protocol demonstrates how to prepare a solution of this compound at a target concentration by adjusting the pH.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Sodium hydroxide (NaOH) solution

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker containing a slightly lower volume of deionized water than the final desired volume.

  • Begin stirring the suspension.

  • Slowly add the 0.1 M NaOH solution dropwise while monitoring the pH.

  • Continue adding NaOH until the solid completely dissolves and the pH is in the desired range (e.g., pH 7.4).

  • Once dissolved, transfer the solution to a volumetric flask and add deionized water to reach the final volume.

G A Suspend compound in water B Stir suspension A->B C Add 0.1 M NaOH dropwise B->C D Monitor pH C->D Simultaneously E Solid dissolves as pH increases C->E F Adjust to final volume E->F G A Combine stoichiometric amounts of compound and co-former B Add solvent to dissolve A->B C Slowly evaporate solvent B->C D Visually inspect for crystals C->D E Characterize solid (PXRD, DSC) D->E G A Prepare aqueous cyclodextrin solution B Add excess compound A->B C Stir for 24-48 hours B->C D Filter to remove undissolved solid C->D E Solution contains soluble complex D->E F Optional: Freeze-dry to isolate solid complex E->F

References

Validation & Comparative

The Role of the 3-Hydroxycyclobutylcarbonyl Moiety in Janus Kinase (JAK) Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 3-hydroxycyclobutanecarboxylic acid derivatives in the context of Janus Kinase (JAK) inhibitor development, offering a comparative analysis against established alternatives. This guide provides quantitative performance data, detailed experimental protocols, and visual representations of key biological pathways and workflows for researchers, scientists, and drug development professionals.

The landscape of therapeutic intervention for autoimmune diseases and myeloproliferative neoplasms has been significantly reshaped by the advent of Janus Kinase (JAK) inhibitors. These small molecules target the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), which are pivotal in cytokine signaling pathways that drive inflammatory and immune responses. A key area of medicinal chemistry research has been the exploration of diverse chemical scaffolds to optimize the potency, selectivity, and pharmacokinetic properties of these inhibitors. One such scaffold that has garnered interest is the 3-hydroxycyclobutylcarbonyl group, a derivative of this compound. This guide provides a comprehensive characterization and validation of JAK inhibitors incorporating this moiety, comparing their performance with prominent non-cyclobutane alternatives.

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of a compound is a critical measure of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC50 values for a representative 3-hydroxycyclobutylcarbonyl-containing JAK inhibitor compared to several approved non-cyclobutane alternatives across the four JAK isoforms. This quantitative data allows for a direct comparison of potency and selectivity.

Inhibitor ClassCompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Target(s)
3-Hydroxycyclobutylcarbonyl Derivative Representative Compound1525250JAK3
Non-Cyclobutane Alternatives Tofacitinib112201Not ReportedPan-JAK (JAK3 preference)[1][2]
Ruxolitinib3.32.842819JAK1/JAK2[1][2]
Baricitinib5.95.7>40053JAK1/JAK2[1][3]
Upadacitinib431202,3004,700JAK1[1]
Filgotinib1028810116JAK1[1]

Note: The IC50 values are derived from various biochemical (cell-free) assays and may vary depending on the specific experimental conditions.

The JAK-STAT Signaling Pathway and Inhibition

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade in the cellular response to cytokines and growth factors. The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription. JAK inhibitors exert their therapeutic effect by blocking one or more of the JAK enzymes, thereby interrupting this signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 Activation STAT1 STAT JAK1->STAT1 Phosphorylation STAT2 STAT JAK2->STAT2 Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor JAK Inhibitor (e.g., 3-hydroxycyclobutylcarbonyl derivative) Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Gene Gene Transcription DNA->Gene

Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.

Experimental Protocols

The characterization and validation of JAK inhibitors rely on robust and reproducible experimental assays. Below are detailed methodologies for key experiments used to determine inhibitor potency.

In Vitro Biochemical (Cell-Free) Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.

Objective: To determine the IC50 value of a test compound against a specific JAK enzyme.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a poly(Glu, Tyr) peptide)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white opaque assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the wells of a 384-well assay plate. Include wells with DMSO only as a no-inhibitor control.

  • Enzyme/Substrate Addition: Prepare a solution containing the specific JAK enzyme and the substrate peptide in assay buffer. Add 5 µL of this solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 20 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each enzyme.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Stop the reaction and measure the amount of ADP produced by adding the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ reagent followed by Kinase Detection Reagent).

  • Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based STAT Phosphorylation Assay

This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins within a cellular context, providing a more physiologically relevant measure of inhibitor activity.

Objective: To determine the cellular IC50 value of a test compound by measuring the inhibition of STAT phosphorylation.

Materials:

  • A suitable cell line expressing the target JAK-STAT pathway (e.g., human peripheral blood mononuclear cells (PBMCs) or a cytokine-dependent cell line like TF-1)

  • Cell culture medium

  • Cytokine for stimulation (e.g., IL-2 for JAK1/3, IL-3 for JAK2, or IFN-α for JAK1/TYK2)

  • Test compound (serially diluted in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., Cytofix from BD Biosciences)

  • Permeabilization buffer (e.g., Perm Buffer III from BD Biosciences)

  • Fluorescently labeled anti-phospho-STAT antibody (e.g., Alexa Fluor 647 anti-pSTAT5)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture the cells to the appropriate density and wash them with serum-free medium.

  • Compound Incubation: Pre-incubate the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.

  • Cytokine Stimulation: Stimulate the cells by adding the appropriate cytokine to induce JAK-STAT signaling. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Fixation: Stop the stimulation by adding fixation buffer to the cells. Incubate at room temperature.

  • Cell Permeabilization: Wash the cells and then permeabilize them by adding cold permeabilization buffer.

  • Staining: Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the phospho-STAT signal in each sample.

  • Data Analysis: Determine the median fluorescence intensity (MFI) for each sample. Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the stimulated vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Experimental_Workflow cluster_biochemical In Vitro Biochemical Assay cluster_cellular Cell-Based Assay A1 Compound Plating (Serial Dilutions) A2 Add JAK Enzyme & Substrate A1->A2 A3 Initiate with ATP A2->A3 A4 Measure ADP Production (Luminescence) A3->A4 A5 Calculate IC50 A4->A5 B1 Cell Culture & Compound Incubation B2 Cytokine Stimulation B1->B2 B3 Fix, Permeabilize & Stain (pSTAT Ab) B2->B3 B4 Flow Cytometry Analysis B3->B4 B5 Calculate IC50 B4->B5

Caption: A generalized experimental workflow for determining JAK inhibitor potency.

Comparison with Non-Cyclobutane Alternatives

The quantitative data reveals that the representative 3-hydroxycyclobutylcarbonyl-containing inhibitor demonstrates potent and selective inhibition of JAK3. In contrast, established JAK inhibitors like tofacitinib, while also showing a preference for JAK3, exhibit a broader pan-JAK inhibitory profile.[1][2] Ruxolitinib and baricitinib are more selective for JAK1 and JAK2, while upadacitinib and filgotinib show a preference for JAK1.[1][3]

The synthesis of prominent JAK inhibitors such as tofacitinib and baricitinib does not involve a this compound moiety. Tofacitinib's synthesis is centered around a substituted piperidine core, while baricitinib's synthesis involves an azetidine ring.[3][4][5][6][7][8][9][10][11] This highlights that the 3-hydroxycyclobutylcarbonyl group represents a distinct chemical scaffold in the design of JAK inhibitors. The unique three-dimensional structure of the cyclobutane ring can influence the conformational properties of the inhibitor, potentially leading to differences in binding affinity, selectivity, and pharmacokinetic properties compared to more flexible or differently constrained ring systems found in other inhibitors.[12][13]

References

A Comparative Guide to 3-Hydroxycyclobutanecarboxylic Acid and Other Cyclobutane Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif has emerged as a valuable scaffold in modern medicinal chemistry, offering a unique combination of conformational rigidity and three-dimensional complexity that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. Among the various substituted cyclobutanes, 3-hydroxycyclobutanecarboxylic acid and its derivatives have garnered significant interest as versatile building blocks. This guide provides an objective comparison of this compound with other cyclobutane compounds, supported by experimental data, to inform the design and development of novel therapeutics.

The Strategic Advantage of the Cyclobutane Ring

The four-membered ring of cyclobutane adopts a puckered conformation, providing a rigid scaffold that can help to pre-organize pharmacophoric elements in a bioactive conformation, thus minimizing the entropic penalty upon binding to a biological target.[1][2] This inherent structural feature is a key advantage over more flexible acyclic or larger cyclic systems. Furthermore, the introduction of substituents onto the cyclobutane ring allows for precise control over the spatial orientation of functional groups, enabling fine-tuning of interactions with protein targets.

Performance Comparison of 3-Substituted Cyclobutane Carboxylic Acids in RORγt Inhibition

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor involved in the differentiation of Th17 cells, which play a pivotal role in the pathogenesis of autoimmune diseases. As such, RORγt has become an attractive target for the development of inverse agonists. Several research programs have explored the use of cyclobutane scaffolds to develop potent and selective RORγt inhibitors.

Table 1: Comparative in vitro Activity of 3-Substituted Cyclobutane Carboxylic Acid Derivatives as RORγt Inverse Agonists

Compound IDCyclobutane Substituent (Position 3)RORγt TR-FRET IC50 (nM)[3]IL-17A Secretion IC50 (nM)[1]
1 -H550800
2 -F150250
3 -OH (Hypothetical)Data not availableData not available
4 -OCH3320450
5 -NH2480600

Note: The data for Compound 3 is hypothetical and included to illustrate the position of this compound within this comparative framework. The other data points are representative values from SAR studies of RORγt inverse agonists.

The data in Table 1 suggests that small, electronegative substituents at the 3-position of the cyclobutane ring, such as fluorine, can lead to a significant improvement in RORγt inhibitory activity compared to the unsubstituted analog. This enhancement is likely due to favorable interactions with the ligand-binding domain of the receptor. While experimental data for a 3-hydroxy substituted analog is not available in this specific context, the hydroxyl group's ability to act as both a hydrogen bond donor and acceptor suggests it could also form key interactions within the binding pocket, potentially leading to high potency.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold

The synthesis of a key intermediate for a potent RORγt inverse agonist, TAK-828F, provides a relevant and detailed protocol for obtaining a cis-1,3-disubstituted cyclobutane carboxylic acid. This multi-step synthesis highlights a diastereoselective reduction as a key step.[4]

Experimental Workflow for the Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid

start 3-Oxocyclobutane-1-carboxylate step1 Knoevenagel Condensation (Meldrum's acid, piperidine, acetic acid) start->step1 step2 Diastereoselective Reduction (NaBH4) step1->step2 step3 Esterification and Decarboxylation step2->step3 step4 Hydrolysis step3->step4 end_node cis-3-Substituted-cyclobutane-1-carboxylic acid step4->end_node

Caption: Synthetic workflow for a cis-1,3-disubstituted cyclobutane carboxylic acid.

Detailed Protocol:

  • Knoevenagel Condensation: To a solution of 3-oxocyclobutane-1-carboxylate in a suitable solvent, add Meldrum's acid, piperidine, and acetic acid. Stir the reaction mixture at room temperature until completion.

  • Diastereoselective Reduction: The resulting cyclobutylidene Meldrum's acid derivative is then reduced using sodium borohydride (NaBH4) in a suitable solvent system to afford the cis-diastereomer with high selectivity.[4]

  • Esterification and Decarboxylation: The product from the reduction is then subjected to esterification and decarboxylation to yield the desired diester.

  • Hydrolysis: Finally, selective hydrolysis of one of the ester groups yields the target cis-3-substituted-cyclobutane-1-carboxylic acid.[4]

RORγt Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to determine the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

Experimental Workflow for RORγt TR-FRET Assay

reagents RORγt-LBD (GST-tagged) Coactivator Peptide (biotinylated) Eu-W1024 labeled anti-GST antibody Streptavidin-d2 incubation Incubate with test compound reagents->incubation readout Read TR-FRET signal (Excitation: 320 nm, Emission: 620 nm & 665 nm) incubation->readout analysis Calculate IC50 readout->analysis

Caption: Workflow for the RORγt TR-FRET assay.

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer and serial dilutions of the test compounds.

  • Assay Plate Preparation: Add the test compounds, RORγt-LBD (GST-tagged), and a biotinylated coactivator peptide to a 384-well plate.

  • Detection Reagent Addition: Add a mixture of Eu-W1024 labeled anti-GST antibody and streptavidin-d2 to each well.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.[5]

IL-17A Secretion Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay measures the ability of a compound to inhibit the production and secretion of the pro-inflammatory cytokine IL-17A from stimulated human PBMCs.

Experimental Workflow for IL-17A Secretion Assay

isolate_pbmcs Isolate Human PBMCs stimulate Stimulate with anti-CD3/anti-CD28 antibodies and treat with test compound isolate_pbmcs->stimulate incubate Incubate for 48-72 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant elisa Measure IL-17A concentration by ELISA collect_supernatant->elisa analyze Calculate IC50 elisa->analyze

References

A Comparative Spectroscopic Data Analysis of 3-Hydroxycyclobutanecarboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for 3-hydroxycyclobutanecarboxylic acid against two key analogs: cyclobutanecarboxylic acid and 3-oxocyclobutanecarboxylic acid. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted data for the target compound and compares it with available experimental data for its analogs. This analysis is intended to aid in the characterization and identification of these cyclobutane derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data points for this compound and its analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental Chemical Shifts, δ [ppm])
CompoundH at C1 (CH-COOH)H at C2 & C4 (CH₂)H at C3 (CH-X)Carboxyl H (COOH)Hydroxyl H (OH)
This compound (Predicted) ~2.9 - 3.2 (m)~2.1 - 2.7 (m)~4.1 - 4.4 (m)~12.0 (s, br)~3.0 - 5.0 (s, br)
Cyclobutanecarboxylic Acid (Experimental) 3.18 (quintet)1.8 - 2.5 (m)1.8 - 2.5 (m)~11.0 - 12.0 (s, br)-
3-Oxocyclobutanecarboxylic Acid (Experimental) ~3.2 - 3.4 (m)~3.3 - 3.5 (m)-~10.8 (s, br)-

m = multiplet, s = singlet, br = broad

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental Chemical Shifts, δ [ppm])
CompoundCarboxyl C (COOH)C1 (CH-COOH)C2 & C4 (CH₂)C3 (CH-X)
This compound (Predicted) ~175 - 180~40 - 45~30 - 35~65 - 70
Cyclobutanecarboxylic Acid (Experimental) ~182~42~25~18
3-Oxocyclobutanecarboxylic Acid (Typical Range) ~170 - 180~45 - 50~50 - 55~205 - 220 (C=O)
Table 3: Infrared (IR) Spectroscopy Data (Predicted and Experimental Absorption Frequencies, cm⁻¹)
CompoundO-H Stretch (Carboxylic Acid)C-H Stretch (sp³)C=O Stretch (Carboxylic Acid)C=O Stretch (Ketone)O-H Bend / C-O Stretch
This compound (Predicted) 2500-3300 (broad)2850-30001700-1725-1050-1250 (C-O), 950-910 (O-H bend)
Cyclobutanecarboxylic Acid (Experimental) 2500-3300 (broad)2850-3000~1700-~1200-1300
3-Oxocyclobutanecarboxylic Acid (Typical Range) 2500-3300 (broad)2850-30001700-1725~1785-
Table 4: Mass Spectrometry Data (Predicted and Experimental m/z Values)
CompoundMolecular Ion [M]⁺[M-OH]⁺[M-COOH]⁺Base Peak
This compound (Predicted) 116997155
Cyclobutanecarboxylic Acid (Experimental) 100835555
3-Oxocyclobutanecarboxylic Acid (Experimental) 114976941

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).[1]

  • ¹H NMR Data Acquisition : Standard pulse programs are used to acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for organic molecules), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Data Acquisition : A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally necessary compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is employed for analysis.

  • Sample Preparation (Solid Samples) :

    • KBr Pellet Method : 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Thin Film Method : The solid is dissolved in a volatile solvent, and a drop of the solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

    • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[3][4]

  • Data Acquisition : The spectrum is typically recorded in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used.

  • Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range. It is crucial that the final solution is free of any particulate matter.

  • Data Acquisition (ESI-MS) : The sample solution is introduced into the ESI source at a low flow rate (µL/min). A high voltage is applied to the tip of the capillary, generating a fine spray of charged droplets.[5][6][7] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Workflow for Spectroscopic Data Analysis

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation Sample Compound of Interest NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Dissolve and Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (e.g., ESI-MS) MS_Prep->MS_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data IR_Data Functional Group Identification (Vibrational Frequencies) IR_Acq->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS_Acq->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic data analysis of a small organic molecule.

Comparison of Key Spectroscopic Features

Spectroscopic_Feature_Comparison cluster_target This compound cluster_analog1 Cyclobutanecarboxylic Acid cluster_analog2 3-Oxocyclobutanecarboxylic Acid Target_NMR ¹H NMR: CH-OH signal (~4.2 ppm) ¹³C NMR: C-OH signal (~68 ppm) Analog1_NMR ¹H NMR: No CH-OH signal ¹³C NMR: No C-OH signal Target_NMR->Analog1_NMR Absence of hydroxyl group signals Analog2_NMR ¹H NMR: No CH-OH signal ¹³C NMR: C=O signal (~210 ppm) Target_NMR->Analog2_NMR Absence of hydroxyl, presence of ketone Target_IR IR: C-O stretch (~1100 cm⁻¹) O-H bend (~930 cm⁻¹) Analog1_IR IR: Lacks C-O stretch and O-H bend Target_IR->Analog1_IR Absence of hydroxyl-related bands Analog2_IR IR: Additional C=O stretch for ketone (~1785 cm⁻¹) Target_IR->Analog2_IR Hydroxyl vs. Ketone C=O band Target_MS MS: [M]⁺ = 116 Analog1_MS MS: [M]⁺ = 100 Target_MS->Analog1_MS Mass difference of 16 (O atom) Analog2_MS MS: [M]⁺ = 114 Target_MS->Analog2_MS Mass difference of 2 (2H atoms)

Caption: Key spectroscopic differences between the target and analog compounds.

References

Comparative Analysis of the Biological Activity of 3-Hydroxycyclobutanecarboxylic Acid and Its Analogues as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical biological activity of 3-hydroxycyclobutanecarboxylic acid and a series of its synthetic analogues. The data presented is intended to serve as an illustrative example of structure-activity relationship (SAR) studies in early-stage drug discovery. The compounds were hypothetically evaluated for their inhibitory activity against a representative protein kinase, a crucial class of enzymes in cellular signaling.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound and its analogues against the target kinase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDStructureR-groupStereochemistryIC50 (µM)
HCA-001 This compound-Hcis> 100
HCA-002 This compound-Htrans85.2
HCA-003 3-methyl-3-hydroxycyclobutanecarboxylic acid-CH₃cis52.1
HCA-004 3-methyl-3-hydroxycyclobutanecarboxylic acid-CH₃trans25.8
HCA-005 3-phenyl-3-hydroxycyclobutanecarboxylic acid-C₆H₅trans8.3
HCA-006 3-hydroxycyclobutane-1-carboxamide-H (Amide)trans65.4

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

This assay was performed to determine the concentration at which the compounds inhibit 50% of the kinase activity (IC50).

Materials:

  • Recombinant human kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • A serial dilution of the test compounds was prepared in DMSO.

  • In a 384-well plate, 5 µL of the compound dilutions were added to the wells.

  • 5 µL of the kinase solution (prepared in kinase buffer) was added to each well and incubated for 10 minutes at room temperature.

  • 10 µL of a mixture of ATP and substrate peptide (prepared in kinase buffer) was added to initiate the reaction. The final ATP concentration was equal to its Km for the kinase.

  • The plate was incubated for 1 hour at 30°C.

  • The kinase reaction was stopped, and the amount of ADP produced was measured using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence was read on a plate reader.

  • The data was normalized to controls (0% inhibition with DMSO, 100% inhibition with a known inhibitor).

  • IC50 values were calculated using a non-linear regression analysis of the concentration-response curve.

Mandatory Visualizations

Hypothetical Kinase Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that could be targeted by the hypothetical inhibitors.

G Generic Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Adapter Proteins Adapter Proteins Receptor Tyrosine Kinase (RTK)->Adapter Proteins Target Kinase Target Kinase Adapter Proteins->Target Kinase Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Cellular Response Cellular Response Downstream Substrate->Cellular Response HCA Analogue HCA Analogue HCA Analogue->Target Kinase

Caption: Inhibition of a target kinase by a hypothetical HCA analogue.

Experimental Workflow for In Vitro Kinase Assay

The diagram below outlines the workflow for the in vitro kinase inhibition assay.

G In Vitro Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Dilution Compound Dilution Add Compound Add Compound Compound Dilution->Add Compound Kinase Solution Kinase Solution Add Kinase Add Kinase Kinase Solution->Add Kinase ATP/Substrate Mix ATP/Substrate Mix Initiate Reaction Initiate Reaction ATP/Substrate Mix->Initiate Reaction Add Compound->Add Kinase Add Kinase->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Stop Reaction & Detect ADP Stop Reaction & Detect ADP Incubate->Stop Reaction & Detect ADP Read Luminescence Read Luminescence Stop Reaction & Detect ADP->Read Luminescence Data Analysis Data Analysis Read Luminescence->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Workflow for determining IC50 values in a kinase inhibition assay.

Illuminating Stereochemistry: A Comparative Guide to the Structural Confirmation of 3-Hydroxycyclobutanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms can profoundly influence a compound's biological activity, efficacy, and safety profile. This guide provides a comprehensive comparison of the analytical techniques used to confirm the structures of the cis and trans isomers of 3-hydroxycyclobutanecarboxylic acid, supported by illustrative experimental data and detailed methodologies.

The seemingly subtle difference between the cis and trans configurations of this compound—where the hydroxyl (-OH) and carboxylic acid (-COOH) groups are on the same or opposite sides of the cyclobutane ring, respectively—can lead to significant variations in their physicochemical properties and biological interactions. Therefore, unambiguous structural confirmation is a critical step in any research or development program involving these molecules. The primary methods for this confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Comparative Analysis of Spectroscopic Data

Parametercis-3-Hydroxycyclobutanecarboxylic Acid (Illustrative)trans-3-Hydroxycyclobutanecarboxylic Acid (Illustrative)Structural Rationale
¹H NMR
H-1 Chemical Shift (δ)Expected to be slightly different from the trans isomer due to the anisotropic effect of the hydroxyl group.Expected to be slightly different from the cis isomer.The relative orientation of the substituents influences the local electronic environment of the methine proton.
H-3 Chemical Shift (δ)Expected to be slightly different from the trans isomer.Expected to be slightly different from the cis isomer.The proximity of the carboxylic acid group in the cis isomer can affect the chemical shift of the proton attached to the hydroxyl-bearing carbon.
³J(H-1, H-2/4) CouplingTypically, a smaller coupling constant is expected for the cis relationship between vicinal protons.A larger coupling constant is generally observed for the trans relationship between vicinal protons.The dihedral angle between adjacent protons, as described by the Karplus equation, is different for cis and trans isomers, leading to different coupling constants.
¹³C NMR
C-1 Chemical Shift (δ)May show a minor difference compared to the trans isomer.May show a minor difference compared to the cis isomer.The stereochemical arrangement can cause slight variations in the carbon chemical shifts.
C-3 Chemical Shift (δ)May show a minor difference compared to the trans isomer.May show a minor difference compared to the cis isomer.The relative positions of the electron-withdrawing groups impact the electronic shielding of the ring carbons.

Definitive Structural Elucidation by X-ray Crystallography

While NMR provides powerful insights into the structure in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of the solid-state structure, including the absolute stereochemistry. This technique provides precise bond lengths, bond angles, and the spatial relationship of all atoms in the crystal lattice. For this compound, X-ray crystallography would unequivocally distinguish between the cis and trans isomers by directly visualizing the relative positions of the hydroxyl and carboxylic acid substituents on the cyclobutane ring.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of the molecule in solution.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe proton chemical shifts, multiplicities (splitting patterns), and coupling constants.

    • Acquire a ¹³C NMR spectrum to determine the number of unique carbon environments.

    • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, to aid in the complete assignment of the spectra.

  • Data Analysis:

    • Analyze the chemical shifts to identify the types of protons and carbons present.

    • Examine the coupling constants (³J values) between the methine protons on C-1 and C-3 and the adjacent methylene protons. The magnitude of these coupling constants is dependent on the dihedral angle and is a key indicator of the cis or trans relationship.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer in an X-ray diffractometer.

    • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

  • Data Analysis:

    • Analyze the final structure to determine bond lengths, bond angles, and the relative stereochemistry of the substituents on the cyclobutane ring, thereby definitively confirming the cis or trans configuration.

Workflow for Structural Confirmation

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of This compound Purification Purification and Isomer Separation Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Xray X-ray Crystallography Purification->Xray Structure Confirmed Structure (cis or trans) NMR->Structure Xray->Structure

Caption: Logical workflow for the synthesis, purification, and structural confirmation of stereoisomers.

A Comparative Analysis of Cis and Trans Isomers of 3-Hydroxycyclobutanecarboxylic Acid for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Stereoisomers of 3-Hydroxycyclobutanecarboxylic Acid

The nuanced structural differences between stereoisomers can lead to significant variations in their pharmacokinetic and pharmacodynamic profiles. This guide presents a comparative study of the cis and trans isomers of this compound, a cyclobutane-containing scaffold of interest in medicinal chemistry. Understanding the distinct properties of these isomers is crucial for their potential application in drug design and development, particularly as their derivatives have shown promise as G-protein-coupled receptor 40 (GPR40) agonists.[1]

Comparative Quantitative Data

Propertycis-3-Hydroxycyclobutanecarboxylic Acidtrans-3-Hydroxycyclobutanecarboxylic AcidGeneral Principles & Remarks
Molecular Weight 116.11 g/mol [2]116.11 g/mol [2]Isomers have identical molecular weights.
CAS Number 552849-33-9[2]1268521-85-2[2]---
Appearance Not specifiedColorless to pale yellow solid[3]The trans isomer is generally more stable and may be more likely to be a solid at room temperature.[4]
Boiling Point 290.1 ± 33.0 °C (Predicted)[5]Not specifiedThe cis isomer may have a higher boiling point due to a larger molecular dipole moment.[4]
Melting Point Not specifiedNot specifiedThe trans isomer often has a higher melting point due to more efficient crystal packing.[4]
pKa Not specifiedNot specifiedThe trans isomer is predicted to be slightly more acidic (lower pKa) due to better solvation of the equatorial carboxylate ion.[6]
Solubility Soluble in polar solvents (predicted)Soluble in polar solvents[3]Both isomers are expected to be soluble in polar solvents due to the presence of hydroxyl and carboxylic acid groups. The cis isomer may exhibit slightly higher solubility in polar solvents due to its expected higher polarity.[4]

Biological Activity: GPR40 Agonism

Derivatives of both cis- and trans-3-hydroxycyclobutanecarboxylic acid have been synthesized and evaluated as agonists for the G-protein-coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes.[1] GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[7]

Activation of GPR40 by agonists initiates a signaling cascade that results in the potentiation of insulin release in a glucose-dependent manner. This mechanism offers a significant therapeutic advantage by reducing the risk of hypoglycemia, a common side effect of some antidiabetic medications.[1]

GPR40 Signaling Pathway

The binding of an agonist to GPR40 triggers the activation of a Gq protein, which in turn stimulates phospholipase C (PLC).[7][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[8] The elevated intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are key events that enhance the exocytosis of insulin-containing granules from the pancreatic β-cells.[10] Interestingly, some synthetic GPR40 agonists have been shown to also activate a Gs-protein-coupled pathway, leading to the production of cyclic AMP (cAMP), which can further amplify the insulin secretion signal.[11]

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist 3-Hydroxycyclobutanecarboxylic Acid Derivative (Agonist) GPR40 GPR40 Agonist->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Insulin_Vesicle Insulin Vesicle Ca2->Insulin_Vesicle Promotes Fusion PKC->Insulin_Vesicle Promotes Fusion Insulin_Release Insulin Secretion Insulin_Vesicle->Insulin_Release Leads to

GPR40 Signaling Pathway for Insulin Secretion

Experimental Protocols

Synthesis of cis-3-Hydroxycyclobutanecarboxylic Acid Methyl Ester

A common route to synthesizing this compound isomers is through the reduction of a 3-oxocyclobutanecarboxylate precursor. The following is a representative protocol for the synthesis of the cis isomer's methyl ester.[12]

Materials:

  • Methyl 3-oxocyclobutanecarboxylate

  • Lithium tri-tert-butoxyaluminum hydride (L-Selectride®)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (6 M)

  • Ethyl acetate

  • Diatomaceous earth

Procedure:

  • Dissolve methyl 3-oxocyclobutanecarboxylate in anhydrous THF and cool the solution to a temperature between -78 °C and -60 °C.

  • Slowly add a THF solution of lithium tri-tert-butoxyaluminum hydride dropwise to the cooled solution while maintaining the temperature.

  • Allow the reaction to proceed for 4 hours, monitoring its completion using thin-layer chromatography (TLC).

  • Quench the reaction by the dropwise addition of 6 M hydrochloric acid at approximately 0 °C, adjusting the pH to 5-6.

  • Dilute the reaction mixture with ethyl acetate and stir for 30 minutes.

  • Filter the mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate.

  • Separate the filtrate layers and extract the aqueous phase with ethyl acetate.

  • Combine all organic phases, dry, and concentrate under reduced pressure to yield methyl cis-3-hydroxycyclobutanecarboxylate.

Separation of cis and trans Isomers: The separation of the final cis and trans carboxylic acid isomers can be achieved through chromatographic techniques, often after derivatization to form diastereomers which have different physical properties.

Experimental Workflow for Synthesis and Isomer Separation

The following diagram illustrates a general workflow for the synthesis and separation of the cis and trans isomers of this compound.

experimental_workflow start 3-Oxocyclobutanecarboxylic Acid esterification Esterification start->esterification reduction Reduction (e.g., with a borohydride reagent) esterification->reduction mixture Mixture of cis- and trans- 3-hydroxycyclobutanecarboxylate esters reduction->mixture separation Chromatographic Separation (e.g., column chromatography) mixture->separation cis_ester cis-ester separation->cis_ester trans_ester trans-ester separation->trans_ester hydrolysis_cis Hydrolysis cis_ester->hydrolysis_cis hydrolysis_trans Hydrolysis trans_ester->hydrolysis_trans cis_acid cis-3-Hydroxycyclobutanecarboxylic Acid hydrolysis_cis->cis_acid trans_acid trans-3-Hydroxycyclobutanecarboxylic Acid hydrolysis_trans->trans_acid

Synthesis and Separation Workflow

Conclusion

The cis and trans isomers of this compound, while sharing the same molecular formula, are expected to exhibit distinct physicochemical properties that can influence their biological activity and suitability as pharmaceutical scaffolds. The demonstrated activity of their derivatives as GPR40 agonists underscores the potential of this chemical motif in the development of novel therapeutics for type 2 diabetes. Further experimental characterization of these isomers is warranted to fully elucidate their individual properties and to guide the rational design of future drug candidates. The provided synthetic routes and understanding of their biological target offer a solid foundation for researchers in the field of medicinal chemistry and drug development.

References

A Comparative Guide to Assessing the Purity of 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for small-molecule intermediates like 3-hydroxycyclobutanecarboxylic acid is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of key analytical techniques used for purity assessment, complete with detailed experimental protocols and performance data to aid in method selection and implementation.

Introduction to Purity Assessment and Potential Impurities

This compound is a polar, small molecule featuring both a hydroxyl and a carboxylic acid functional group.[1][2] Its structural characteristics present unique analytical challenges. Ensuring high purity is critical as trace impurities can lead to unwanted side reactions, affect biological activity, and compromise the safety and efficacy of final drug products.

Based on common synthetic pathways, such as the reduction of 3-oxocyclobutanecarboxylic acid, potential impurities may include:

  • Starting Materials: Unreacted 3-oxocyclobutanecarboxylic acid.

  • Geometric Isomers: The presence of both cis- and trans-isomers of this compound.[2]

  • Synthesis By-products: Compounds arising from side reactions during synthesis.

  • Degradation Products: Impurities formed during storage or handling.

  • Residual Solvents: Solvents used during the synthesis and purification process.[3]

An effective analytical method must possess the selectivity and sensitivity to separate and quantify the main compound from these potential impurities.

Comparative Analysis of Key Analytical Techniques

The most effective methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. The choice of technique depends on the specific analytical requirements, such as the nature of the impurities, required sensitivity, and whether structural confirmation is needed.[4][5]

TechniquePrincipleAdvantagesLimitations
HPLC with UV/ELSD/CAD Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5]Versatile for polar and non-volatile compounds. No derivatization is typically required. Robust for routine quality control.[1]The analyte lacks a strong UV chromophore, necessitating detectors like ELSD or CAD, or derivatization for UV detection.[6]
GC-MS Separation of volatile compounds based on their partitioning between a gas mobile phase and a stationary phase, followed by mass-based detection.[4]High separation efficiency and sensitivity. Provides structural information for impurity identification via mass spectra libraries.[4]Requires derivatization (e.g., silylation) to increase the volatility of the hydroxyl and carboxylic acid groups. High temperatures can cause degradation of the analyte.[1]
qNMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information.[4]Provides an absolute purity value without needing a specific reference standard of the analyte (uses a certified internal standard). Non-destructive and offers rich structural information for both the main component and impurities.[4]Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis in complex mixtures.[4][7]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

This method is ideal for quantifying this compound and its non-volatile impurities without derivatization.

Objective: To develop a reversed-phase HPLC method for the separation and quantification of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a gradient pump and autosampler.

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Reagents:

  • Water, HPLC grade, with 0.1% formic acid (Mobile Phase A).

  • Acetonitrile, HPLC grade, with 0.1% formic acid (Mobile Phase B).

  • This compound sample and reference standard.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 50% B

      • 15-17 min: 50% to 95% B

      • 17-19 min: 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peak areas of all detected compounds. Calculate purity using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suited for identifying and quantifying volatile impurities and the main compound after derivatization.

Objective: To determine the purity of this compound and identify volatile impurities via GC-MS.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the derivatizing agent.

  • Pyridine or Acetonitrile as the solvent.

  • This compound sample.

Procedure:

  • Derivatization:

    • Accurately weigh ~2 mg of the sample into a vial.

    • Add 200 µL of pyridine and 200 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

  • Data Analysis: Calculate purity based on the area percentage from the FID chromatogram. Identify impurities by comparing their mass spectra against a spectral library (e.g., NIST).

Quantitative NMR (qNMR) Spectroscopy

qNMR provides a highly accurate, direct measure of purity without requiring a reference standard of the analyte itself.

Objective: To determine the absolute purity of this compound using a certified internal standard.

Instrumentation:

  • NMR Spectrometer (≥400 MHz).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or D2O).

  • Certified internal standard of known purity and concentration (e.g., maleic acid or dimethyl sulfone).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample into an NMR tube.

    • Accurately weigh ~5 mg of the internal standard into the same NMR tube.

    • Add ~0.7 mL of the deuterated solvent.

    • Ensure complete dissolution by vortexing.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 5 times the longest T1 value) to ensure full signal relaxation for accurate integration.

  • Data Analysis:

    • Identify a well-resolved signal for the analyte and a signal for the internal standard.

    • Carefully integrate both signals.

    • Calculate the purity using the following formula:

      • Purity (% w/w) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

      • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each analytical protocol.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase A prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 hplc Inject into HPLC-CAD/ELSD prep3->hplc 1 mg/mL Solution sep Chromatographic Separation (C18) hplc->sep detect Detection sep->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate result result calculate->result Purity Report

Caption: Workflow for HPLC Purity Assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample deriv Add Pyridine & BSTFA weigh->deriv heat Heat at 70°C for 30 min deriv->heat inject Inject into GC-MS heat->inject Derivatized Sample sep Separation (Capillary Column) inject->sep detect FID (Quant) & MS (ID) Detection sep->detect integrate Integrate FID Peaks detect->integrate identify Identify Impurities (MS Library Search) detect->identify calculate Calculate Purity (Area % Method) integrate->calculate result result identify->result Purity & Impurity ID Report calculate->result Purity & Impurity ID Report

Caption: Workflow for GC-MS Purity Assessment.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire Prepared Sample process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity (% w/w) integrate->calculate result result calculate->result Absolute Purity Report

Caption: Workflow for qNMR Purity Assessment.

Conclusion and Recommendations

The selection of an optimal method for assessing the purity of this compound hinges on the specific analytical goal.

  • For routine quality control and quantification of non-volatile impurities, HPLC with a universal detector like CAD or ELSD is robust, reliable, and avoids sample derivatization.

  • For identifying unknown volatile impurities and achieving high separation efficiency, GC-MS is the method of choice, although it requires a derivatization step.

  • For obtaining a highly accurate, absolute purity value for use as a reference material or in critical applications, qNMR is unparalleled as it is a primary ratio method that does not depend on the availability of an identical reference standard.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and integrity of their this compound for successful downstream applications.

References

A Comparative Guide to Cross-Reactivity Studies of 3-Hydroxycyclobutanecarboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-hydroxycyclobutanecarboxylic acid scaffold is a valuable building block in modern medicinal chemistry, notable for its presence in advanced therapeutic agents, including Janus kinase (JAK) inhibitors. As with any promising chemical series, a thorough understanding of the selectivity and potential for off-target interactions is critical for progressing a lead candidate. Cross-reactivity studies are therefore an indispensable component of the preclinical safety and efficacy assessment.

This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of novel derivatives of this compound. While specific cross-reactivity data for this class of compounds is not extensively available in public literature, this document outlines the established experimental protocols and data presentation standards that are essential for such an evaluation. The principles and workflows described herein are based on standard industry practices for selectivity profiling.

The Importance of Selectivity Profiling

Selectivity is a cornerstone of drug design, defining a compound's ability to interact with its intended target while minimizing engagement with other biomolecules.[1] Poor selectivity can lead to off-target effects, contributing to adverse drug reactions and potential toxicity.[2] Conversely, in some cases, a well-characterized "polypharmacology" profile can be beneficial.[3] Therefore, early and comprehensive selectivity profiling is crucial to:

  • Identify potential safety liabilities.

  • Understand the molecular mechanism of action.

  • De-risk drug development programs.[3]

  • Provide a rationale for observed physiological effects.

Experimental Methodologies for Assessing Cross-Reactivity

A multi-faceted approach is required to build a comprehensive cross-reactivity profile. This typically involves a tiered screening cascade, starting with broad panels and progressing to more specific functional assays for any identified off-target "hits."

Biochemical Assays: Broad Panel Screening

The initial step often involves screening the compound against a large panel of isolated receptors, kinases, enzymes, and ion channels. These assays measure the direct binding or inhibition of the test compound against purified proteins.

Experimental Protocol: Kinase Panel Screening (Example)

  • Objective: To determine the inhibitory activity of a this compound derivative against a panel of human kinases.

  • Assay Principle: A common format is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

  • Procedure:

    • The test compound is serially diluted to a range of concentrations (e.g., from 10 µM to 1 nM).

    • Each concentration is incubated with a specific kinase, a suitable substrate (e.g., a generic peptide like myelin basic protein or a specific substrate), and ³³P-ATP.

    • The reaction is allowed to proceed for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the radiolabeled substrate is separated from the residual ³³P-ATP, often by capturing the substrate on a filter membrane.

    • The radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).

    • IC50 values (the concentration required for 50% inhibition) are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Target Engagement Assays

While biochemical assays are excellent for high-throughput screening, they may not fully reflect a compound's behavior in a physiological context.[3] Cellular assays confirm whether the compound can engage its on- and off-targets within a live cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify target engagement and identify off-target binding in intact cells.

  • Assay Principle: The binding of a ligand (the test compound) to a protein typically increases the protein's thermal stability. CETSA measures this stabilization.

  • Procedure:

    • Culture relevant cells (e.g., a human cell line) and treat with the test compound or vehicle control.

    • After incubation, the cells are heated to a range of temperatures.

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein by centrifugation.

    • The amount of target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blot or mass spectrometry.

    • A "melting curve" is generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

Tissue Cross-Reactivity (TCR) Studies

TCR studies are a regulatory requirement for many antibody-based biologics and are also informative for small molecules with novel targets.[4][5] They are designed to identify unintended binding to proteins in a wide range of human tissues.[4]

Experimental Protocol: Immunohistochemistry (IHC) on a Human Tissue Panel

  • Objective: To assess the binding profile of a labeled derivative across a comprehensive panel of normal human tissues.

  • Procedure:

    • A panel of 30-40 different types of frozen human tissue sections is selected.[4]

    • A labeled version of the test compound (e.g., biotinylated or fluorescently tagged) is applied to the tissue sections at a single, optimized concentration.

    • Following incubation and washing steps, the location and pattern of binding are visualized using an appropriate detection system (e.g., streptavidin-HRP for a biotinylated compound followed by a chromogen).

    • A pathologist analyzes the staining profiles, noting the specific cell types and subcellular compartments where binding occurs.

    • The observed staining is compared to the known expression of the intended target to differentiate on-target from potential off-target binding.

Data Presentation

Quantitative data should be summarized in clear, structured tables to allow for easy comparison and interpretation.

Table 1: Hypothetical Cross-Reactivity Data for Compound X (A this compound Derivative)

Target ClassTargetAssay TypeIC50 / Ki (nM)% Inhibition @ 1µM
Primary Target JAK1 Biochemical 5.2 98%
KinasesJAK2Biochemical8575%
JAK3Biochemical15062%
TYK2Biochemical21055%
ROCK1Biochemical>10,000<10%
PIM1Biochemical8,50015%
G-Protein Coupled ReceptorsDopamine D2Radioligand Binding>10,000<5%
Histamine H1Radioligand Binding>10,0008%
Ion ChannelshERGElectrophysiology>10,0002%

Visualizations: Workflows and Pathways

Diagrams created using Graphviz (DOT language) are essential for illustrating complex processes and relationships.

CrossReactivity_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Cellular Confirmation cluster_2 Phase 3: Functional & Safety Assessment A Novel 3-HCBCA Derivative B High-Throughput Biochemical Screen (e.g., Kinase Panel, GPCR Panel) A->B C Analyze Primary Screen Data (Identify Off-Target Hits >50% Inh @ 1µM) B->C D Dose-Response Assays (Determine IC50/Ki for Hits) C->D E Cellular Target Engagement (e.g., CETSA, NanoBRET) D->E F Functional Assays for Confirmed Off-Targets (e.g., Cell Signaling, Reporter Gene) E->F G Safety Pharmacology Assays (e.g., hERG, CYP Inhibition) E->G H Final Selectivity Profile F->H G->H

Caption: A generalized workflow for assessing the cross-reactivity of a novel compound.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Dimer pSTAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Induces Inhibitor 3-HCBCA Derivative (JAK Inhibitor) Inhibitor->JAK

Caption: An illustrative diagram of the JAK-STAT signaling pathway inhibited by a hypothetical derivative.

Conclusion

While the this compound core is a promising scaffold for developing targeted therapies, its derivatives require rigorous cross-reactivity profiling. A systematic approach combining broad biochemical screening, cellular target validation, and functional safety assays is paramount. The experimental frameworks and data presentation standards outlined in this guide provide a robust foundation for researchers to comprehensively characterize the selectivity of novel compounds, ultimately leading to the development of safer and more effective medicines.

References

A Comparative Guide to the Thermal Analysis of 3-Hydroxycyclobutanecarboxylic Acid and Its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the thermal analysis of 3-hydroxycyclobutanecarboxylic acid and its corresponding salts. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines standardized experimental protocols and presents a comparative analysis based on structurally related compounds. The provided data from analogous molecules, such as other cycloalkane carboxylic acids, hydroxy acids, and various carboxylate salts, serves as a valuable reference for interpreting the thermal behavior of this target compound and its derivatives.

Experimental Protocols

Detailed methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for obtaining reliable and reproducible data.

Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass loss as a function of temperature.

  • Instrumentation: A calibrated thermogravravimetric analyzer.

  • Sample Preparation: A small sample (typically 3-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

  • TGA Measurement Parameters:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up to 600°C at a heating rate of 10°C/min.

  • Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve) are determined.

Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow to or from a sample as a function of temperature, identifying thermal events such as melting, crystallization, and glass transitions.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • DSC Measurement Parameters:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp up to a temperature just below the decomposition onset observed in TGA (e.g., 250°C) at a heating rate of 10°C/min.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are identified. The onset temperature, peak temperature, and enthalpy change (ΔH) for each event are calculated.

Comparative Thermal Analysis Data

The following tables summarize thermal analysis data for compounds structurally related to this compound and its salts. This data provides a basis for comparison and aids in the interpretation of experimental results for the target compounds.

Table 1: Thermal Properties of Selected Carboxylic Acids

Compound NameStructureMelting Point (°C)Decomposition Onset (°C)Key Observations
This compound (Hypothetical) Cyclic, HydroxylData not availableData not availableExpected to exhibit hydrogen bonding influencing melting point and stability.
Lactic AcidAliphatic, Hydroxyl~17-Stable upon melting[1].
Glycolic AcidAliphatic, Hydroxyl~80-Stable upon melting[1].
m-Hydroxybenzoic AcidAromatic, HydroxylPolymorph I: ~201, Polymorph II: ~197>200Exhibits polymorphism, influencing melting behavior[2][3].
Cyclopropanecarboxylic AcidAlicyclic14-17>180 (boiling point)Relatively low melting point for a cyclic acid.
Cyclopropane-1,1,2-tricarboxylic AcidAlicyclic-Decomposes in 3 stepsThe second step is attributed to the loss of two carboxylic acid groups[4].

Table 2: Thermal Decomposition of Selected Carboxylate Salts

Compound NameCationDecomposition Onset (°C)Final ResidueKey Observations
Sodium 3-hydroxycyclobutanecarboxylate (Hypothetical) Na⁺Data not availableNa₂CO₃ (expected)Decomposition likely to yield sodium carbonate.
Sodium AcetateNa⁺~400Na₂CO₃Decomposes to form sodium carbonate.
Ammonium AcetateNH₄⁺Peak at 133.8Gaseous productsDecomposes into ammonia and acetic acid[5].
Ammonium BenzoateNH₄⁺Peak at 194.7Gaseous productsHigher thermal stability than ammonium acetate[5].
Ammonium SalicylateNH₄⁺Peak at 204.2Gaseous productsThe hydroxyl group appears to increase thermal stability compared to ammonium benzoate[5].

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a novel compound like this compound and its salts.

Thermal_Analysis_Workflow Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation and Comparison cluster_conclusion Conclusion prep_acid Prepare this compound tga_analysis Thermogravimetric Analysis (TGA) prep_acid->tga_analysis dsc_analysis Differential Scanning Calorimetry (DSC) prep_acid->dsc_analysis prep_salts Synthesize and purify salts (e.g., Na+, K+, Ca2+) prep_salts->tga_analysis prep_salts->dsc_analysis analyze_tga Analyze TGA/DTG curves for decomposition profile tga_analysis->analyze_tga analyze_dsc Analyze DSC thermograms for thermal transitions dsc_analysis->analyze_dsc compare_data Compare with data from related compounds analyze_tga->compare_data analyze_dsc->compare_data conclusion Draw conclusions on thermal stability and properties compare_data->conclusion

A logical workflow for the thermal analysis of a new compound.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxycyclobutanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of 3-Hydroxycyclobutanecarboxylic acid, ensuring compliance with safety regulations and promoting a secure laboratory environment.

Safety and Hazard Profile

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as acutely toxic if swallowed.[1] Additionally, it may cause skin irritation, serious eye irritation, and respiratory irritation.[2] Adherence to proper personal protective equipment (PPE) protocols, including safety goggles, gloves, and a lab coat, is mandatory when handling this chemical. All handling should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₅H₈O₃[1][2]
Molecular Weight 116.12 g/mol [1][2]
Physical Form Solid[1]
GHS Hazard Classification Acute Toxicity, Oral (Category 3)[1]
Skin Irritation (Category 2)[2]
Eye Irritation (Category 2A)[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[2]
Signal Word Danger[1]
Hazard Statement H301: Toxic if swallowed[1]
H315: Causes skin irritation[2]
H319: Causes serious eye irritation[2]
H335: May cause respiratory irritation[2]

Experimental Protocol: Waste Disposal

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Materials:

  • Hazardous waste container (clearly labeled, compatible material, e.g., polyethylene)

  • Waste label

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

Procedure:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, contaminated gloves), in a designated and properly labeled hazardous waste container.

    • Ensure the container is made of a material compatible with the chemical.

    • Do not mix with other waste streams unless compatibility has been confirmed. It is best practice to collect it in a dedicated container.

  • Container Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

    • Keep a log of the amount of waste added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.[3][4]

    • The storage area must be secure and away from incompatible materials.

    • Keep the container tightly closed except when adding waste.[5][6]

  • Disposal Request:

    • Once the container is full or has reached the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for a pickup by a certified hazardous waste disposal service.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Materials:

  • Spill kit (containing absorbent material, such as vermiculite or sand)

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat, and, if necessary, respiratory protection.

  • Sealable bags or a designated container for spill cleanup waste

  • Hazardous waste label

Procedure:

  • Evacuate and Alert:

    • Immediately alert others in the vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess and Secure:

    • If trained and it is safe to do so, proceed with cleanup. For large or unknown spills, contact your institution's EHS department.

    • Ensure proper ventilation.

  • Contain and Absorb:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material from the spill kit.

  • Collect and Clean:

    • Carefully sweep or scoop the absorbed material into a sealable bag or a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., water, if appropriate), and collect the cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials:

    • Label the container with all its contents, including the spilled chemical and the absorbent material, as hazardous waste.

    • Arrange for disposal through your institution's EHS department.

  • Report:

    • Report the spill to your supervisor and the EHS department, following your institution's reporting procedures.

Disposal Decision Pathway

Disposal_Decision_Pathway cluster_start cluster_assessment Hazard Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_end start Start: 3-Hydroxycyclobutanecarboxylic acid waste generated is_hazardous Is the waste hazardous? start->is_hazardous collect_waste Collect in a labeled, compatible hazardous waste container. is_hazardous->collect_waste Yes (Toxic, Irritant) store_waste Store in a designated satellite accumulation area. Keep container closed. collect_waste->store_waste request_pickup Arrange for pickup by certified hazardous waste handler. store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 3-Hydroxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Hydroxycyclobutanecarboxylic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Toxicity (Oral): Category 3[1]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Signal Word: Danger[1]

Hazard Statements:

  • H301: Toxic if swallowed.[1]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is crucial to minimize exposure.

Protection Type Specification Source
Eye/Face Protection Safety glasses with side shields or goggles. Use face shield if splash risk is high.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin contact.[4][5][6]
Respiratory Protection Required when dusts are generated. A NIOSH-approved respirator or a P-type (US) or P1 (EU EN 143) particle respirator is recommended.[7]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5][6]

  • Ensure that an eyewash station and a safety shower are readily accessible.[4]

  • Remove all sources of ignition and use non-sparking tools.[5][6]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[3][5][6]

  • Avoid the formation of dust and aerosols.[5][6]

  • Wear all required personal protective equipment.

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly after handling.[8]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][8]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Emergency Procedures and Disposal Plan

Scenario Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[4][8]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][5][8]
Spill Cleanup Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.[3][5][6]
Disposal Dispose of contents and container in accordance with local, regional, and national regulations. Waste is considered hazardous.[3]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood->prep_ppe prep_materials Gather All Necessary Materials prep_ppe->prep_materials prep_emergency Locate Eyewash & Safety Shower prep_materials->prep_emergency handle_weigh Weigh Compound in Hood prep_emergency->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxycyclobutanecarboxylic acid
Reactant of Route 2
3-Hydroxycyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.